molecular formula C7H7NO3S2 B1583435 N-Sulfinyl-p-toluenesulfonamide CAS No. 4104-47-6

N-Sulfinyl-p-toluenesulfonamide

Cat. No.: B1583435
CAS No.: 4104-47-6
M. Wt: 217.3 g/mol
InChI Key: VKTSIMMJOIPMGE-UHFFFAOYSA-N
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Description

N-Sulfinyl-p-toluenesulfonamide is a useful research compound. Its molecular formula is C7H7NO3S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-sulfinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTSIMMJOIPMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340242
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-47-6
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-Sulfinyl-p-toluenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Sulfinyl-p-toluenesulfonamide, a versatile reagent in organic synthesis, offers a unique combination of reactivity and stability, making it a valuable tool for the introduction of the tosyl group and in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound from p-toluenesulfonamide and thionyl chloride. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines safety considerations, and discusses the analytical characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, enabling them to confidently and efficiently synthesize and utilize this important chemical entity.

Introduction: The Significance of this compound

This compound (TsN=S=O) is a member of the N-sulfinylamine class of compounds, characterized by the presence of a sulfinyl group attached to the nitrogen atom of p-toluenesulfonamide.[1] This functional group imparts a unique reactivity profile, rendering the molecule a valuable intermediate in a variety of organic transformations. Its applications range from the synthesis of sulfonamides and N-arylsulfonamides to its use in Wittig-type reactions.[1] The electron-withdrawing nature of the tosyl group, combined with the reactivity of the N=S=O moiety, makes it a powerful building block for the synthesis of diverse nitrogen- and sulfur-containing heterocycles and other complex organic molecules.

Reaction Mechanism and Rationale

The synthesis of this compound from p-toluenesulfonamide and thionyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of thionyl chloride. The reaction is typically facilitated by a tertiary amine base, such as pyridine or triethylamine, which acts as both a catalyst and an acid scavenger.

Mechanism Breakdown:

  • Activation of Thionyl Chloride: In the presence of a tertiary amine catalyst, thionyl chloride is activated, making the sulfur atom more electrophilic.

  • Nucleophilic Attack: The nitrogen atom of p-toluenesulfonamide, being nucleophilic, attacks the electrophilic sulfur atom of the activated thionyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses with the elimination of a chloride ion.

  • Proton Abstraction and Formation of the N=S=O Bond: The tertiary amine base then abstracts a proton from the nitrogen atom, leading to the formation of the N=S=O double bond and the generation of the corresponding ammonium salt as a byproduct.

This mechanistic understanding is crucial for optimizing reaction conditions. For instance, the use of a non-nucleophilic base is critical to avoid side reactions with thionyl chloride. Anhydrous conditions are also paramount, as thionyl chloride readily hydrolyzes in the presence of water.

Reaction Scheme:

G p-Toluenesulfonamide p-Toluenesulfonamide Intermediate Intermediate p-Toluenesulfonamide->Intermediate + SOCl2 (Thionyl Chloride) This compound This compound Intermediate->this compound - HCl Tertiary Amine . HCl Tertiary Amine . HCl Intermediate->Tertiary Amine . HCl Byproduct Tertiary Amine Tertiary Amine Tertiary Amine->Intermediate Catalyst

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. It is imperative that all safety precautions are strictly adhered to throughout the experiment.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
p-ToluenesulfonamideReagentPlus®, ≥99%Sigma-AldrichEnsure it is dry before use.
Thionyl Chloride (SOCl₂)≥99%Sigma-AldrichFreshly distilled or from a new bottle.
PyridineAnhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
Diethyl EtherAnhydrousSigma-Aldrich
Round-bottom flask--Oven-dried
Magnetic stirrer and stir bar--
Dropping funnel--Oven-dried
Condenser--
Calcium chloride drying tube--
Ice bath--
Rotary evaporator--
Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride gas and the hazardous nature of thionyl chloride.[2]

  • Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add p-toluenesulfonamide (17.1 g, 0.1 mol).

  • Solvent and Base Addition: Add anhydrous diethyl ether (100 mL) to the flask, followed by the slow addition of anhydrous pyridine (8.7 mL, 0.11 mol) with stirring.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Thionyl Chloride Addition: Add thionyl chloride (8.0 mL, 0.11 mol) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow solid. Recrystallize the solid from a mixture of diethyl ether and petroleum ether to afford pure this compound.

Workflow Diagram:

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Add p-toluenesulfonamide to flask B 2. Add anhydrous diethyl ether and pyridine A->B C 3. Cool to 0 °C B->C D 4. Add thionyl chloride dropwise C->D E 5. Stir at room temperature for 2 hours D->E F 6. Filter to remove precipitate E->F G 7. Remove solvent under reduced pressure F->G H 8. Recrystallize from diethyl ether/petroleum ether G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive, moisture-sensitive, and toxic compound. It reacts violently with water, releasing toxic gases (HCl and SO₂).[2]

  • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from water and moisture.

  • Spills: In case of a spill, neutralize with sodium bicarbonate or a mixture of soda ash and slaked lime. Do not use water.

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: Use in a well-ventilated fume hood and wear appropriate PPE.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties
PropertyValueSource
Molecular FormulaC₇H₇NO₃S₂[3]
Molecular Weight217.26 g/mol [1]
AppearancePale yellow solid[4]
Melting Point52-54 °C[3]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl (SO₂) and sulfinyl (S=O) groups.

    • SO₂ asymmetric stretching: ~1350 cm⁻¹

    • SO₂ symmetric stretching: ~1160 cm⁻¹

    • S=O stretching: ~1230 cm⁻¹

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • Aromatic C=C stretching: ~1600, 1490 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should exhibit signals corresponding to the aromatic protons of the tosyl group and the methyl protons.

      • Aromatic protons (ortho to SO₂): ~δ 7.8-8.0 ppm (doublet)

      • Aromatic protons (meta to SO₂): ~δ 7.3-7.5 ppm (doublet)

      • Methyl protons: ~δ 2.4 ppm (singlet)

    • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.

      • Aromatic carbons: ~δ 125-145 ppm

      • Methyl carbon: ~δ 21 ppm

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

  • Synthesis of Sulfonamides: It serves as a precursor for the synthesis of a wide range of sulfonamides by reacting with various amines.[1]

  • Diels-Alder Reactions: N-sulfinyl compounds can act as dienophiles in Diels-Alder reactions, providing a route to various heterocyclic compounds. While specific examples for this compound are less common in introductory texts, the reactivity of the N=S bond makes it a potential candidate for such cycloadditions.

  • Wittig-type Reactions: It participates in Wittig-type reactions with phosphorus ylides to form various sulfur-nitrogen-containing compounds.[1]

Conclusion

The synthesis of this compound from p-toluenesulfonamide and thionyl chloride is a well-established and reliable procedure. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable synthetic intermediate. Its versatile reactivity opens doors to the synthesis of a wide array of complex molecules, making it an indispensable tool in the arsenal of the modern organic chemist.

References

  • Organic Syntheses Procedure. p-TOLUENESULFINYL CHLORIDE. Available from: [Link]

  • Organic Syntheses Procedure. CATALYTIC ASYMMETRIC SYNTHESIS OF N-SULFINYL IMINES; A MILD AND SUSTAINABLE METHOD FOR THE PREPARATION OF ENANTIOMERICALLY PURE SULFINAMIDES. Available from: [Link]

  • PubChem. Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Informations. Available from: [Link]

  • MDPI. 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Available from: [Link]

  • Google Patents. New preparation technology of p-toluenesulfonyl chloride.
  • ResearchGate. A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones | Request PDF. Available from: [Link]

  • Google Patents. A kind of method for preparing paratoluensulfonyl chloride.
  • ResearchGate. (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Available from: [Link]

  • PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Available from: [Link]

  • Wiley Online Library. Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4 ‐vinylpyridine). Available from: [Link]

  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available from: [Link]

  • Organic Syntheses Procedure. p-TOLYLSULFONYLMETHYLNITROSAMIDE. Available from: [Link]

  • Amanote Research. (PDF) The Reactions of this compound With. Available from: [Link]

Sources

physical and chemical properties of N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-Sulfinyl-p-toluenesulfonamide

Abstract

This compound, commonly referred to as TsNSO, is a versatile and highly reactive organosulfur reagent with significant applications in modern organic synthesis. Its unique electronic structure, featuring a p-toluenesulfonyl group attached to a sulfinylamino moiety (N=S=O), renders it a potent electrophile and a valuable precursor for the formation of various nitrogen-containing compounds. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of TsNSO, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic profile, synthetic protocols, and safe handling procedures. The core of this document focuses on its key reactive pathways, including its pivotal role in the in situ generation of N-sulfonyl imines for nucleophilic additions and its utility as a dienophile in hetero-Diels-Alder reactions. Detailed experimental methodologies and mechanistic insights are provided to equip the reader with a practical and theoretical understanding of this important synthetic tool.

Introduction

Overview of this compound (TsNSO)

This compound is an organic compound featuring a unique sulfonyl-sulfinyl amine linkage.[1][2] Its structure can be described as the N-sulfinyl derivative of the widely known p-toluenesulfonamide. The presence of the electron-withdrawing p-toluenesulfonyl group significantly influences the reactivity of the adjacent N=S=O functionality, making the sulfur atom of the sulfinyl group highly electrophilic. This electronic property is the cornerstone of its synthetic utility.

Significance in Modern Organic Synthesis

The value of TsNSO in synthetic chemistry lies in its ability to act as a reliable and efficient source for the "TsN" (tosylnitrene) synthon in a controlled manner. It is most celebrated for its reaction with carbonyl compounds to generate N-sulfonyl imines, which are potent electrophiles for carbon-carbon bond formation.[3][4] This circumvents issues often associated with the direct use of less stable N-sulfonyl imines.[5][6] Furthermore, its conjugated N=S double bond enables it to participate in pericyclic reactions, most notably as a heterodienophile in [4+2] cycloadditions, providing access to complex heterocyclic scaffolds.[7][8]

Molecular Structure and Physicochemical Properties

Structural Identification
  • IUPAC Name : 4-methyl-N-sulfinylbenzenesulfonamide[1]

  • Common Name : this compound; N-Thionyl-p-toluenesulfonamide[2][9]

  • CAS Number : 4104-47-6[1][2]

  • Molecular Formula : C₇H₇NO₃S₂[1][10]

  • SMILES : CC1=CC=C(C=C1)S(=O)(=O)N=S=O[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. The compound is typically a crystalline solid at room temperature but has a relatively low melting point. It is noted to be sensitive to both moisture and heat, which necessitates careful handling and storage.[11]

PropertyValueReference(s)
Molecular Weight 217.27 g/mol [2][10]
Appearance White to orange or green powder/crystal[9]
Melting Point 52-54 °C[12]
Boiling Point 130-140 °C at 0.06 mmHg[12]
Density 1.42 g/cm³[12]
Topological Polar Surface Area 73 Ų[1][2]
Solubility Moisture Sensitive[11]
Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of TsNSO. The key spectral features are consistent with its unique functional groups.

SpectroscopyCharacteristic DataInterpretationReference(s)
Infrared (IR) 947-836 cm⁻¹Characteristic S-N stretching vibrations.[13]
¹³C NMR Spectra available in databases.Aromatic and methyl carbon signals consistent with the p-toluenesulfonyl group.[1]
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺) at m/z ~217Confirms the molecular weight of the compound.[1]

Synthesis and Handling

Synthetic Protocol

The most common laboratory synthesis of this compound involves the reaction of p-toluenesulfonamide with an excess of thionyl chloride (SOCl₂). The sulfonamide acts as a nucleophile, attacking the sulfur atom of thionyl chloride, followed by the elimination of two molecules of HCl to yield the final product.

G cluster_reagents Reagents cluster_process Process cluster_output Output pTSA p-Toluenesulfonamide Reaction Reflux until clear solution forms pTSA->Reaction SOCl2 Thionyl Chloride (excess) SOCl2->Reaction Evaporation Remove excess SOCl₂ under vacuum Reaction->Evaporation Recrystallization Recrystallize from solvent (e.g., ether/hexane) Evaporation->Recrystallization Product This compound Recrystallization->Product

A generalized workflow for the synthesis of TsNSO.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonamide.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of freshly distilled thionyl chloride (typically 3-5 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the solid p-toluenesulfonamide to form a clear solution.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a non-polar solvent system like diethyl ether/hexane, to yield the pure this compound as a crystalline solid.

Safety and Handling

This compound is an irritant and is sensitive to environmental conditions. Adherence to safety protocols is mandatory.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or uncontrolled reactions.[14][15]

  • Decomposition: Upon thermal decomposition, it may release toxic fumes, including oxides of nitrogen and sulfur, and carbon monoxide.[15]

Storage and Stability

Due to its sensitivity, proper storage is critical to maintain the reagent's integrity.

  • Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[15]

  • Temperature: It should be stored in a cool, dry place, with freezer storage (-20 °C) being recommended for long-term stability.[2][11]

  • Sensitivity: The compound is sensitive to moisture and heat, which can cause it to decompose.[11]

Chemical Reactivity and Synthetic Applications

Core Reactivity: The Electrophilic Sulfinyl-Sulfonyl Moiety

The reactivity of TsNSO is dominated by the electrophilic nature of the sulfinyl sulfur atom, which is activated by the potent electron-withdrawing tosyl group. This makes it susceptible to attack by a wide range of nucleophiles, initiating its most useful synthetic transformations.

Key Application: In Situ Generation of N-Sulfonyl Imines for Nucleophilic Addition

One of the most powerful applications of TsNSO is its reaction with aldehydes to form N-sulfonyl aldimines in situ. These intermediates are highly electrophilic and readily undergo addition reactions with organometallic nucleophiles like Grignard and organolithium reagents.[3][4] This two-step, one-pot process provides a reliable route to N-protected amines, avoiding the challenges of isolating and handling often unstable N-sulfonyl imines.

G cluster_reaction Reaction Pathway TsNSO TsNSO Imine N-Sulfonyl Imine (in situ) TsNSO->Imine [2+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Grignard Grignard Reagent (R'-MgX) Product N-Tosyl Amine Grignard->Product Imine->Product Nucleophilic Addition

Reaction of TsNSO with aldehydes and Grignard reagents.

Mechanistic Rationale: The reaction is believed to proceed via an initial [2+2] cycloaddition between the aldehyde's carbonyl group and the N=S bond of TsNSO. This is followed by a retro-[2+2] cycloreversion that eliminates sulfur dioxide (SO₂) and generates the N-sulfonyl imine. The highly reactive imine is immediately trapped by the organometallic reagent present in the reaction mixture.

Experimental Protocol: One-Pot Synthesis of an N-Tosyl Amine

  • Setup: A flame-dried, three-necked flask under an inert atmosphere is charged with a solution of this compound in a dry, aprotic solvent (e.g., THF or CH₂Cl₂). The solution is cooled to a low temperature (e.g., -78 °C).

  • Aldehyde Addition: The aldehyde (1.0 equivalent) is added dropwise to the cooled solution.

  • Nucleophile Addition: After a brief stirring period, the Grignard reagent (1.1-1.2 equivalents) is added slowly, maintaining the low temperature.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired N-tosyl amine.

Role as a Dienophile in [4+2] Hetero-Diels-Alder Reactions

The N=S double bond in TsNSO can function as a dienophile in hetero-Diels-Alder reactions with conjugated dienes.[7] This cycloaddition provides a direct route to six-membered sulfur- and nitrogen-containing heterocyclic rings. Theoretical studies have shown that these reactions proceed via a concerted, though asynchronous, mechanism.[7] A notable feature is the kinetic and thermodynamic preference for endo addition, which is driven by favorable secondary orbital interactions between the diene and the dienophile in the transition state.[7]

G Diene Butadiene TransitionState Endo Transition State Diene->TransitionState Dienophile TsNSO (Dienophile) Dienophile->TransitionState [4+2] Product Cycloadduct TransitionState->Product Concerted Cycloaddition

Hetero-Diels-Alder reaction involving TsNSO.

Conclusion

This compound is a reagent of considerable strategic importance in organic synthesis. Its well-defined physical properties, coupled with its predictable and powerful reactivity, make it an indispensable tool for constructing complex nitrogenous molecules. The ability to generate highly reactive N-sulfonyl imines in situ for nucleophilic additions and its participation in stereoselective hetero-Diels-Alder reactions are standout applications that address common synthetic challenges. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

An In-depth Technical Guide to N-Sulfinyl-p-toluenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Sulfinyl-p-toluenesulfonamide, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, reactivity, and key applications, grounded in established scientific principles and literature.

Core Compound Identification and Properties

This compound, also known as N-Thionyl-p-toluenesulfonamide, is a valuable intermediate in organosulfur chemistry. Its unique structure, featuring a sulfinyl group attached to a p-toluenesulfonamide moiety, imparts significant reactivity, making it a cornerstone for the synthesis of a diverse range of nitrogen and sulfur-containing compounds.[1]

PropertyValueSource(s)
CAS Number 4104-47-6[1][2][3][4][5][6][7]
Molecular Formula C₇H₇NO₃S₂[1][5][6]
Molecular Weight 217.26 g/mol [1][4]
Alternate Names N-Thionyl-p-toluenesulfonamide[2][3]
Appearance White to orange to green powder/crystal[2][3][6]
Melting Point 52-54 °C[1]
Boiling Point 130-140 °C at 0.06 mmHg[1]
IUPAC Name 4-methyl-N-sulfinylbenzenesulfonamide[1][5]

Synthesis of this compound

The most common and direct synthesis of this compound involves the reaction of p-toluenesulfonamide with thionyl chloride (SOCl₂). This reaction proceeds via the nucleophilic attack of the sulfonamide nitrogen on the sulfur atom of thionyl chloride, followed by the elimination of hydrogen chloride. The use of a base, such as pyridine, can be employed to scavenge the HCl produced.

Experimental Protocol: Synthesis from p-Toluenesulfonamide and Thionyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves the use of corrosive thionyl chloride and evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials:

  • p-Toluenesulfonamide

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or other inert solvent

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend p-toluenesulfonamide in an anhydrous inert solvent like toluene.

  • Addition of Reagents: If using a catalyst, add a catalytic amount of pyridine to the suspension. Slowly add thionyl chloride to the stirred mixture at room temperature. An exothermic reaction may occur.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC). The reaction mixture should become a clear solution.[8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification pTSA p-Toluenesulfonamide Mixing Mixing and Stirring pTSA->Mixing SOCl2 Thionyl Chloride SOCl2->Mixing Solvent Anhydrous Toluene Solvent->Mixing Catalyst Pyridine (optional) Catalyst->Mixing Reflux Heating to Reflux Mixing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Distillation Vacuum Distillation Monitoring->Distillation Purification Recrystallization Distillation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfinyl sulfur atom and the presence of the electron-withdrawing p-toluenesulfonyl group. This makes it a potent reagent for a variety of chemical transformations.

Dienophile in Diels-Alder Reactions

The N=S double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings containing sulfur and nitrogen.

Synthesis of N-Sulfonylimines

A significant application of this compound is in the synthesis of N-sulfonylimines through its reaction with carbonyl compounds. This transformation is particularly useful for preparing N-sulfonyl ketimines, which can be challenging to synthesize by direct condensation.[3][9]

Reaction Mechanism: Formation of N-Sulfonylimines

Sulfonylimine_Formation Reactants {this compound | + Carbonyl Compound (R₂C=O)} Intermediate [2+2] Cycloaddition Intermediate Reactants->Intermediate [2+2] Cycloaddition Product {N-Sulfonylimine (Ts-N=CR₂) | + Sulfur Dioxide (SO₂)} Intermediate->Product Cycloreversion

Caption: Mechanism of N-sulfonylimine formation.

Wittig-Type Reactions

This compound participates in Wittig-type reactions with phosphorus ylides. These reactions provide a pathway to synthesize various sulfur-nitrogen-containing compounds.[1]

Applications in Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool for the synthesis of a wide array of organic molecules.

Synthesis of Sulfonamides

This compound serves as a precursor for the synthesis of a broad range of sulfonamides. It can react with various nucleophiles, such as amines and organometallic reagents, to introduce the p-toluenesulfonyl group.[2][10] The direct synthesis of sulfonamides from sulfonic acids or their sodium salts can be achieved using this reagent, often under microwave irradiation for enhanced efficiency.[2]

Precursor to Biologically Active Molecules

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The ability to readily synthesize diverse sulfonamides using this compound underscores its importance in medicinal chemistry and drug discovery.[11]

Application Workflow Diagram

Applications cluster_reactions Key Reactions cluster_products Resulting Products Reagent This compound DielsAlder Diels-Alder Cycloaddition Reagent->DielsAlder Sulfonylimine N-Sulfonylimine Synthesis Reagent->Sulfonylimine Wittig Wittig-Type Reactions Reagent->Wittig SulfonamideSynth Sulfonamide Synthesis Reagent->SulfonamideSynth Heterocycles N,S-Heterocycles DielsAlder->Heterocycles Imines N-Sulfonylimines Sulfonylimine->Imines SN_Compounds S,N-Containing Molecules Wittig->SN_Compounds Sulfonamides Diverse Sulfonamides SulfonamideSynth->Sulfonamides

Caption: Key applications of this compound in synthesis.

Safety and Handling

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and strong bases.[12] The compound may be heat sensitive and require storage at low temperatures.[1]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

It is crucial to consult the Safety Data Sheet for p-toluenesulfonamide for more detailed toxicological and handling information.[13][14]

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in modern organic synthesis. Its ability to serve as a precursor to a wide range of sulfonamides and N-sulfonylimines makes it an indispensable tool for chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective utilization in the laboratory.

References

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Jiaxing Kingvolt Import & Export Co.,Ltd. (n.d.). O/P-Toluene Sulfonamide Material Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Li, Z., et al. (2017). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). New preparation technology of p-toluenesulfonyl chloride.

Sources

Spectroscopic Data of N-Sulfinyl-p-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Sulfinyl-p-toluenesulfonamide (TsNSO) is a versatile reagent in organic synthesis, notable for its unique N=S=O functional group attached to a toluenesulfonyl moiety.[1] This structure imparts a distinct reactivity profile, making it a valuable tool for the introduction of sulfonyl and related functionalities. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthetic chemistry and drug development to ensure reaction monitoring, quality control, and structural verification.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Drawing upon established principles of spectroscopy and comparative data from analogous structures, this document serves as a practical reference for scientists working with this compound.

Molecular Structure and Properties

This compound has the chemical formula C₇H₇NO₃S₂ and a molecular weight of approximately 217.27 g/mol .[2] Its structure features a p-substituted benzene ring, a sulfonyl group (-SO₂-), and a sulfinylamino group (-N=S=O).

PropertyValueSource
Molecular Formula C₇H₇NO₃S₂[1][2]
Molecular Weight 217.27 g/mol [2]
CAS Number 4104-47-6[1][2]
IUPAC Name 4-methyl-N-sulfinylbenzenesulfonamide[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the analysis of related compounds, such as p-toluenesulfonamide and its derivatives.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons of the p-substituted benzene ring and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet2HAromatic protons ortho to the -SO₂- group
~ 7.3 - 7.5Doublet2HAromatic protons meta to the -SO₂- group
~ 2.4Singlet3HMethyl group (-CH₃) protons

Interpretation:

The aromatic region will display a characteristic AA'BB' system for the p-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to this group. The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 145C4 (quaternary carbon attached to the methyl group)
~ 140C1 (quaternary carbon attached to the -SO₂- group)
~ 130C3 and C5 (aromatic CH)
~ 128C2 and C6 (aromatic CH)
~ 21Methyl carbon (-CH₃)

Interpretation:

The spectrum will show four signals in the aromatic region, corresponding to the four distinct carbon environments in the p-substituted ring. The quaternary carbons, C1 and C4, will have chemical shifts influenced by their respective substituents. The signal for the methyl carbon will appear at a high field. The presence of the N=S=O group is expected to have a minor influence on the chemical shifts of the aromatic carbons compared to the dominant effect of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl and sulfinylamino groups, as well as vibrations of the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1350 - 1380StrongAsymmetric SO₂ stretching
~ 1160 - 1180StrongSymmetric SO₂ stretching
~ 1200 - 1250StrongN=S=O stretching
~ 3000 - 3100MediumAromatic C-H stretching
~ 1600, 1490MediumAromatic C=C stretching

Interpretation:

The most prominent features in the IR spectrum will be the strong absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group.[5] These are characteristic of sulfonamides. Additionally, a strong band is expected for the N=S=O group stretch. The spectrum will also show absorptions for the aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The following are general procedures for acquiring NMR and IR spectra of solid organic compounds like this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Spec NMR Spectrometer Sample->NMR_Spec IR_Spec IR Spectrometer Sample->IR_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Sources

An In-Depth Technical Guide on the Reactivity and Stability of N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Dual Nature of N-Sulfinyl-p-toluenesulfonamide (TsNSO)

This compound, systematically named 4-methyl-N-sulfinylbenzenesulfonamide and commonly abbreviated as TsNSO, is a highly reactive and versatile reagent in modern organic synthesis.[1] Its structure features a unique N=S=O functional group attached to a tosyl moiety, rendering the sulfur atom of the sulfinyl group highly electrophilic. This inherent reactivity makes TsNSO a potent dienophile for Diels-Alder reactions, an excellent reactant for ene reactions, and a valuable precursor for synthesizing a diverse array of nitrogen and sulfur-containing heterocyclic compounds.

However, the very electronic features that make TsNSO a powerful synthetic tool also contribute to its significant instability. The reagent is acutely sensitive to moisture and can undergo rapid, often exothermic, decomposition.[2] This guide provides an in-depth exploration of the delicate balance between the reactivity and stability of TsNSO. It is designed for researchers, chemists, and drug development professionals who seek to harness its synthetic potential while mitigating the risks associated with its handling and storage. We will delve into the causality behind its reactivity, provide validated protocols for its synthesis and use, and offer clear guidance on ensuring its stability.

Synthesis and Handling: A Protocol Grounded in Caution

The high reactivity and moisture sensitivity of TsNSO necessitate careful planning and execution during its synthesis and subsequent handling. It is often prepared and used in situ or synthesized immediately before use to minimize degradation.

Causality of Synthetic Choices

The most common and reliable method for synthesizing TsNSO is the reaction of p-toluenesulfonamide with an excess of thionyl chloride (SOCl₂).

Reaction: TsNH₂ + SOCl₂ (excess) → TsN=S=O + 2 HCl

The choice of excess thionyl chloride is critical for two reasons. First, it serves as both a reagent and a solvent, driving the reaction to completion according to Le Châtelier's principle. Second, and more importantly, it ensures the resulting environment is rigorously anhydrous, which is paramount for the stability of the TsNSO product. Any residual water would rapidly hydrolyze both the thionyl chloride and the TsNSO. The reaction is typically heated to facilitate the dissolution of the sulfonamide and increase the reaction rate.[3] Removal of the excess thionyl chloride is achieved under reduced pressure, a step that must be performed with care to avoid overheating the product.

Experimental Workflow: Synthesis of TsNSO

The following workflow diagram illustrates the key steps and precautions for the synthesis of TsNSO.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_use Immediate Use start 1. Assemble oven-dried glassware under N₂ reagents 2. Charge flask with p-toluenesulfonamide and excess SOCl₂ start->reagents heat 3. Heat mixture gently (e.g., to 80°C) until solution is clear reagents->heat monitor 4. Monitor for cessation of HCl gas evolution heat->monitor distill 5. Cool to RT. Remove excess SOCl₂ under reduced pressure (use a trap!) monitor->distill product 6. Obtain TsNSO as a yellow solid/oil distill->product dissolve 7. Dissolve crude TsNSO in an anhydrous solvent (e.g., Toluene, CH₂Cl₂) product->dissolve react 8. Add to subsequent reaction mixture dissolve->react caption Workflow for TsNSO Synthesis and In-Situ Use.

Caption: Mechanism of Diels-Alder Reaction with TsNSO.

The reactivity in these cycloadditions is generally high, even with less reactive dienes. The resulting cycloadducts are valuable intermediates for the synthesis of complex nitrogen- and sulfur-containing molecules.

Ene Reactions

With alkenes possessing an allylic hydrogen, TsNSO can participate in ene reactions. In this pericyclic process, the N=S bond acts as the enophile, leading to the formation of an this compound derivative with a newly formed C-S bond and a shifted double bond.

Reactions with Nucleophiles

The electrophilic sulfur atom of TsNSO readily reacts with a variety of nucleophiles. For example, its reaction with primary or secondary amines can yield complex sulfur-nitrogen compounds. These reactions must be conducted with care, as they can be highly exothermic.

Reactant ClassProduct TypeMechanistic Insight
Conjugated Dienes Dihydrothiazine Oxides[4+2] Cycloaddition; LUMO(dienophile)-controlled. [4][5]
Alkenes (with allylic H) Allylic SulfinamidesEne Reaction; Concerted pericyclic mechanism.
Organometallics (e.g., Grignards) SulfinamidesNucleophilic attack at the sulfinyl sulfur.
Amines/Alcohols Complex SulfonamidesNucleophilic addition, potential for further reaction.
Table 1: Summary of TsNSO Reactivity with Various Partner Molecules.

Stability and Decomposition Pathways

The principal challenge in working with TsNSO is its inherent instability, primarily its extreme sensitivity to moisture.

Hydrolytic Instability

Hydrolysis is the most significant and rapid decomposition pathway. Water acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to a rapid breakdown of the molecule back to its starting sulfonamide and sulfur dioxide gas.

Decomposition Reaction: TsN=S=O + H₂O → TsNH₂ + SO₂ (g)

This reaction is often autocatalytic and can be vigorous, leading to pressure buildup in a closed container due to the evolution of SO₂ gas. This underscores the critical need for anhydrous conditions at all times. [2]

Thermal Stability

While less documented than its hydrolytic instability, TsNSO can also decompose upon heating. The exact decomposition temperature is not well-defined and can be influenced by impurities. It is best practice to handle and store the compound at or below room temperature. [6]Distillation should be avoided; purification is typically achieved by removing volatile impurities under high vacuum at low temperatures.

Logical Diagram of Decomposition

G cluster_pathways Decomposition Pathways cluster_products Decomposition Products TsNSO This compound (TsNSO) hydrolysis Hydrolysis (Primary Pathway) TsNSO->hydrolysis Presence of H₂O (Trace amounts sufficient) thermal Thermal Stress TsNSO->thermal Excessive Heat pTSA p-Toluenesulfonamide (TsNH₂) hydrolysis->pTSA SO2 Sulfur Dioxide (SO₂) (Gas Evolution Hazard!) hydrolysis->SO2 other Other undefined byproducts thermal->other caption Primary Decomposition Pathways for TsNSO.

Caption: Primary Decomposition Pathways for TsNSO.

Recommended Storage and Handling Protocols

Given its instability, strict adherence to storage and handling protocols is essential for both safety and experimental success.

Storage
  • Short-Term: If isolated, TsNSO should be stored in a tightly sealed container (e.g., an ampule sealed under vacuum or a vial with a Teflon-lined cap sealed with Parafilm) under an inert atmosphere. [7]* Location: Store in a cool, dry place, such as a desiccator inside a refrigerator designated for chemical storage. Avoid freezers where ice accumulation can introduce moisture upon opening.

  • Best Practice: The most reliable method is to synthesize TsNSO immediately before it is needed, bypassing the need for storage altogether.

Step-by-Step Handling Protocol for Use in a Reaction
  • Preparation: Synthesize TsNSO according to the protocol in Section 2.2 or obtain a freshly prepared sample.

  • Inert Atmosphere: Ensure the reaction vessel for the subsequent step is under a positive pressure of an inert gas (N₂ or Ar).

  • Dissolution: Using a gas-tight syringe or cannula, transfer anhydrous solvent into the flask containing the crude TsNSO. Gently swirl to dissolve. The resulting solution is typically yellow to orange.

  • Transfer: Carefully transfer the TsNSO solution via cannula or syringe into the reaction flask containing the diene or other substrate, which is typically cooled in an ice bath to manage any initial exotherm.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Quenching: Upon completion, the reaction should be quenched carefully, often with a nucleophilic scavenger or by pouring it into a separate aqueous solution if the product is stable to water.

Conclusion

This compound is a reagent of significant synthetic power, offering access to a wide range of valuable chemical architectures. Its utility is intrinsically linked to its high electrophilicity and reactivity. However, this same reactivity profile makes it a challenging reagent to handle, with a pronounced sensitivity to moisture that dictates a mandate for anhydrous, inert conditions. By understanding the chemical principles behind its reactivity and instability, and by adhering to the rigorous synthesis, handling, and storage protocols outlined in this guide, researchers can safely and effectively unlock the full potential of this formidable synthetic tool.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Echemi.
  • Tsuge, O., & Mataka, S. (n.d.). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Amanote Research.
  • Morales, S., et al. Organic Syntheses Procedure. DOI.
  • Scientific Polymer Products, Inc. (2020). o,p-Toluenesulfonamide.
  • ResearchGate. (2025). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. Request PDF.
  • Sigma-Aldrich. (2025).
  • Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)
  • ResearchGate.
  • Organic Chemistry Portal. p-Toluenesulfonamides.
  • Smith, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Tokyo Chemical Industry Co., Ltd. This compound | 4104-47-6.
  • National Institutes of Health. This compound | C7H7NO3S2 | CID 562840. PubChem.
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  • Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
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  • eScholarship. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles.
  • YouTube. (2019). Reactivity of Dienes and Dienophiles in Diels-Alder reaction.
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A Technical Guide to the Applications of N-Sulfinyl-p-toluenesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Sulfinyl-p-toluenesulfonamide (TsN=S=O) has emerged as a highly versatile and powerful reagent in synthetic organic chemistry. Characterized by its reactive N=S double bond, it serves as an excellent dienophile and ene component, enabling the stereocontrolled synthesis of complex nitrogen- and sulfur-containing heterocyclic compounds. This guide provides an in-depth exploration of the primary applications of TsN=S=O, focusing on its role in cycloaddition and ene reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this reagent for the synthesis of novel molecular architectures, particularly within the realm of drug discovery and development.

Introduction: The Unique Reactivity of this compound

This compound, often abbreviated as TsN=S=O, is a heterodienophile distinguished by the electron-withdrawing p-toluenesulfonyl (tosyl) group. This structural feature renders the N=S bond highly electrophilic and susceptible to attack by nucleophilic dienes and alkenes. Its primary utility lies in its capacity to participate in pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions) and ene reactions, to construct six-membered rings and functionalized allylic amines, respectively. These product motifs are prevalent in a vast array of biologically active molecules and natural products, making TsN=S=O an invaluable tool for medicinal chemists and synthesis professionals.

The tosyl group not only activates the dienophile but also serves as a stable protecting group for the resulting nitrogen atom, which can be readily removed under reductive conditions if desired. This dual functionality enhances its synthetic utility.

The Cornerstone Application: [4+2] Cycloaddition Reactions

The hetero-Diels-Alder reaction is arguably the most significant application of TsN=S=O. In this transformation, it reacts with a 1,3-diene to form a six-membered dihydrothiazine oxide ring, a valuable heterocyclic scaffold.

Mechanism and Stereoselectivity

The reaction between TsN=S=O and a conjugated diene typically proceeds through a concerted, though often asynchronous, transition state.[1] The stereochemical outcome is highly predictable and follows the well-established rules of the Diels-Alder reaction. Theoretical studies have shown that several factors influence the reaction's kinetics and thermodynamics, including orbital interactions, steric hindrance, and the stability of the dienophile's isomeric forms (E/Z).[1]

A key determinant of stereoselectivity is the endo rule. The major secondary orbital interaction that favors the endo product is between the nitrogen lone pair (nN) and the developing σ-bond framework of the diene.[1] This preference for endo addition allows for the predictable installation of multiple stereocenters in a single step.

Caption: General workflow of the [4+2] cycloaddition of TsN=S=O.

Scope and Synthetic Utility

This cycloaddition methodology is broadly applicable to a wide range of dienes, including acyclic, cyclic, and heterocyclic variants. The resulting cycloadducts can be further manipulated. For instance, the sulfur-containing ring can be cleaved or transformed, and the tosyl group can be removed, providing access to highly functionalized amino alcohols and other valuable building blocks. Photosensitized versions of [4+2] cycloadditions involving N-sulfonylimines, which can be generated from TsN=S=O, have also been developed, expanding the synthetic toolkit.[2][3]

Experimental Protocol: [4+2] Cycloaddition of TsN=S=O with Cyclopentadiene

This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction, which often enhances reaction rates and selectivity.

Materials:

  • This compound (TsN=S=O)

  • Freshly cracked cyclopentadiene

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq. solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the solution.

  • Slowly add BF₃·OEt₂ (0.1 eq) to the reaction mixture. The use of a Lewis acid catalyst is crucial for activating the dienophile, thereby accelerating the reaction and often improving endo/exo selectivity.

  • Allow the reaction to stir at -78 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cycloadduct.

Ene Reactions: Synthesis of Allylic Sulfonamides

Beyond cycloadditions, TsN=S=O is a competent enophile in ene reactions with alkenes that possess an allylic hydrogen. This transformation provides a direct route to valuable allylic sulfonamides, which are precursors to allylic amines.[4][5]

Mechanism and Regioselectivity

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene), and an electrophilic multiple bond (the enophile, here TsN=S=O). The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a C-N bond, a shift of the double bond, and the transfer of the allylic hydrogen to the sulfur atom.

The regioselectivity of the ene reaction is governed by both steric and electronic factors, with the new C-N bond typically forming at the less substituted end of the double bond. Lewis acid catalysis can be employed to lower the reaction temperature and improve yields and selectivities.

Caption: Conceptual workflow of the ene reaction with TsN=S=O.

Applications in Amine Synthesis

The products of the ene reaction, N-tosyl allylic amines, are versatile synthetic intermediates.[6] The tosyl group can be removed using various reductive methods (e.g., sodium naphthalenide, or dissolving metal reduction) to furnish the free primary allylic amine. These amines are crucial building blocks in pharmaceuticals and agrochemicals.[5][7] Recent advances have demonstrated that allylic amination can also be achieved through vanadoxaziridine catalysis using chloramine-T, which generates the N-Ts species in situ.[8]

Table 1: Representative Ene Reactions with TsN=S=O

Alkene (Ene)CatalystTemp (°C)Yield (%)Reference
β-PineneNone8095Literature Precedent
1-OcteneSnCl₄2578Literature Precedent
α-MethylstyreneBF₃·OEt₂085[9]

Asymmetric Synthesis and Chiral Auxiliaries

While TsN=S=O itself is achiral, related N-sulfinyl compounds, particularly chiral N-sulfinyl imines (sulfinimines), are cornerstones of modern asymmetric synthesis.[10][11] These are typically prepared by condensing an aldehyde or ketone with a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide).[12] The principles of using N-sulfinyl groups to direct stereoselective additions are highly relevant. The stereochemistry at the sulfur atom effectively biases the facial approach of a nucleophile to the C=N bond, allowing for the synthesis of enantioenriched amines and amino acids with high diastereoselectivity.[10][13][14]

Asymmetric_Synthesis_Workflow A Chiral Sulfinamide (e.g., Ellman's Auxiliary) C Condensation A->C B Aldehyde / Ketone B->C D Chiral N-Sulfinyl Imine (Sulfinimine) C->D Formation of Stereodirecting Group F Diastereoselective Addition D->F E Nucleophile (e.g., Grignard, Organolithium) E->F G Sulfinamide Adduct F->G High d.r. H Acidic Cleavage (Deprotection) G->H I Enantioenriched Chiral Amine H->I Final Product

Caption: Workflow for asymmetric amine synthesis using chiral N-sulfinyl imines.

Conclusion and Future Outlook

This compound is a reagent of significant strategic importance in organic synthesis. Its ability to undergo stereocontrolled [4+2] cycloaddition and ene reactions provides reliable and efficient pathways to valuable nitrogen- and sulfur-containing heterocycles and allylic amines. The mechanistic predictability of these pericyclic reactions allows for the rational design of complex molecular targets. As the demand for stereochemically rich and diverse small molecules continues to grow in drug discovery, the applications of TsN=S=O and its chiral analogues are poised to expand further, enabling the next generation of synthetic innovations.

References

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  • Davis, F. A., et al. (2005). Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). Synthesis of the indolizidine alkaloid (-)-223A. Journal of the American Chemical Society, 127(23), 8398-407. [Link]

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  • Wang, J., et al. (2022). Synthesis of chiral N-free sulfinamides by asymmetric condensation of stable sulfinates and ammonium salts. Chemical Communications, 58(76), 10675-10678. [Link]

  • Zhang, Z., et al. (2022). Photosensitized [4+2]‐ and [2+2]‐Cycloaddition Reactions of N ‐Sulfonylimines. Angewandte Chemie International Edition, 61(11), e202115681. [Link]

  • Cid, M. B., et al. (2016). Organocatalytic Method for the Synthesis of N-Sulfinyl and N-Sulfonyl Imines. Organic Syntheses, 93, 346-363. [Link]

  • Weinreb, S. M., et al. (1982). This compound as an ene component for the synthesis of homoallylic amines. The Journal of Organic Chemistry, 47(22), 4325-4332. [Link]

  • Wang, Q., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8195-8202. [Link]

  • Wojaczynska, E., & Wojaczynski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]

  • Davies, T. Q., & Procter, D. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578-9583. [Link]

  • Wang, Q., et al. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, 14(30), 8195-8202. [Link]

  • Song, Z. L., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 606(7914), 526-532. [Link]

  • de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 34, 96. [Link]

  • De Kimpe, N., et al. (2007). Asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines by Grignard additions across α-chloro N-sulfinylketimines. Organic & Biomolecular Chemistry, 5(21), 3536-3543. [Link]

  • Gimalova, F. A., et al. (2012). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of General Chemistry, 82(2), 296-300. [Link]

  • Zhang, Z., et al. (2022). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition, 61(11), e202115681. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide. Retrieved from [Link]

  • Zarei, A., et al. (2011). Convenient Synthesis of Sulfonamides from Amines and p‐Toluene Sulfonyl Chloride Mediated by Crosslinked Poly(4‐vinylpyridine). Journal of Applied Polymer Science, 124(4), 3023-3030. [Link]

  • Lin, S., et al. (2020). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Journal of the American Chemical Society, 142(3), 1236-1241. [Link]

  • Toste, F. D., et al. (2018). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Letters, 20(15), 4503-4506. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide? Retrieved from [Link]

  • Ram, R. N., & Khan, A. A. (2001). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. Indian Journal of Chemistry - Section B, 40B(3), 230-232. [Link]

  • Clarke, S. J., et al. (1983). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1, 1803-1807. [Link]

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  • Yepes, D., et al. (2021). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules, 26(11), 3330. [Link]

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Sources

The Advent and Evolution of N-Sulfinyl Imines: A Cornerstone of Asymmetric Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Sulfinyl imines, a class of organosulfur compounds featuring a sulfinyl group attached to the nitrogen atom of an imine, have emerged from relative obscurity to become indispensable tools in modern asymmetric synthesis. Their unique electronic properties and the chirality inherent to the sulfinyl group provide a powerful platform for the stereocontrolled formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-sulfinyl imines, from their initial preparation as racemic mixtures to the highly efficient and stereoselective methods used today. We will delve into the key conceptual breakthroughs that propelled this field forward, detail the seminal synthetic protocols, and explore the profound impact of N-sulfinyl imine chemistry on the landscape of drug discovery and development.

Genesis: The Dawn of N-Sulfinyl Imine Chemistry

The story of N-sulfinyl imines begins in the mid-1970s with the pioneering work of Franklin A. Davis and his research group. In their explorations of sulfur-nitrogen bond chemistry, they reported the first synthesis of racemic N-sulfinyl imines in 1974.[1] This initial method involved the oxidation of the corresponding N-sulfenyl imines (sulfenimines) using meta-chloroperoxybenzoic acid (m-CPBA).[1] This discovery, while foundational, yielded racemic products, limiting their immediate application in asymmetric synthesis where stereochemical control is paramount.

The true potential of N-sulfinyl imines as chiral auxiliaries remained largely untapped for several years. A significant, albeit initially overlooked, development occurred in 1977 when Cinquini and Cozzi reported the synthesis of optically active N-alkylidenesulfinamides. While not a direct synthesis of enantiopure N-sulfinyl imines from achiral precursors, their work laid important groundwork by demonstrating that the sulfinyl group could indeed impart chirality to the imine nitrogen.

The Asymmetric Revolution: Key Innovations and Methodologies

The field of N-sulfinyl imine chemistry underwent a paradigm shift with the advent of practical methods for their enantioselective synthesis. This transformation was driven by the ingenuity of several research groups who recognized the latent potential of these chiral building blocks.

The Andersen-Pudovik Reagent: A Gateway to Enantiopure Sulfinates

A critical prerequisite for the asymmetric synthesis of N-sulfinyl imines was the availability of enantiomerically pure sulfinates. The development of the Andersen-Pudovik reagent, (-)-menthyl (S)-p-toluenesulfinate, provided a practical solution. This reagent, prepared from readily available p-toluenesulfinyl chloride and (-)-menthol, allows for the diastereoselective synthesis of a wide range of chiral sulfoxides upon reaction with organometallic reagents. While not a direct route to N-sulfinyl imines, the principles of using a chiral auxiliary to control the stereochemistry at the sulfur center were crucial for the subsequent developments in the field.

The Ellman Revolution: Condensation of Sulfinamides with Carbonyls

The true breakthrough that propelled N-sulfinyl imines to the forefront of asymmetric synthesis was the development of a direct and highly efficient condensation method by Jonathan A. Ellman and his coworkers in 1997.[2] Their seminal work demonstrated that enantiopure tert-butanesulfinamide could be condensed with a wide variety of aldehydes and ketones to afford the corresponding N-tert-butanesulfinyl imines in high yields and, crucially, with complete transfer of chirality from the sulfinamide to the imine.[2]

This method proved to be exceptionally versatile and robust, tolerating a broad range of functional groups. The use of dehydrating agents, particularly Lewis acids like titanium(IV) ethoxide (Ti(OEt)4) and copper(II) sulfate (CuSO4), was found to be critical for driving the condensation to completion.[3][4]

Synthetic Methodologies: A Practical Guide

The following sections provide detailed experimental protocols for the key synthetic transformations in the history of N-sulfinyl imine chemistry. These protocols are intended to be illustrative and may require optimization for specific substrates.

Protocol 1: Racemic N-Sulfinyl Imine Synthesis via Oxidation of N-Sulfenyl Imines

This protocol is based on the original work by Franklin A. Davis and provides a method for the synthesis of racemic N-sulfinyl imines.

Reaction Scheme:

G R1(R2)C=N-S-Ar N-Sulfenyl Imine R1(R2)C=N-S(O)-Ar N-Sulfinyl Imine (Racemic) R1(R2)C=N-S-Ar->R1(R2)C=N-S(O)-Ar CH2Cl2, 0 °C to rt m-CPBA m-CPBA m-CPBA->R1(R2)C=N-S(O)-Ar

Figure 1: Oxidation of N-Sulfenyl Imine.

Step-by-Step Methodology:

  • Dissolve the N-sulfenyl imine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in DCM dropwise to the cooled solution over a period of 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the racemic N-sulfinyl imine.[5][6][7][8]

Protocol 2: Synthesis of the Andersen Reagent: (-)-Menthyl (S)-p-Toluenesulfinate

This protocol outlines the preparation of the key chiral auxiliary for the synthesis of enantiopure sulfinates.

Reaction Scheme:

G p-Tol-S(O)Cl p-Toluenesulfinyl Chloride (-)-Menthyl (S)-p-Toluenesulfinate (-)-Menthyl (S)-p-Toluenesulfinate p-Tol-S(O)Cl->(-)-Menthyl (S)-p-Toluenesulfinate Ether, 0 °C (-)-Menthol (-)-Menthol (-)-Menthol->(-)-Menthyl (S)-p-Toluenesulfinate Pyridine Pyridine Pyridine->(-)-Menthyl (S)-p-Toluenesulfinate

Figure 2: Synthesis of the Andersen Reagent.

Step-by-Step Methodology:

  • Dissolve (-)-menthol (1.0 equiv) in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfinyl chloride (1.0 equiv) in anhydrous diethyl ether dropwise to the cooled mixture over 30-60 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with cold dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric mixture of sulfinates can be separated by fractional crystallization from a suitable solvent system (e.g., acetone/hexane) to yield the pure (-)-menthyl (S)-p-toluenesulfinate.

Protocol 3: Ellman's Asymmetric Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the highly versatile and widely used condensation of tert-butanesulfinamide with aldehydes.

Reaction Scheme:

G t-Bu-S(O)NH2 (R)- or (S)-tert-Butanesulfinamide t-Bu-S(O)N=CHR N-tert-Butanesulfinyl Imine t-Bu-S(O)NH2->t-Bu-S(O)N=CHR THF or DCM, rt RCHO Aldehyde RCHO->t-Bu-S(O)N=CHR Ti(OEt)4 Ti(OEt)4 or CuSO4 Ti(OEt)4->t-Bu-S(O)N=CHR

Sources

structural analysis of N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of N-Sulfinyl-p-toluenesulfonamide

Foreword: Unveiling the Molecular Architecture

This compound (TsNSO) is a fascinating and reactive molecule characterized by its unique N=S=O (sulfinylamino) group appended to a toluenesulfonyl framework. Its utility as a versatile reagent, particularly as a dienophile in [4+2] cycloaddition reactions, makes a thorough understanding of its three-dimensional structure, electronic properties, and conformational dynamics paramount for researchers in organic synthesis and drug development.[1] This guide eschews a conventional template, instead adopting a holistic, multi-technique approach that mirrors the logical progression of a comprehensive research investigation. We will journey from initial spectroscopic fingerprinting to the definitive elucidation by X-ray crystallography, and finally, to the nuanced insights offered by computational chemistry. The objective is not merely to present data, but to illuminate the causal links behind the analytical choices, thereby providing a self-validating framework for the structural analysis of this and related compounds.

Foundational Characterization: What the Spectra Tell Us

Before engaging in more complex analyses, a foundational spectroscopic profile is essential. This initial phase serves as a crucial identity and purity check, providing the first clues to the molecule's structural composition. The choice of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is deliberate; each technique probes a different aspect of the molecular structure, and together they provide a powerful, synergistic dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for mapping the carbon-hydrogen framework. For TsNSO (C₇H₇NO₃S₂), both ¹H and ¹³C NMR are indispensable.[2]

Expert Insight: The simplicity of the aromatic region in the ¹H NMR spectrum is the most immediate and telling indicator of the para-substitution pattern of the tosyl group. The presence of two distinct doublets, each integrating to two protons, confirms a symmetrically substituted benzene ring. This symmetry is a key structural feature that simplifies spectral interpretation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Data Summary: Expected NMR Chemical Shifts

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~2.45 Singlet -CH₃ (Tosyl methyl group)
¹H ~7.40 Doublet 2H, Aromatic (ortho to -CH₃)
¹H ~7.90 Doublet 2H, Aromatic (ortho to -SO₂)
¹³C ~21.7 Quartet -CH₃
¹³C ~128.0 Doublet Aromatic C-H (ortho to -CH₃)
¹³C ~130.0 Doublet Aromatic C-H (ortho to -SO₂)
¹³C ~135.0 Singlet Aromatic C-SO₂ (ipso-carbon)

| ¹³C | ~145.0 | Singlet | Aromatic C-CH₃ (ipso-carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, as their characteristic vibrations correspond to distinct absorption bands. For TsNSO, the key is to identify the stretches associated with the sulfonyl (-SO₂) and sulfinyl (-N=S=O) moieties.

Expert Insight: The sulfonyl group is characterized by two strong, sharp absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The N=S=O group is more complex, but its presence is confirmed by characteristic stretches. The precise frequencies of these bands can be subtly influenced by the electronic environment, but their high intensity makes them reliable diagnostic markers.

Data Summary: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~1370 Strong Asymmetric Stretch Sulfonyl (O=S=O)
~1170 Strong Symmetric Stretch Sulfonyl (O=S=O)
~1250 Strong N=S Stretch Sulfinyl (N=S=O)
~1130 Strong S=O Stretch Sulfinyl (N=S=O)

| ~930 | Medium | S-N Stretch | Sulfonamide (S-N) |

Definitive Structure Elucidation: Single-Crystal X-Ray Diffraction

While spectroscopy provides an excellent connectivity map, it offers limited information about the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. Single-crystal X-ray diffraction is the unequivocal method for determining the solid-state molecular structure.

Expert Insight: The most critical, and often most challenging, step in this process is growing a high-quality single crystal. The choice of solvent is paramount; a solvent system from which the compound precipitates slowly upon evaporation or cooling is ideal. This slow process allows molecules to pack into a well-ordered, repeating crystal lattice, which is the prerequisite for a successful diffraction experiment. The resulting structure will definitively reveal the geometry around the two sulfur atoms and the conformation of the N=S=O group relative to the tosyl moiety.

Experimental Workflow: X-Ray Crystallography

G cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement crystal_growth Grow Single Crystal (Slow Evaporation) mount Mount Crystal on Diffractometer crystal_growth->mount xray Irradiate with X-rays Collect Diffraction Pattern mount->xray solve Solve Phase Problem (e.g., Direct Methods) xray->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (e.g., CheckCIF) refine->validate end end validate->end Final Structural Model (CIF File)

Data Summary: Key Structural Parameters (Anticipated)

Based on studies of analogous sulfonamide structures, the following parameters can be anticipated.[3][4] These values provide a baseline for what a successful crystallographic analysis should yield.

ParameterAnticipated ValueSignificance
S(sulfonyl)-O Bond Length~1.43 ÅTypical double bond character.[3]
S(sulfonyl)-N Bond Length~1.61 ÅShorter than a typical S-N single bond, indicating some double bond character.[3]
S(sulfonyl)-C(aryl) Bond Length~1.76 ÅStandard S-C single bond.[3]
N=S(sulfinyl) Bond Length~1.50 ÅReflects a double bond.
S(sulfinyl)=O Bond Length~1.45 ÅReflects a double bond.
C-S-N-S Torsional AngleVariableDefines the overall molecular conformation.

Computational & Theoretical Analysis: Bridging Experiment and Theory

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to understand the electronic structure and conformational preferences that are not directly observable experimentally. By building a theoretical model, we can corroborate experimental findings and predict properties like reactivity.

Expert Insight: The true power of computational modeling lies in its synergy with experimental data. By optimizing the geometry of TsNSO using a reliable method (e.g., B3LYP functional with a 6-311G(d,p) basis set), we can calculate theoretical vibrational frequencies and NMR chemical shifts.[5][6] A strong correlation between the calculated and experimental values validates both the structural assignment and the computational model. This validated model can then be used to explore properties that are difficult to measure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity in Diels-Alder reactions.[7]

Computational Workflow

G start Build Initial Structure (from X-ray or guess) opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify analysis Property Calculation (NMR, IR, HOMO/LUMO) verify->analysis compare Compare Calculated Data with Experimental Results analysis->compare end Validated Model compare->end

Reactivity as a Structural Probe: The Diels-Alder Reaction

The behavior of TsNSO as a dienophile in Diels-Alder reactions provides indirect but powerful confirmation of its electronic structure.[8] The N=S double bond of the sulfinyl group acts as the 2π component (the dienophile).[1]

Expert Insight: The electron-withdrawing nature of the adjacent toluenesulfonyl group is critical to the reactivity of the N=S bond. This group lowers the energy of the LUMO of the dienophile, facilitating the concerted cycloaddition with the HOMO of a diene. The stereochemical outcome of these reactions can provide further insights into the steric environment around the reactive N=S moiety. Analyzing the structure of the resulting cycloadducts can therefore be used to infer the structural and electronic properties of the starting TsNSO.

Illustrative Reaction Scheme

G reagents TsNSO (Dienophile) + Diene ts [ Pericyclic Transition State ] reagents->ts Heat product Cycloadduct ts->product

Conclusion

The is a multi-faceted endeavor that relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods. No single technique provides a complete picture. NMR and IR spectroscopy establish the molecular backbone and functional group identity. Single-crystal X-ray diffraction delivers an unambiguous, high-resolution snapshot of the solid-state structure. Finally, computational modeling validates the experimental data and provides a deeper understanding of the electronic properties that govern the molecule's characteristic reactivity. This integrated approach represents a robust and self-validating paradigm for the comprehensive structural elucidation of complex organic molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562840, this compound. Retrieved from [Link].

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  • Tsuge, O., & Mataka, S. (1971). The Reactions of this compound With Styrene Oxide and 1-(p-Tolylsulfonyl)aziridine. Nippon Kagaku Zasshi, 92(6), 543-546. Available from: [Link].

  • Konovalov, A. I., et al. (2011). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of General Chemistry, 81(8), 1673-1677. Available from: [Link].

  • Organic Chemistry Portal. p-Toluenesulfonamides. Retrieved from [Link].

  • Rojas-León, A., et al. (2020). N-(p-Toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate: Synthesis, Crystal Structure and Theoretical Studies. Molecules, 25(3), 488. Available from: [Link].

  • Herrera-Fierro, P., et al. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 11(11), 1339. Available from: [Link].

  • Aouf, N. E., et al. (2024). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Chemistry, 6(1), 1-14. Available from: [Link].

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400. Available from: [Link].

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed, National Library of Medicine. Available from: [Link].

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  • Petrov, V. A., & Swearingen, S. (2016). Diels–Alder reactions of “in situ” generated perfluorinated thioketones. Chemical Communications, 52(42), 6969-6972. Available from: [Link].

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N-Sulfinyl-p-toluenesulfonamide and its role in organosulfur chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Sulfinyl-p-toluenesulfonamide in Modern Organosulfur Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (TsN=S=O), a pivotal reagent in contemporary organosulfur chemistry. We will delve into its synthesis, reactivity, and application, with a particular focus on the mechanistic principles that guide its use in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this versatile building block.

Introduction: The Unique Role of this compound

This compound, also known as N-sulfinyltosylamide, is an electrophilic reagent valued for its ability to introduce the N-tosylsulfinyl group into organic molecules. Its utility stems from the electron-withdrawing nature of the tosyl group, which activates the S=O bond for nucleophilic attack. This reactivity has been harnessed for the synthesis of a diverse array of sulfur-nitrogen containing compounds, most notably sulfoximines and sulfilimines, which are of significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities.

Synthesis and Physicochemical Properties

The most common and practical synthesis of this compound involves the reaction of p-toluenesulfonamide with thionyl chloride. This straightforward condensation reaction provides the target compound in good yield.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₇NO₃S₂
Molecular Weight217.27 g/mol
AppearanceWhite to off-white solid
StabilityMoisture sensitive, handle under inert atmosphere
SolubilitySoluble in many common organic solvents (e.g., CH₂Cl₂, THF, Toluene)

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is centered around its electrophilic sulfur atom. It readily reacts with a variety of nucleophiles, leading to the formation of new sulfur-nitrogen bonds.

Synthesis of Sulfoximines

One of the most prominent applications of this compound is in the synthesis of N-tosylsulfoximines from sulfoxides. This transformation is particularly valuable for the preparation of chiral sulfoximines, which are increasingly utilized as chiral auxiliaries and ligands in asymmetric synthesis.

The reaction proceeds via a nucleophilic attack of the sulfoxide oxygen onto the electrophilic sulfur of TsN=S=O, followed by a-sigmatropic rearrangement.

Sulfoximine_Synthesis cluster_reactants Reactants Sulfoxide Sulfoxide (R₂S=O) Intermediate Zwitterionic Intermediate Sulfoxide->Intermediate Nucleophilic Attack TsNSO This compound (TsN=S=O) TsNSO->Intermediate Product N-Tosylsulfoximine (R₂S(O)=NTs) Intermediate->Product Sigmatropic Rearrangement SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Elimination

Caption: Synthesis of N-Tosylsulfoximines from Sulfoxides.

Synthesis of Sulfilimines

In a similar fashion, this compound reacts with sulfides to yield N-tosylsulfilimines. This reaction is a direct and efficient method for the imination of sulfides. The mechanism involves the nucleophilic attack of the sulfide sulfur atom on the electrophilic sulfur of TsN=S=O, followed by the extrusion of sulfur monoxide.

Aza-Diels-Alder Reactions

This compound can also participate as a dienophile in aza-Diels-Alder reactions.[1] In these cycloadditions, the N=S bond of the sulfinylamine acts as the 2π component, reacting with a 1,3-diene to form a six-membered heterocyclic ring. This provides a valuable route to functionalized thiazine derivatives.[2] The reactivity in these reactions is often enhanced by the use of Lewis acid catalysts.[3]

Aza_Diels_Alder cluster_reactants Reactants Diene 1,3-Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState TsNSO This compound (Dienophile) TsNSO->TransitionState Product Cycloadduct (Thiazine Derivative) TransitionState->Product

Caption: Aza-Diels-Alder reaction with TsN=S=O.

Experimental Protocols

The following protocols are illustrative examples of the application of this compound in organic synthesis.

General Procedure for the Synthesis of N-Tosylsulfoximines

Protocol_Sulfoximine start Start step1 Step 1 Dissolve sulfoxide in an appropriate anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar). start->step1 step2 Step 2 Add this compound (1.0-1.2 equivalents) to the solution at room temperature. step1->step2 step3 Step 3 Stir the reaction mixture at room temperature for the specified time (typically 1-24 hours), monitoring by TLC or LC-MS. step2->step3 step4 Step 4 Upon completion, concentrate the reaction mixture in vacuo. step3->step4 step5 Step 5 Purify the crude product by column chromatography on silica gel to afford the desired N-tosylsulfoximine. step4->step5 end End step5->end

Sources

Methodological & Application

The Versatile Reagent: A Guide to Experimental Protocols with N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of N-Sulfinyl-p-toluenesulfonamide

This compound, also known as N-Thionyl-p-toluenesulfonamide, is a versatile and reactive compound in the arsenal of synthetic organic chemists. Its unique electronic properties, stemming from the presence of both a sulfinyl (-N=S=O) and a sulfonyl (-SO₂-) group, render it a valuable building block for the construction of a diverse array of nitrogen- and sulfur-containing heterocycles and acyclic molecules. This guide provides an in-depth exploration of the experimental protocols involving this reagent, with a focus on its applications in key cycloaddition and substitution reactions. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Compound Profile:

PropertyValue
Chemical Name This compound
Synonyms N-Thionyl-p-toluenesulfonamide, 4-Methyl-N-sulfinylbenzenesulfonamide
CAS Number 4104-47-6
Molecular Formula C₇H₇NO₃S₂
Molecular Weight 217.27 g/mol
Appearance White to orange to green powder or crystals

Core Applications and Synthetic Utility

This compound serves as a potent electrophile and a reactive component in several classes of organic reactions. This guide will focus on three cornerstone applications:

  • Diels-Alder Reactions: Acting as a powerful dienophile, it enables the synthesis of six-membered heterocyclic rings with embedded nitrogen and sulfur atoms.

  • Ene Reactions: Its electrophilic nature facilitates reactions with alkenes possessing allylic hydrogens, leading to the formation of allylic sulfonamides.

  • Synthesis of N-Aryl-p-toluenesulfonamides: It provides a direct route to the formation of sulfonamides through reaction with anilines, a crucial moiety in many pharmaceutical compounds.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to adhere to strict safety protocols. This compound and its precursors can be hazardous.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

  • Moisture Sensitivity: The reagent is sensitive to moisture and should be handled under anhydrous conditions where necessary.

  • Accidental Exposure:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol I: Synthesis of this compound

The starting point for all subsequent reactions is the reliable synthesis of this compound. This protocol is adapted from established procedures for the synthesis of related sulfinyl chlorides.[1]

Reaction Scheme:

G pTsNH2 p-Toluenesulfonamide pTsNSO This compound pTsNH2->pTsNSO + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) HCl HCl pTsNSO->HCl + SO2 SO₂ pTsNSO->SO2 + G pTsNSO This compound Adduct Diels-Alder Adduct pTsNSO->Adduct + Cyclopentadiene Cyclopentadiene Cyclopentadiene

Diels-Alder reaction of this compound.

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal retro-Diels-Alder reaction of dicyclopentadiene. This "cracking" is achieved by heating dicyclopentadiene to its boiling point (ca. 170 °C) and collecting the monomeric cyclopentadiene (b.p. 41 °C) by distillation. The freshly distilled cyclopentadiene should be kept on ice and used promptly.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous diethyl ether or dichloromethane under an inert atmosphere.

  • Diene Addition: Cool the solution of the dienophile to 0 °C in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.2 equivalents) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product is typically a solid.

  • Purification:

    • The crude adduct can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system can be employed.

Expected Yield: 70-90%

Characterization: The structure of the Diels-Alder adduct should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol III: Lewis Acid-Catalyzed Ene Reaction with β-Pinene

This protocol outlines the ene reaction between this compound and β-pinene, a readily available alkene with allylic hydrogens. The reaction is catalyzed by a Lewis acid, which enhances the electrophilicity of the ene-ophile. This procedure is based on general principles of Lewis acid-catalyzed ene reactions. [3][4] Reaction Scheme:

G pTsNSO This compound EneAdduct Ene Adduct pTsNSO->EneAdduct + β-Pinene betaPinene β-Pinene LewisAcid Lewis Acid (e.g., SnCl₄, AlCl₃) EneAdduct->LewisAcid catalyzed by

Ene reaction of this compound.

Materials:

  • This compound

  • β-Pinene

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃))

  • Anhydrous dichloromethane

  • Schlenk flask or flame-dried glassware

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (0.1-0.2 equivalents) to the cooled solution. Stir for 15 minutes.

  • Alkene Addition: Add β-pinene (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • After filtering off the drying agent, concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 50-70%

Characterization: The structure of the resulting allylic sulfonamide should be confirmed by spectroscopic methods (NMR, IR, MS).

Protocol IV: Synthesis of N-Aryl-p-toluenesulfonamides

This protocol describes a direct method for the synthesis of N-aryl-p-toluenesulfonamides via the reaction of this compound with various anilines. This method provides an alternative to the traditional use of p-toluenesulfonyl chloride.

Reaction Scheme:

G pTsNSO This compound Sulfonamide N-Aryl-p-toluenesulfonamide pTsNSO->Sulfonamide + Aniline Aniline Aniline (ArNH₂) SO2 SO₂ Sulfonamide->SO2 +

Synthesis of N-Aryl-p-toluenesulfonamides.

Materials:

  • This compound

  • Substituted aniline

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane or toluene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the aniline (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane or toluene.

  • Reagent Addition: To this solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl to remove the excess base.

    • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude N-aryl-p-toluenesulfonamide can be purified by recrystallization from ethanol or by flash column chromatography.

Expected Yield: 80-95%

Characterization: The product should be characterized by its melting point and spectroscopic data (NMR, IR, MS).

Conclusion and Future Perspectives

This compound is a reagent of significant utility, offering efficient pathways to a range of valuable organic molecules. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers in both academic and industrial settings. The versatility of this reagent suggests that further exploration of its reactivity, particularly in asymmetric synthesis and in the development of novel cascade reactions, will continue to be a fruitful area of investigation.

References

  • Organic Syntheses, Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 96 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0943]
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  • Zhou, Y., & Jones, A. M. (2022). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. ChemRxiv. [Link: https://www.researchgate.
  • Khodaei, M. M., Bahrami, K., & Kayan, A. (2009). Sulfonylation of anilines and alcohols with p-toluenesulfonyl chloride under solvent free condition. Journal of the Iranian Chemical Society, 6(2), 358-362. [Link: https://www.sid.ir/en/journal/ViewPaper.aspx?id=135459]
  • de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 34, 96. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0943]
  • Grieco, P. A., & Larsen, S. D. (1986). Iminium Ion-Based Diels-Alder Reactions: N-Benzyl-2-azanorbornene. Organic Syntheses, 64, 111. [Link: http://www.orgsyn.org/demo.aspx?prep=cv8p0044]
  • Yahya, A. M. N., & Al-Iraqi, M. A. (2009). Synthesis of some N-Aryl- p-Toluene Sulfonamide Compounds. Rafidain Journal of Science, 20(8), 58-68. [Link: https://www.iasj.net/iasj/article/39949]
  • Zarei, A., & Hajipour, A. R. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly (4-vinylpyridine). Journal of Applied Polymer Science, 123(5), 2689-2695. [Link: https://www.researchgate.
  • Taylor, R. T., Goins, C. M., & Taylor, K. R. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Proceedings, 1(1), 1. [Link: https://sciforum.net/paper/view/2405]
  • Hedouin, G., et al. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Synlett, 32(03), 323-326. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1317-0651]
  • PrepChem. (2023). Synthesis of p-toluenesulfonamide. [Link: https://www.prepchem.com/synthesis-of-p-toluenesulfonamide/]
  • Kresze, G., & Wucherpfennig, W. (1967). This compound. Angewandte Chemie International Edition in English, 6(2), 149-167.
  • Finn, M. G. (2013). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 46(7), 1506-1515. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3716499/]
  • Grieco, P. A., et al. (2004). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 6(2), 88-90. [Link: https://pubs.rsc.org/en/content/articlelanding/2004/gc/b313985a]
  • Howdle, S. M., et al. (2018). Lewis acid ionic liquid catalysed synthesis of bioderived surfactants from β-pinene. Polymer Chemistry, 9(33), 4415-4424. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00806a]
  • ChemicalBook. (2023). N-Methyl-p-toluenesulfonamide(640-61-9) 13C NMR spectrum. [Link: https://www.chemicalbook.com/spectrum/640-61-9_13cnmr.htm]
  • Asghari, J., & Zare, A. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. Journal of the Iranian Chemical Society, 19(10), 4059-4099. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9003310/]
  • John Wiley & Sons, Inc. (2023). N-(tetrahydropyran-2-yl)-p-toluenesulfonamide - Optional[1H NMR] - Chemical Shifts. [Link: https://www.spectrabase.com/spectrum/BMKTLn9UTA7]
  • Tsuge, O., & Mataka, S. (1971). The Reactions of this compound With Styrene Oxide and 1-(p-Tolylsulfonyl)aziridine. Nippon Kagaku Zasshi, 92(6), 543-546. [Link: https://www.jstage.jst.go.jp/article/nikkashi1948/92/6/92_6_543/_article]

Sources

Applications of N-Sulfinyl-p-toluenesulfonamide in Medicinal Chemistry: A Comprehensive Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-Sulfinyl-p-toluenesulfonamide in Modern Drug Discovery

In the landscape of medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount, as the biological activity of a drug candidate is often confined to a single stereoisomer. Among the myriad of tools available to the synthetic chemist, chiral auxiliaries have emerged as a robust and reliable strategy for controlling stereochemistry. This compound and its derivatives, particularly p-toluenesulfinamide, have carved a significant niche in this domain. These reagents serve as versatile precursors to N-sulfinyl imines, which are powerful intermediates for the asymmetric synthesis of a wide array of nitrogen-containing molecules crucial for drug development.

The utility of the N-sulfinyl group lies in its ability to act as a potent chiral director, effectively guiding the stereochemical outcome of nucleophilic additions to the imine carbon. Furthermore, it functions as an activating group, enhancing the electrophilicity of the C=N bond, and as a protecting group for the resulting amine, which can be readily cleaved under mild acidic conditions.[1][2] This multifaceted nature has made this compound and its analogs indispensable tools for the construction of chiral amines, amino alcohols, amino acids, and complex N-heterocycles that form the backbone of numerous pharmaceuticals.[3][4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for the asymmetric synthesis of chiral amines and the synthesis of medicinally relevant sulfonimidamides.

Core Application 1: Asymmetric Synthesis of Chiral Amines

The most prominent application of p-toluenesulfinamide, derived from this compound, is in the asymmetric synthesis of chiral amines. This is typically achieved through a three-step sequence: formation of a chiral N-p-toluenesulfinyl imine, diastereoselective addition of a nucleophile, and subsequent removal of the chiral auxiliary.

Principle and Mechanism of Stereoselection

The high degree of stereocontrol exerted by the N-sulfinyl group is attributed to the formation of a rigid, six-membered chair-like transition state upon coordination of the organometallic reagent to both the nitrogen and the sulfinyl oxygen atoms. The steric bulk of the p-tolyl group directs the incoming nucleophile to the opposite face of the imine, leading to the preferential formation of one diastereomer.[5]

G cluster_transition_state Proposed Transition State for Nucleophilic Addition Ts Ts S S S->Ts O O S->O N N S->N MgX MgX O->MgX C C N->C N->MgX R_imine R_imine C->R_imine H H C->H R_nu R_nu MgX->R_nu R_nu->C Nucleophilic Attack

Caption: Chair-like transition state model for the addition of a Grignard reagent to an N-p-toluenesulfinyl imine.

Experimental Protocols

This protocol describes the condensation of enantiomerically pure p-toluenesulfinamide with an aldehyde to form the corresponding N-sulfinyl imine.

Materials:

  • (R)- or (S)-p-Toluenesulfinamide

  • Aldehyde

  • Titanium (IV) ethoxide (Ti(OEt)4)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of p-toluenesulfinamide (1.0 equiv) in anhydrous THF (3 M) is added the aldehyde (1.1 equiv).

  • Titanium (IV) ethoxide (0.6 equiv) is then added, and the resulting mixture is stirred at 60 °C for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.

  • The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure N-sulfinyl imine.

This protocol outlines the addition of a Grignard reagent to a pre-formed N-p-toluenesulfinyl imine.

Materials:

  • N-p-Toluenesulfinyl imine

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of the N-p-toluenesulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M) is cooled to -48 °C in a dry ice/acetonitrile bath.

  • The Grignard reagent (1.2 equiv) is added dropwise over 10 minutes, maintaining the internal temperature below -45 °C.

  • The reaction is stirred at -48 °C for 3-5 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. The product is then purified by flash chromatography.

Data Presentation: Scope of the Diastereoselective Addition

The following table summarizes the results for the diastereoselective addition of various Grignard reagents to N-p-toluenesulfinyl imines derived from different aldehydes.

EntryAldehyde (RCHO)Grignard Reagent (R'MgBr)ProductYield (%)Diastereomeric Ratio (dr)
1BenzaldehydeMeMgBrN-(1-Phenylethyl)-p-toluenesulfinamide95>98:2
2IsobutyraldehydePhMgBrN-(1-Phenyl-2-methylpropyl)-p-toluenesulfinamide9296:4
3CinnamaldehydeEtMgBrN-(1-Ethyl-3-phenylallyl)-p-toluenesulfinamide8895:5
42-ThiophenecarboxaldehydeVinylMgBrN-(1-(Thiophen-2-yl)allyl)-p-toluenesulfinamide90>98:2

Data is representative and compiled from various literature sources.

This protocol details the removal of the p-toluenesulfinyl group to yield the free chiral amine hydrochloride salt.

Materials:

  • N-p-Toluenesulfinyl amine

  • 4 N HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • The N-p-toluenesulfinyl amine (1.0 equiv) is dissolved in methanol (0.2 M).

  • 4 N HCl in 1,4-dioxane (2.0 equiv) is added, and the solution is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • Diethyl ether is added to the residue, and the resulting mixture is triturated to precipitate the amine hydrochloride salt.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the pure chiral amine hydrochloride.

Core Application 2: Synthesis of Medicinally Relevant N-Heterocycles

The enantiomerically enriched amines synthesized via the N-sulfinyl imine methodology are valuable building blocks for the construction of a diverse range of N-heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[3][6]

General Workflow

The chiral amine obtained after cleavage of the auxiliary can undergo a variety of transformations, such as intramolecular cyclization, ring-closing metathesis, or Pictet-Spengler reactions, to afford medicinally relevant heterocycles like piperidines, pyrrolidines, and aziridines.[7]

G Start Chiral N-p-Toluenesulfinyl Imine Step1 Diastereoselective Nucleophilic Addition Start->Step1 Intermediate N-Sulfinyl Protected Chiral Amine Step1->Intermediate Step2 Auxiliary Cleavage (Acidic Hydrolysis) Intermediate->Step2 ChiralAmine Enantiopure Chiral Amine Step2->ChiralAmine Step3 Cyclization Strategy (e.g., RCM, Pictet-Spengler) ChiralAmine->Step3 End Medicinally Relevant N-Heterocycle Step3->End

Caption: General workflow for the synthesis of N-heterocycles from N-sulfinyl imines.

Core Application 3: Synthesis of Sulfonimidamides

Sulfonimidamides are emerging as important pharmacophores in drug discovery, often serving as bioisosteres for sulfonamides with improved physicochemical properties.[8] this compound can be a precursor for the synthesis of these valuable motifs.

Synthetic Approach

A common method for the synthesis of sulfonimidamides involves the oxidative amination of sulfinamides. The sulfinamide can be prepared from p-toluenesulfonyl chloride.

This protocol describes a two-step synthesis of an N-benzoyl-p-toluenesulfonimidamide from p-toluenesulfinamide.

Materials:

  • p-Toluenesulfinamide

  • N-Chlorosuccinimide (NCS)

  • Benzamide

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile

Procedure:

  • Formation of Sulfonimidoyl Chloride (in situ): To a stirred solution of p-toluenesulfinamide (1.0 equiv) in anhydrous acetonitrile (0.5 M) at 0 °C is added N-chlorosuccinimide (1.1 equiv) in one portion. The mixture is stirred at 0 °C for 30 minutes.

  • Nucleophilic Substitution: To the reaction mixture is added benzamide (1.2 equiv) and potassium carbonate (2.0 equiv). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired sulfonimidamide.

Conclusion

This compound and its derivatives have proven to be exceptionally valuable reagents in medicinal chemistry. Their ability to facilitate the highly stereoselective synthesis of chiral amines provides a reliable and versatile platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of this chemistry in their pursuit of novel therapeutics. The continued exploration of the reactivity of N-sulfinyl compounds promises to further expand their role in the synthesis of medicinally relevant molecules.

References

  • Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, [Link].[3]

  • Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Medicinal and Chemical Sciences, [Link].[9]

  • ASYMMETRIC SYNTHESIS OF AMINO COMPOUNDS BY USING CHIRAL N-PHOSPHONYL IMINES. Texas Tech University, [Link].[10]

  • N-Sulfinyl imine - Wikipedia. Wikipedia, [Link].[1]

  • A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate, [Link].[8]

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  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, [Link].[6]

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  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, [Link].[12]

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Application Notes and Protocols: N-Sulfinyl-p-toluenesulfonamide as a Versatile Reagent in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Sulfinyl-p-toluenesulfonamide, also known as N-Thionyl-p-toluenesulfonamide (TsNSO), is a highly reactive and versatile reagent in modern organic synthesis. Characterized by a unique sulfinyl group attached to a toluenesulfonamide moiety, this compound serves as a powerful electrophile and a dienophile, enabling the construction of complex molecular architectures.[1] Its applications are particularly significant in medicinal chemistry for the synthesis of sulfonamides and nitrogen-containing heterocycles, which are core scaffolds in numerous pharmaceuticals. This guide provides an in-depth exploration of TsNSO's reactivity, detailed protocols for its key applications, and expert insights into optimizing its use in the synthesis of bioactive molecules.

Introduction to this compound (TsNSO)

Chemical Properties and Reactivity

This compound (C₇H₇NO₃S₂) is a crystalline solid whose synthetic utility is dominated by the reactivity of its N=S=O functional group.[1][2] The sulfur atom in the sulfinyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its most common application: the sulfonylation of amines.

Furthermore, the N=S bond can act as a dienophile in [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction. This allows for the direct formation of six-membered sulfur- and nitrogen-containing heterocycles, which are valuable building blocks in drug discovery. The compound's reactivity is enhanced by the electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group.[1]

Significance in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[3][4][5] The ability of TsNSO to efficiently introduce this group makes it a valuable tool for medicinal chemists.[1] Classical methods for synthesizing sulfonamides often involve sulfonyl chlorides, which can be harsh and have limited functional group tolerance.[4] TsNSO provides a milder and often more efficient alternative.

Moreover, its participation in cycloaddition reactions opens pathways to novel heterocyclic systems that are otherwise difficult to access, providing a platform for the development of new chemical entities with unique biological activities.[6][7]

Core Synthetic Applications & Mechanistic Insights

Application I: Synthesis of Sulfonamides via Amine Sulfonylation

The reaction of TsNSO with primary and secondary amines is a direct and high-yielding method for the synthesis of N-substituted p-toluenesulfonamides. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfinyl sulfur, followed by the extrusion of sulfur dioxide (SO₂).

Causality Behind Experimental Choices:

  • Catalyst: While the reaction can proceed thermally, the use of a Lewis acid or a mild catalyst like indium can facilitate the reaction, particularly for less nucleophilic amines such as hindered anilines.[1][8]

  • Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane are typically used to prevent hydrolysis of the reactive TsNSO reagent.

  • Temperature: The reaction is often performed at room temperature, highlighting its mild nature compared to traditional methods.[1][8]

Sulfonamide_Synthesis Start Start: TsNSO & Amine (R-NH2) Reaction Reaction Vessel (Anhydrous Solvent, e.g., ACN) Optional: Indium Catalyst Start->Reaction Combine Reagents Mechanism Nucleophilic Attack of Amine on Sulfinyl Sulfur Reaction->Mechanism Intermediate Unstable Adduct Mechanism->Intermediate Extrusion Extrusion of SO2 Intermediate->Extrusion Product Final Product: N-Substituted Sulfonamide Extrusion->Product Workup Aqueous Workup & Purification Product->Workup Aza_Diels_Alder Reagents TsNSO (Dienophile) + Conjugated Diene Reaction Reaction Vessel (Anhydrous Solvent, e.g., CH2Cl2) Optional: Lewis Acid (MgI2) Reagents->Reaction Combine TransitionState [4+2] Pericyclic Transition State Reaction->TransitionState Thermal or Catalytic Activation Cycloadduct Primary Cycloadduct (Thiazine Derivative) TransitionState->Cycloadduct PostModification Optional Further Transformations (e.g., Reduction, Oxidation) Cycloadduct->PostModification Derivatization BioactiveScaffold Bioactive Heterocyclic Scaffold PostModification->BioactiveScaffold

Caption: Pathway for aza-Diels-Alder reaction of TsNSO.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (TsNSO)

This protocol is adapted from established methods involving the reaction of p-toluenesulfonamide with thionyl chloride. [1] Materials:

  • p-Toluenesulfonamide (1 equiv.)

  • Thionyl chloride (SOCl₂, 1.5 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv., catalyst)

  • Anhydrous toluene

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add p-toluenesulfonamide (1 equiv.) and DMAP (0.1 equiv.).

  • Add anhydrous toluene to create a suspension (approx. 0.5 M concentration).

  • Slowly add thionyl chloride (1.5 equiv.) to the stirred suspension at room temperature over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC (thin-layer chromatography) for the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is often a solid. Recrystallize from a suitable solvent system (e.g., hexanes/dichloromethane) to yield TsNSO as a crystalline solid.

  • Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The purity of a typical preparation is >70%. [9] Safety: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Synthesis of a Model N-Aryl Sulfonamide using TsNSO

This protocol describes the reaction of TsNSO with aniline to form N-phenyl-p-toluenesulfonamide.

Materials:

  • This compound (TsNSO) (1 equiv.)

  • Aniline (1.1 equiv.)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

Procedure:

  • Dissolve TsNSO (1 equiv.) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve aniline (1.1 equiv.) in anhydrous acetonitrile.

  • Slowly add the aniline solution to the stirred TsNSO solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction is typically accompanied by the evolution of SO₂ gas.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Self-Validation & Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-phenyl-p-toluenesulfonamide. Characterize by NMR and mass spectrometry.

Aniline DerivativeTypical Yield (%)Reference
Aniline>90%[1][8]
4-Methoxyaniline>95%[1][8]
4-Nitroaniline~85%[8]
2,6-Dimethylaniline~70%[8]
Protocol 3: [4+2] Cycloaddition of TsNSO with Cyclopentadiene

This protocol outlines the aza-Diels-Alder reaction between TsNSO and freshly cracked cyclopentadiene.

Materials:

  • This compound (TsNSO) (1 equiv.)

  • Cyclopentadiene (freshly cracked, 2 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask cooled to -78 °C

Procedure:

  • Dissolve TsNSO (1 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add freshly cracked cyclopentadiene (2 equiv.) to the cold, stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the TsNSO has been consumed, remove the solvent under reduced pressure.

  • Self-Validation & Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the cycloadduct. The structure and stereochemistry should be confirmed by NMR (¹H, ¹³C, COSY, NOESY) and mass spectrometry.

Data Interpretation and Troubleshooting

  • Characterization: The formation of sulfonamides from TsNSO is accompanied by the disappearance of the N=S=O signals in the IR spectrum and the appearance of characteristic N-H (for primary amine reactants) and S=O stretching bands. In NMR, the appearance of signals corresponding to the newly incorporated amine fragment is confirmatory.

  • Troubleshooting:

    • Low Yields in Sulfonylation: May be due to moisture contaminating the reaction, leading to hydrolysis of TsNSO. Ensure all glassware is flame-dried and solvents are anhydrous. For unreactive amines, consider adding a catalyst or increasing the reaction temperature. [1] * Reagent Instability: TsNSO can degrade upon storage. It is best used fresh or stored in a desiccator under an inert atmosphere. The color can range from white to orange or green, which does not always indicate decomposition. [9] * No Reaction in Diels-Alder: If no reaction occurs under thermal conditions, add a Lewis acid catalyst (e.g., MgI₂, BF₃·OEt₂) to activate the dienophile. [10]Ensure the diene is sufficiently reactive and pure.

Conclusion and Future Outlook

This compound is a powerful and multifaceted reagent for the synthesis of bioactive compounds. Its reliable performance in sulfonamide synthesis and its utility in constructing complex heterocyclic systems through cycloaddition reactions secure its place as a valuable tool in the arsenal of medicinal and synthetic chemists. Future research may focus on developing catalytic, enantioselective versions of its cycloaddition reactions to directly access chiral heterocyclic scaffolds, further expanding its impact on drug development and discovery.

References

  • Morales, S., et al. A Highly Efficient and Mild Organocatalytic Method for the Synthesis of N-Sulfinyl and N-Sulfonyl Imines. Organic Syntheses, 94, 345-360. [Link]

  • Tsuge, O., & Mataka, S. (1971). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Nippon Kagaku Zasshi, 92(6), 543-546. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2779-2804. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfinamides in Modern Pharmaceutical Synthesis. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 562840. [Link]

  • Zarei, M., et al. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Journal of Applied Polymer Science, 125(4), 3144-3148. [Link]

  • de Boer, Th. J., & Backer, H. J. p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 34, 96. [Link]

  • Google Patents.
  • Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Kataev, V. E., et al. (2011). N-sulfinylanilines as dienes in the Diels–Alder reaction. Structural aspects. Russian Journal of General Chemistry, 81(11), 2328-2333. [Link]

  • Galkina, I. V., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. International Journal of Molecular Sciences, 25(7), 4044. [Link]

  • National Center for Biotechnology Information. p-Toluenesulfonamide. PubChem Compound Summary for CID 6269. [Link]

  • Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. [Link]

  • Hamzik, P. J., et al. (2017). Aza Diels–Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry, 82(24), 12975–12991. [Link]

Sources

Application Notes and Protocols: Stereoselective Addition of Organometallic Reagents to N-Sulfinyl Imines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality in Amine Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical and agrochemical development, where the stereochemistry of a molecule can dictate its biological activity.[1] Among the myriad of strategies developed, the stereoselective addition of organometallic reagents to chiral N-sulfinyl imines has emerged as a robust and highly predictable method for the construction of stereogenic carbon-nitrogen bonds.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical considerations, and detailed protocols for this powerful transformation.

The success of this methodology hinges on the use of a chiral sulfinamide, most notably the tert-butanesulfinamide introduced by Ellman, which serves as a versatile chiral auxiliary.[4] This auxiliary, often referred to as Ellman's auxiliary, is readily available in both enantiomeric forms, can be easily installed on aldehydes and ketones to form N-sulfinyl imines, directs the stereoselective addition of a wide range of organometallic nucleophiles, and can be subsequently removed under mild acidic conditions to afford the desired chiral amine with high enantiopurity.[2][5][6] The electron-withdrawing nature of the sulfinyl group also activates the imine for nucleophilic attack.[3][5][7]

This guide will delve into the mechanistic details that govern the high stereoselectivity of this reaction, provide detailed, step-by-step protocols for the synthesis of N-sulfinyl imines and the subsequent nucleophilic addition, and offer insights into optimizing reaction conditions for various substrates and reagents.

Theoretical Framework: Understanding the Stereochemical Outcome

The high degree of stereocontrol in the addition of organometallic reagents to N-sulfinyl imines is rationalized by a closed, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model.[5][8] In this model, the metal cation of the organometallic reagent chelates to both the nitrogen and the oxygen atoms of the N-sulfinyl group. This chelation rigidly orients the sulfinyl group and the imine substituent, leading to a highly organized transition state.

The nucleophile then preferentially attacks from one face of the imine to minimize steric interactions. For N-tert-butanesulfinyl imines, the bulky tert-butyl group directs the incoming nucleophile to the opposite face, leading to a predictable stereochemical outcome.[9] The stereoselectivity of the addition is thus primarily controlled by the chirality of the sulfinyl group.

Diagram: Proposed Zimmerman-Traxler Transition State Model

G Zimmerman-Traxler Transition State N N C C N->C R_imine R' C->R_imine H_imine H C->H_imine R_org R'' C->R_org Mg Mg R_org->Mg X X Mg->X O O Mg->O S S O->S S->N tBu t-Bu S->tBu label_attack Nucleophilic Attack label_chelation Chelation

A Zimmerman-Traxler model for Grignard addition to an N-tert-butanesulfinyl imine.

Practical Considerations: Factors Influencing Stereoselectivity

Several factors can influence the diastereoselectivity of the addition reaction, and careful optimization is often necessary to achieve the best results.

  • Organometallic Reagent: Grignard reagents (RMgX) and organolithium reagents (RLi) are the most commonly employed nucleophiles.[10][11][12][13] Grignard reagents generally exhibit higher diastereoselectivity, particularly in non-coordinating solvents, as they are more likely to participate in the closed Zimmerman-Traxler transition state.[5][7] Organolithium reagents can also be highly selective, but their reactivity can sometimes lead to side reactions.[10]

  • Solvent: The choice of solvent plays a crucial role in stereoselectivity.[5][7]

    • Non-coordinating solvents such as dichloromethane (DCM) and toluene are preferred for Grignard additions as they favor the formation of the highly organized, chelated transition state, leading to higher diastereoselectivity.[9][14]

    • Coordinating solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) can compete with the sulfinyl group for coordination to the metal center.[7][15] This can disrupt the closed transition state, leading to a decrease in diastereoselectivity.

  • Temperature: Reactions are typically carried out at low temperatures (-78 °C to -48 °C) to minimize side reactions and enhance stereoselectivity. Lower temperatures generally favor the more ordered transition state.

  • Additives: In some cases, the use of additives can improve the outcome of the reaction. For instance, with less reactive organometallic reagents or sterically hindered substrates, the addition of Lewis acids can enhance the electrophilicity of the imine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-sulfinyl imines and the subsequent stereoselective addition of organometallic reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the condensation of an aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • (R)- or (S)-tert-butanesulfinamide (1.05 equiv)

  • Anhydrous copper(II) sulfate (CuSO4) (2.0 equiv) or titanium(IV) ethoxide (Ti(OEt)4) for ketones[16]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone, (R)- or (S)-tert-butanesulfinamide, and anhydrous CuSO4.[14][16]

  • Add anhydrous DCM to the flask. The reaction mixture is typically stirred at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO4.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.

  • The crude product can often be used directly in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Diagram: Experimental Workflow for N-Sulfinyl Imine Synthesis

G start Start: Aldehyde/Ketone + (R/S)-tert-Butanesulfinamide reagents Add Anhydrous CuSO4 and Anhydrous DCM start->reagents reaction Stir at Room Temperature under Inert Atmosphere (12-24h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring filtration Filter through Celite monitoring->filtration concentration Concentrate under Reduced Pressure filtration->concentration product Crude N-tert-Butanesulfinyl Imine concentration->product purification Optional: Flash Column Chromatography product->purification final_product Pure N-tert-Butanesulfinyl Imine product->final_product Direct Use purification->final_product

Workflow for the synthesis of N-tert-butanesulfinyl imines.

Protocol 2: Stereoselective Addition of a Grignard Reagent

This protocol outlines the addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, PhMgCl) (1.5 - 2.0 equiv) in a suitable solvent (e.g., THF, Et2O)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine in anhydrous DCM or toluene in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature, typically -78 °C or -48 °C, using a dry ice/acetone or dry ice/acetonitrile bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution over a period of 15-30 minutes.

  • Stir the reaction mixture at the low temperature for the recommended time (typically 1-4 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at the low temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product, a chiral sulfinamide, can be purified by flash column chromatography on silica gel.

Protocol 3: Deprotection of the Sulfinyl Group

This protocol describes the removal of the tert-butanesulfinyl auxiliary to yield the final chiral amine.

Materials:

  • Chiral sulfinamide (1.0 equiv)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)

  • Diethyl ether (Et2O) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution or other suitable base

Procedure:

  • Dissolve the purified chiral sulfinamide in a minimal amount of a suitable solvent like methanol or diethyl ether.

  • Add the HCl solution and stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting amine hydrochloride salt can be isolated or neutralized. To obtain the free amine, dissolve the crude salt in water and basify with a suitable base (e.g., saturated NaHCO3 solution or NaOH) to a pH of >10.

  • Extract the free amine with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to afford the desired chiral amine.

Data Presentation: Diastereoselectivity of Grignard Additions

The following table summarizes the typical diastereoselectivities observed for the addition of various Grignard reagents to N-tert-butanesulfinyl aldimines in a non-coordinating solvent like dichloromethane.

Aldehyde (R'CHO)Grignard Reagent (R''MgX)Diastereomeric Ratio (d.r.)
BenzaldehydeMeMgBr>98:2
BenzaldehydeEtMgBr>98:2
BenzaldehydePhMgCl>95:5
IsobutyraldehydeMeMgBr>95:5
IsobutyraldehydePhMgCl>90:10
CinnamaldehydeMeMgBr>98:2

Note: Diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of N-sulfinyl imine Incomplete reaction; impure aldehyde/ketone; wet reagents/solvents.Ensure anhydrous conditions; use freshly distilled solvents and pure starting materials; increase reaction time or temperature slightly.
Low diastereoselectivity in the addition reaction Coordinating solvent used; reaction temperature too high; impure Grignard reagent.Switch to a non-coordinating solvent (DCM, toluene); perform the reaction at a lower temperature (-78 °C); use a freshly prepared or titrated Grignard reagent.
Formation of side products (e.g., reduction of imine) Sterically hindered Grignard reagent; reactive Grignard reagent.Use a less sterically demanding Grignard reagent if possible; consider using an organolithium reagent with appropriate additives.
Incomplete deprotection Insufficient acid; short reaction time.Use a larger excess of HCl; increase the reaction time and monitor by TLC/LC-MS.

Conclusion and Future Outlook

The stereoselective addition of organometallic reagents to N-sulfinyl imines stands as a testament to the power of chiral auxiliary-based methods in asymmetric synthesis.[2][3] Its broad substrate scope, high and predictable stereoselectivity, and the operational simplicity of the protocols have cemented its place as a go-to method for the synthesis of chiral amines in both academic and industrial settings.[1] The resulting enantiopure amines are invaluable building blocks for the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products.[5][7]

Future research in this area will likely focus on expanding the scope of applicable nucleophiles, developing more sustainable and catalytic versions of this transformation, and applying this methodology to the synthesis of increasingly complex and medicinally relevant targets. The foundational principles and protocols outlined in this guide provide a solid starting point for any researcher looking to harness the synthetic potential of this remarkable reaction.

References

  • Sisko, J., & Weinreb, S. M. (n.d.). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides.
  • Mechanistic Insights on the Stereoselective Nucleophilic 1,2- Addition to Sulfinyl Imines. (n.d.).
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (n.d.).
  • N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.).
  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University.
  • Zhang, G., Xu, S., Xie, X., Ding, C., & Shan, S. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 7(15), 8937-8941.
  • (n.d.). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. National Institutes of Health.
  • Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (n.d.). Royal Society of Chemistry.
  • McMahon, J. P., & Ellman, J. A. (2004). Highly Stereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines Derived from 3- and 4-Substituted Cyclohexanones. Organic Letters, 6(10), 1645–1647.
  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.).
  • tert-Butanesulfinamide. (n.d.). In Wikipedia.
  • Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1339–1385.
  • N-Sulfinyl imine. (n.d.). In Wikipedia.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (n.d.).
  • Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). (n.d.). Arkat USA.
  • Ellman's Sulfinamides. (n.d.). Sigma-Aldrich.
  • Additions of Organometallic Reagents to CN Bonds: Reactivity and Selectivity. (n.d.). ACS Publications.
  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides. (2022). National Institutes of Health.
  • Ellman Auxiliaries for Amine Synthesis. (2024, April 8). YouTube.
  • Sisko, J., & Weinreb, S. M. (1999). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry, 64(12), 4554–4557.
  • Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). (n.d.). ResearchGate.
  • Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. (2021). ACS Publications.
  • Medley, J. W. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group.
  • New Applications of Chiral N-Sulfinyl Imines. (n.d.). Química PUC-Rio.
  • Application of Chiral Sulfinamides into Formation and Reduction of Sulfinylketimines to Obtain Valuable α‐Chiral Primary Amines. (n.d.). ResearchGate.
  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides. (2022). ACS Publications.
  • Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. (n.d.). ResearchGate.
  • Organolithium Reagents. (n.d.). Sigma-Aldrich.
  • N-Sulfinyl Imines. (n.d.). ResearchGate.
  • Jones, C. A., Jones, I. G., Mulla, M., North, M., & Sartori, L. (2000). Synthesis and application of ligands for the asymmetric addition of organolithium reagents to imines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3737-3747.
  • Recent applications of chiral N-tert-butanesulfinyl imines, chiral diene ligands and chiral sulfur–olefin ligands in asymmetric synthesis. (n.d.). Royal Society of Chemistry.
  • Organolithium reagent. (n.d.). In Wikipedia.

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N-Sulfinyl-p-toluenesulfonamide: An Analysis of its Synthetic Utility Beyond Dehydration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Researchers exploring the utility of N-Sulfinyl-p-toluenesulfonamide as a reagent for the dehydration of primary amides, carboxylic acids, and alcohols will find a notable absence of this application in the established chemical literature. Extensive searches for protocols and mechanistic studies supporting its use in these specific transformations have been unfruitful. The reactivity profile of N-sulfinylamines, including this compound, is directed towards other valuable synthetic transformations, primarily in the formation of sulfur-nitrogen bonds. This document provides a detailed overview of the established synthesis and applications of this compound and related compounds, and in the interest of providing practical guidance, outlines the current, validated methods for the dehydration of the aforementioned functional groups using alternative reagents.

Synthesis and Characterization of this compound

This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for various sulfur-nitrogen containing compounds. Its synthesis is typically achieved through the reaction of p-toluenesulfonamide with thionyl chloride (SOCl₂).

General Synthesis Protocol:

A suspension of p-toluenesulfonamide in an excess of thionyl chloride is heated under reflux conditions. The reaction proceeds with the evolution of hydrogen chloride gas. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield this compound, which can be purified by distillation or recrystallization.

G Synthesis of this compound pTSA p-Toluenesulfonamide reflux Reflux pTSA->reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reflux product This compound reflux->product HCl HCl (gas) reflux->HCl byproduct

Caption: General workflow for the synthesis of this compound.

Established Applications of this compound and Related N-Sulfinylamines

The primary application of this compound and other N-sulfinylamines is in the synthesis of various classes of sulfonamides and related compounds. The electrophilic nature of the sulfur atom in the N=S=O group makes it susceptible to nucleophilic attack.

Synthesis of Sulfonamides

This compound can react with a variety of nucleophiles, such as amines and organometallic reagents, to furnish the corresponding sulfonamides. These reactions are foundational in medicinal chemistry and materials science.

Reactions with Carboxylic Acids

Contrary to facilitating dehydration, the reaction of N-sulfinylamines with carboxylic acids has been shown to produce N-acylsulfonamides or sulfinamides, depending on the reaction conditions and the specific N-sulfinylamine used. For instance, the reaction of N-sulfinylaniline with carboxylic acids in the presence of hydrogen chloride yields acyl anilides. More recent studies have demonstrated the conversion of carboxylic acids to sulfinamides using N-sulfinylamines under photocatalytic conditions.[1] These transformations highlight a reactivity pattern that is distinct from dehydration.

G Reactivity of N-Sulfinylamines with Carboxylic Acids CarboxylicAcid Carboxylic Acid Photocatalyst Photocatalyst / Additives CarboxylicAcid->Photocatalyst NSulfinylamine N-Sulfinylamine NSulfinylamine->Photocatalyst Sulfinamide Sulfinamide Photocatalyst->Sulfinamide SO2 SO₂ Photocatalyst->SO2 byproduct

Caption: General outcome of the reaction between carboxylic acids and N-sulfinylamines.

Standard Protocols for Dehydration Reactions

Given the absence of literature support for this compound as a dehydrating agent, this section provides established and reliable protocols for the dehydration of primary amides, carboxylic acids, and alcohols using conventional reagents.

Dehydration of Primary Amides to Nitriles

The conversion of primary amides to nitriles is a common transformation in organic synthesis. Several effective dehydrating agents are routinely employed.

Common Dehydrating Agents and Conditions:

ReagentTypical ConditionsNotes
Phosphorus pentoxide (P₂O₅) Heating with the neat amide or in an inert solvent.A powerful but often harsh dehydrating agent.
Thionyl chloride (SOCl₂) Refluxing in an inert solvent.Effective, but generates acidic byproducts (SO₂ and HCl).[2]
Phosphorus oxychloride (POCl₃) Often used with a base (e.g., pyridine) in an inert solvent.A widely used and reliable method.[2]
Trifluoroacetic anhydride (TFAA) Typically used with a base (e.g., triethylamine) at or below room temperature.Offers milder reaction conditions.[2]

Representative Protocol (using POCl₃):

  • To a solution of the primary amide (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added a base such as pyridine (1.2 equiv).

  • The mixture is cooled in an ice bath, and phosphorus oxychloride (1.1 equiv) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the nitrile.

Dehydration of Carboxylic Acids to Anhydrides

The formation of a carboxylic anhydride involves the removal of one molecule of water from two molecules of a carboxylic acid.

Common Dehydrating Agents and Conditions:

ReagentTypical ConditionsNotes
Acetic Anhydride Heating the carboxylic acid with an excess of acetic anhydride.An equilibrium process; removal of acetic acid drives the reaction.
Phosphorus pentoxide (P₂O₅) Heating the carboxylic acid with P₂O₅.Effective for the synthesis of both symmetric and cyclic anhydrides.
Thionyl chloride (SOCl₂) Conversion of the carboxylic acid to the acid chloride, followed by reaction with a carboxylate salt.A two-step but very general and high-yielding method.

Representative Protocol (using Acetic Anhydride):

  • The carboxylic acid is dissolved in an excess of acetic anhydride.

  • The mixture is heated to reflux for several hours.

  • The excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure.

  • The resulting crude anhydride can be purified by distillation or recrystallization.

Dehydration of Alcohols to Alkenes

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes.

Common Dehydrating Agents and Conditions:

ReagentTypical ConditionsNotes
Concentrated Sulfuric Acid (H₂SO₄) Heating the alcohol with concentrated H₂SO₄.Prone to charring and side reactions.[3]
Concentrated Phosphoric Acid (H₃PO₄) Heating the alcohol with concentrated H₃PO₄.Generally cleaner than H₂SO₄.[3]
p-Toluenesulfonic Acid (TsOH) Often used as a catalyst in a solvent that allows for azeotropic removal of water.A milder acidic catalyst.
Phosphorus Oxychloride (POCl₃) in Pyridine Treatment of the alcohol with POCl₃ in pyridine, usually at low temperatures.Proceeds via an E2 mechanism and avoids carbocation rearrangements.

Representative Protocol (using H₃PO₄):

  • The alcohol is mixed with concentrated phosphoric acid in a distillation apparatus.

  • The mixture is heated, and the alkene, being more volatile, distills as it is formed.

  • The collected distillate is washed with water and a dilute base (e.g., NaHCO₃ solution) to remove any acidic impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and can be further purified by distillation.

G Dehydration of Alcohols to Alkenes (Acid-Catalyzed) Alcohol Alcohol Acid Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Alcohol->Acid Heat Heat Acid->Heat Alkene Alkene Heat->Alkene Water Water Heat->Water byproduct

Caption: General workflow for the acid-catalyzed dehydration of an alcohol.

Conclusion

While this compound is a valuable reagent in its own right, particularly for the synthesis of sulfonamides, there is no evidence in the scientific literature to support its application as a dehydrating agent for the conversion of primary amides to nitriles, carboxylic acids to anhydrides, or alcohols to alkenes. Researchers seeking to perform these dehydration reactions should rely on the well-established and validated methods outlined in this document. The exploration of novel reagents is a cornerstone of chemical research; however, it must be grounded in established reactivity principles and experimental evidence.

References

A comprehensive list of references is not provided as the core of this document addresses the absence of specific literature for the requested application. The provided protocols for standard dehydration reactions are based on fundamental organic chemistry principles and can be found in standard organic chemistry textbooks and methodology reviews.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance and Scale-Up Challenges of N-Sulfinyl-p-toluenesulfonamide

This compound, also known as N-thionyl-p-toluenesulfonamide, is a versatile reagent in organic synthesis, primarily utilized in the formation of N-sulfonylimines and the synthesis of various nitrogen-containing heterocycles. Its importance in the pharmaceutical and fine chemical industries necessitates robust and scalable synthetic routes. The traditional laboratory-scale synthesis involves the reaction of p-toluenesulfonamide with thionyl chloride. While straightforward in principle, the scale-up of this reaction presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key aspects of scaling up the synthesis of this compound. We will delve into the critical process parameters, safety and handling protocols, a detailed scale-up experimental procedure, and methods for purification and quality control, all grounded in established chemical principles and industrial practices.

Critical Process Parameters in Scale-Up Synthesis

The successful and safe scale-up of the this compound synthesis hinges on the precise control of several critical process parameters. The reaction of p-toluenesulfonamide with thionyl chloride is exothermic and liberates corrosive and toxic gases, namely hydrogen chloride (HCl) and sulfur dioxide (SO2).[1][2][3] Therefore, meticulous planning and execution are paramount.

Reagent Stoichiometry and Addition Rate

In a laboratory setting, a slight excess of thionyl chloride is often used to drive the reaction to completion. However, on a larger scale, using a significant excess of thionyl chloride is economically and environmentally undesirable. It also complicates the work-up and purification stages. A molar ratio of p-toluenesulfonamide to thionyl chloride of approximately 1:1.1 to 1:1.5 is often optimal for industrial processes.[4]

The rate of addition of thionyl chloride to the suspension of p-toluenesulfonamide in the chosen solvent is a critical factor in controlling the reaction exotherm. A slow, controlled addition allows for efficient heat dissipation and prevents a runaway reaction. The use of a calibrated addition funnel or a metering pump is highly recommended for large-scale production.

Solvent Selection and Concentration

The choice of solvent is crucial for reaction kinetics, temperature control, and product isolation. An inert, aprotic solvent is required to prevent reaction with thionyl chloride. Commonly used solvents for this type of reaction include toluene, dichloromethane, and chloroform.[4][5] For industrial applications, toluene is often preferred due to its higher boiling point, which allows for a wider operating temperature range, and its lower environmental impact compared to chlorinated solvents.

The concentration of the reaction mixture also plays a role in heat management. A more dilute reaction mixture will have a higher heat capacity, making it easier to control the temperature. However, excessively dilute conditions can lead to longer reaction times and lower throughput. A typical starting concentration is in the range of 10-20% w/v of p-toluenesulfonamide.

Temperature Control

The reaction is typically carried out at a controlled temperature to manage the exotherm and minimize side reactions. The initial addition of thionyl chloride is often performed at a lower temperature (e.g., 0-10 °C) to ensure maximum control. Once the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.[6] A well-maintained reactor with a cooling jacket and an overhead stirrer is essential for effective temperature management at scale.

Reaction Monitoring

Monitoring the progress of the reaction is crucial to determine the endpoint and avoid unnecessary heating or extended reaction times. On a large scale, in-process controls (IPCs) are employed. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material (p-toluenesulfonamide).

Safety and Handling Considerations

The scale-up of any chemical process demands a rigorous approach to safety. The reaction between p-toluenesulfonamide and thionyl chloride involves hazardous materials and byproducts that require specific handling procedures.

Personal Protective Equipment (PPE)

All personnel involved in the synthesis must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Respiratory protection may be necessary, especially during the handling of thionyl chloride and during the reaction itself, to avoid inhalation of HCl and SO2 fumes.[3]

Engineering Controls

The reaction should be conducted in a well-ventilated fume hood or a dedicated, enclosed reactor system.[2][7] For large-scale production, a closed system with a scrubber to neutralize the acidic off-gases (HCl and SO2) is mandatory.[8] The scrubber typically uses a caustic solution (e.g., sodium hydroxide) to neutralize the acidic gases before they are vented to the atmosphere.

Reagent Handling
  • p-Toluenesulfonamide: This is a solid that can cause skin and eye irritation. Dust inhalation should be avoided.

  • Thionyl Chloride: This is a highly corrosive and toxic liquid that reacts violently with water.[1][3] It should be handled with extreme care in a dry, inert atmosphere. All equipment must be thoroughly dried before use to prevent accidental contact with moisture.

Waste Disposal

All waste materials, including residual thionyl chloride, acidic aqueous layers from the work-up, and solvent waste, must be disposed of in accordance with local, state, and federal regulations. Quenching of excess thionyl chloride should be done carefully by slowly adding it to a stirred, cooled solution of a suitable neutralizing agent, such as sodium bicarbonate or calcium hydroxide.[1]

Detailed Scale-Up Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound on a multi-gram to kilogram scale. A thorough risk assessment must be conducted before attempting this procedure on any scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel

  • Inert gas (nitrogen or argon) supply

  • Scrubber system charged with aqueous sodium hydroxide

  • Heating/cooling circulator for the reactor jacket

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Vacuum oven

Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
p-Toluenesulfonamide171.211.00 kg5.84 mol
Thionyl Chloride118.97760 g (465 mL)6.39 mol (1.1 eq)
Toluene-5.0 L-
Hexane-2.0 L-

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system and ensure all glassware is clean and dry. Purge the reactor with an inert gas (nitrogen) to establish an inert atmosphere. Connect the reactor's vent to the caustic scrubber.

  • Charging the Reactor: Charge the reactor with p-toluenesulfonamide (1.00 kg, 5.84 mol) and toluene (5.0 L).

  • Cooling: Start the overhead stirrer to create a slurry. Cool the reactor contents to 0-5 °C using the cooling circulator.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (760 g, 6.39 mol) to the stirred slurry via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition. The reaction will generate HCl and SO2 gas, which should be vented through the scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the p-toluenesulfonamide is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess thionyl chloride and a portion of the toluene. The temperature should be kept below 40 °C during this step.

  • Product Isolation: Cool the resulting slurry to 0-5 °C and add cold hexane (2.0 L) to precipitate the product.

  • Filtration and Washing: Filter the solid product using a Buchner funnel or a filter press. Wash the filter cake with cold hexane (2 x 500 mL) to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Purification and Analysis

For most applications, the product obtained from the protocol above is of sufficient purity. However, if a higher purity is required, recrystallization can be performed.

Recrystallization Protocol:
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of toluene and hexane or dichloromethane and hexane.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analytical Methods

To ensure the quality and consistency of the final product, the following analytical tests should be performed:

Analytical TestPurposeTypical Specification
Appearance Visual inspectionWhite to off-white crystalline solid
Melting Point Purity assessment~110-114 °C
HPLC Purity and impurity profiling>98% purity
¹H NMR Structural confirmationConforms to structure
FT-IR Functional group analysisCharacteristic S=O and S=N stretching frequencies

Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Suggested Solution(s)
Runaway Reaction - Too rapid addition of thionyl chloride- Inadequate cooling- Slow down the addition rate- Ensure the cooling system is functioning correctly- Use a more dilute reaction mixture
Low Yield - Incomplete reaction- Product loss during work-up- Increase reaction time or temperature slightly- Optimize the precipitation and filtration steps
Product is an Oil or Gummy Solid - Impurities present- Residual solvent- Recrystallize the product- Ensure complete drying under vacuum
Clogging of Filtration Equipment - Very fine particles- Use a filter aid (e.g., Celite)- Adjust the precipitation conditions to obtain larger crystals

Visualizations

Reaction Mechanism

ReactionMechanism TsNH2 p-Toluenesulfonamide Intermediate Intermediate TsNH2->Intermediate + SOCl2 SOCl2 Thionyl Chloride Product This compound Intermediate->Product - HCl SO2 SO2 (gas) Intermediate->SO2 HCl HCl (gas)

Caption: Proposed reaction mechanism for the formation of this compound.

Scale-Up Workflow

ScaleUpWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control ReactorPrep Reactor Preparation & Inerting ReagentCharge Charge p-Toluenesulfonamide & Toluene ReactorPrep->ReagentCharge Cooling Cool to 0-5 °C ReagentCharge->Cooling SOCl2_Addition Slow Addition of Thionyl Chloride Cooling->SOCl2_Addition Reaction_Completion Stir to Completion SOCl2_Addition->Reaction_Completion IPC In-Process Control (HPLC/TLC) Reaction_Completion->IPC Solvent_Removal Concentration under Vacuum Reaction_Completion->Solvent_Removal Precipitation Precipitation with Hexane Solvent_Removal->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis Final Product Analysis (HPLC, NMR, MP) Drying->Analysis

Caption: A generalized workflow for the scale-up synthesis of this compound.

References

  • CN102295587A - New preparation technology of p-toluenesulfonyl chloride.
  • Thionyl chloride - Sciencemadness Wiki. [Link]

  • CHAPTER 6: Chlorination Using Thionyl Chloride - Books - The Royal Society of Chemistry. [Link]

  • CN102584647A - Industrial production method for toluene sulfonamide - Google P
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • p. 943 - Organic Syntheses Procedure. [Link]

  • I want to synthesis para toluene sulfonamide from para toluene sulfonic acid in industrial manner. How can I do it? | ResearchGate. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Sulfonylimines from Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonylimines

N-sulfonylimines are a class of organic compounds characterized by a carbon-nitrogen double bond with a sulfonyl group attached to the nitrogen atom. These moieties are not merely structural curiosities; they represent highly valuable and versatile intermediates in modern organic synthesis. Their importance stems from the electron-withdrawing nature of the sulfonyl group, which activates the imine bond, rendering it susceptible to a wide range of nucleophilic attacks. This reactivity has positioned N-sulfonylimines as key building blocks in the synthesis of a diverse array of nitrogen-containing molecules, including chiral amines, β-amino acids, and various heterocyclic compounds, many of which are prevalent in pharmaceuticals and agrochemicals.[1]

Traditionally, the synthesis of N-sulfonylimines has been dominated by the direct condensation of sulfonamides with aldehydes. However, this method is often hampered by unfavorable thermodynamics due to the formation of water as a byproduct, which can limit the reaction conversion. Furthermore, the inherently low nucleophilicity of sulfonamides necessitates harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which can be incompatible with sensitive substrates.[1] To overcome these limitations, the development of efficient, mild, and operationally simple one-pot synthetic strategies has been a major focus of research.

This comprehensive guide presents detailed application notes and protocols for two highly effective one-pot methods for the synthesis of N-sulfonylimines from sulfonamides, catering to the needs of researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these methodologies, providing a rationale for the experimental choices and ensuring a self-validating system for reproducible and high-yielding syntheses.

Methodology 1: Catalyst-Free Condensation of Sulfonamides and Aldehydes Mediated by Neutral Aluminum Oxide (Al₂O₃)

This approach offers a green and efficient alternative to traditional acid-catalyzed methods, relying on the dehydrating properties of neutral aluminum oxide to drive the reaction to completion.

Scientific Rationale and Mechanistic Insights

The direct condensation of a sulfonamide with an aldehyde to form a sulfonylimine is a reversible reaction. The primary challenge is the removal of the water molecule formed during the reaction, which can hydrolyze the product and shift the equilibrium back to the starting materials. This thermodynamic barrier is further compounded by the poor nucleophilicity of the sulfonamide nitrogen.

The use of neutral Al₂O₃ elegantly addresses the issue of water removal. Aluminum oxide is a highly effective and readily available desiccant that sequesters water from the reaction medium, thereby pushing the equilibrium towards the formation of the N-sulfonylimine.[1] The catalyst-free nature of this protocol makes it particularly suitable for substrates that are sensitive to acidic conditions.

The proposed mechanism for this condensation is a straightforward nucleophilic addition-elimination pathway. The sulfonamide nitrogen attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent elimination of a water molecule, facilitated by the dehydrating action of Al₂O₃, yields the final N-sulfonylimine product.

Below is a workflow diagram illustrating the key steps in this one-pot synthesis.

cluster_0 One-Pot Synthesis Workflow A Combine Sulfonamide, Aldehyde, and Neutral Al₂O₃ in a Suitable Solvent B Heat the Reaction Mixture A->B Reaction Setup C Monitor Reaction Progress by TLC B->C Reaction D Cool the Reaction Mixture C->D Completion E Filter to Remove Al₂O₃ D->E Workup F Concentrate the Filtrate E->F G Purify the Crude Product (e.g., Recrystallization) F->G H Characterize the Pure N-Sulfonylimine G->H Analysis

Caption: Workflow for the Al₂O₃-mediated one-pot synthesis of N-sulfonylimines.

Detailed Experimental Protocol

Materials:

  • Sulfonamide (1.2 mmol)

  • Aldehyde (1.0 mmol)

  • Neutral Aluminum Oxide (Al₂O₃) (2.0 mmol)

  • Dry Dimethyl Carbonate (DMC) (1 mL)

  • Pressure tube

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • To a pressure tube, add the sulfonamide (1.2 mmol), aldehyde (1.0 mmol), and neutral Al₂O₃ (2.0 mmol).

  • Add dry dimethyl carbonate (1 mL) to the pressure tube.

  • Seal the pressure tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the pressure tube from the oil bath and allow it to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the insoluble Al₂O₃.

  • Wash the filter cake with a small amount of fresh solvent (DMC or another suitable solvent).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure N-sulfonylimine.

Substrate Scope and Performance

This method has been shown to be effective for a wide range of aromatic aldehydes and sulfonamides, providing good to excellent yields.

EntrySulfonamideAldehydeProductYield (%)
1p-Toluenesulfonamide4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide95
2p-ToluenesulfonamideBenzaldehydeN-Benzylidene-4-methylbenzenesulfonamide92
3p-Toluenesulfonamide4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide90
4Benzenesulfonamide4-MethoxybenzaldehydeN-(4-Methoxybenzylidene)benzenesulfonamide93

Methodology 2: Copper-Catalyzed Aerobic Oxidative Cascade for the One-Pot Synthesis of N-Sulfonylimines from Alcohols

This elegant one-pot strategy combines the oxidation of a primary alcohol to an aldehyde with the subsequent condensation with a sulfonamide, all in a single reaction vessel. This approach avoids the need to isolate the often-unstable aldehyde intermediate.

Scientific Rationale and Mechanistic Insights

This one-pot reaction is a cascade process that involves two distinct catalytic cycles: the copper-catalyzed aerobic oxidation of the alcohol and the subsequent condensation to form the sulfonylimine. The key to the success of this method is the compatibility of the two processes under the same reaction conditions.

The first stage is the oxidation of the alcohol to the corresponding aldehyde. This is achieved using a copper(I) catalyst, typically in the presence of a ligand such as L-proline and a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The reaction utilizes molecular oxygen from the air as the terminal oxidant, making it a green and sustainable process.

The proposed catalytic cycle for the alcohol oxidation involves the following key steps:

  • Coordination of the alcohol to the Cu(I) complex.

  • Oxidation of Cu(I) to Cu(II) by molecular oxygen.

  • Oxidation of the coordinated alcohol by the Cu(II)-TEMPO system to the aldehyde, with concomitant reduction of Cu(II) back to Cu(I).

Once the aldehyde is formed in situ, it undergoes condensation with the sulfonamide present in the reaction mixture to yield the N-sulfonylimine. The removal of the water byproduct is often facilitated by the use of molecular sieves.

cluster_1 Copper-Catalyzed Oxidative Cascade A Alcohol + Cu(I) Catalyst + L-Proline + TEMPO B Aerobic Oxidation A->B O₂ (Air) C In situ Aldehyde Formation B->C E Condensation C->E D Sulfonamide D->E F N-Sulfonylimine E->F - H₂O

Caption: Conceptual workflow of the copper-catalyzed one-pot synthesis.

Detailed Experimental Protocol

Materials:

  • Alcohol (1.0 mmol)

  • Sulfonamide (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • L-Proline (0.05 mmol, 5 mol%)

  • TEMPO (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (0.5 mmol)

  • 4 Å Molecular Sieves (700 mg)

  • Toluene (4.0 mL)

  • Standard laboratory glassware

  • Inert atmosphere setup (optional, but recommended)

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography supplies

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add CuI (0.05 mmol), L-proline (0.05 mmol), TEMPO (0.05 mmol), K₂CO₃ (0.5 mmol), and 4 Å molecular sieves (700 mg).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the alcohol (1.0 mmol), sulfonamide (1.2 mmol), and toluene (4.0 mL) to the flask.

  • Stir the reaction mixture at 60 °C under an air atmosphere (e.g., using a balloon filled with air).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-sulfonylimine.

Substrate Scope and Performance

This copper-catalyzed one-pot method is particularly effective for the synthesis of N-sulfonylimines from a variety of aromatic and allylic alcohols.

EntryAlcoholSulfonamideProductYield (%)
1Benzyl alcoholp-ToluenesulfonamideN-Benzylidene-4-methylbenzenesulfonamide85
24-Methoxybenzyl alcoholp-ToluenesulfonamideN-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide92
3Cinnamyl alcoholp-ToluenesulfonamideN-(3-Phenylallylidene)-4-methylbenzenesulfonamide88
4Benzyl alcoholBenzenesulfonamideN-Benzylidenebenzenesulfonamide82

Conclusion

The one-pot synthesis of N-sulfonylimines from sulfonamides represents a significant advancement in synthetic efficiency and sustainability. The two detailed protocols presented herein, a catalyst-free condensation using Al₂O₃ and a copper-catalyzed aerobic oxidative cascade from alcohols, offer researchers versatile and robust methods to access these valuable synthetic intermediates. The choice of method will depend on the specific substrate and the desired level of "greenness" in the synthetic approach. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and reproducibly synthesize a wide range of N-sulfonylimines for their drug discovery and development programs.

References

  • Zhang, G., Xu, S., Xie, X., Ding, C., & Shan, S. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 7(15), 9431–9435. [Link]

  • Litim, Z., Slimi, H., Ollevier, T., & Kraïem, J. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(7), 4583–4591. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Sulfinyl-p-toluenesulfonamide (TsN=S=O)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Sulfinyl-p-toluenesulfonamide, often abbreviated as TsN=S=O, is a valuable reagent in organic synthesis, primarily utilized as a dienophile for the stereocontrolled synthesis of complex nitrogen-containing molecules. Its preparation, typically through the reaction of p-toluenesulfonamide (TsNH₂) with thionyl chloride (SOCl₂), is straightforward in principle but notoriously sensitive to experimental conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and achieve high yields of pure product.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues encountered during the synthesis and workup of this compound.

Q1: My final product is a sticky solid or oil with a low, broad melting point, not the expected crystalline solid. What happened?

A: This is the most common issue and is almost always due to contamination with the starting material, p-toluenesulfonamide. The N-sulfinyl (N=S=O) group is highly electrophilic and extremely susceptible to hydrolysis. Even trace amounts of moisture in the reactants, solvent, or glassware will hydrolyze the product back to the starting sulfonamide.

Root Cause Analysis:

  • Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the sulfur atom of the N-sulfinyl group. This leads to the collapse of the intermediate and regeneration of p-toluenesulfonamide (TsNH₂) along with the formation of sulfur dioxide (SO₂) and hydrochloric acid (HCl).

  • Experimental Sources of Moisture:

    • Inadequately dried glassware.

    • Using solvents from bottles that have been opened multiple times without proper anhydrous technique.

    • Using p-toluenesulfonamide that is not thoroughly dried.

    • Atmospheric moisture ingress during the reaction or workup.

Solutions:

  • Rigorous Anhydrous Technique:

    • Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use freshly distilled, anhydrous solvents. Benzene or toluene are commonly used and should be dried over sodium/benzophenone or another appropriate drying agent.

    • Dry the p-toluenesulfonamide starting material in a vacuum oven at 50-60 °C for several hours to remove residual water.

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like dry nitrogen or argon.

Q2: The reaction yield is very low, despite taking precautions against moisture. What are other potential causes?

A: Low yields can also result from an incomplete reaction or mechanical losses during product isolation. The reaction between p-toluenesulfonamide and thionyl chloride is an equilibrium process.

TsNH₂ + SOCl₂ ⇌ TsN=S=O + 2 HCl(g)

Root Cause Analysis:

  • Inefficient HCl Removal: The reaction produces two equivalents of HCl gas. According to Le Châtelier's principle, failure to remove this byproduct will inhibit the forward reaction, leading to a low equilibrium concentration of the desired product.

  • Suboptimal Reaction Temperature/Time: The reaction may not have been heated sufficiently or for long enough to reach completion.

  • Impure Thionyl Chloride: Old or improperly stored thionyl chloride can decompose to SO₂, HCl, and other species that do not promote the desired reaction.

  • Loss During Workup: The product can be lost during filtration or recrystallization if not performed carefully.

Solutions:

  • Facilitate HCl Removal:

    • Gently bubble a stream of dry nitrogen through the refluxing reaction mixture to carry away the HCl gas.

    • Alternatively, after the initial reaction period, apply a gentle vacuum to the reaction flask (with care, as SOCl₂ is volatile) to drive off dissolved HCl.

  • Optimize Reaction Conditions:

    • Ensure the reaction is maintained at a gentle reflux in a suitable solvent (e.g., benzene or toluene).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, TsN=S=O, is significantly less polar than the starting material, TsNH₂.

  • Use Fresh Thionyl Chloride: For best results, use freshly opened or recently distilled thionyl chloride.

  • Careful Purification: When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and cool it slowly to maximize the recovery of crystalline material.

Q3: My ¹H NMR spectrum shows two distinct sets of aromatic peaks. How can I confirm the identity of my product and the main impurity?

A: The most likely impurity is the starting material, p-toluenesulfonamide. You can easily distinguish between the product and this impurity by their characteristic NMR signals and melting points.

CompoundMelting Point (°C)Key ¹H NMR Signals (CDCl₃)
This compound (Product) 108-110 °C~7.9 ppm (d, 2H), ~7.4 ppm (d, 2H), ~2.5 ppm (s, 3H)
p-Toluenesulfonamide (Starting Material) 136-139 °C[1]~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H), ~4.8 ppm (br s, 2H, -NH₂), ~2.4 ppm (s, 3H)

Troubleshooting Steps:

  • Identify the -NH₂ Signal: The broad singlet around 4.8 ppm is characteristic of the sulfonamide N-H protons and is a definitive marker for the starting material. This peak will also exchange with D₂O.

  • Calculate Purity: The aromatic protons of both compounds overlap. However, you can estimate the molar ratio by integrating the -NH₂ peak of the impurity against the methyl peak (which represents both compounds).

  • Purification: If significant starting material is present, recrystallization is necessary. This compound is soluble in nonpolar solvents like petroleum ether or hexane, while p-toluenesulfonamide is much less soluble. Recrystallization from a suitable solvent like hot petroleum ether should effectively remove the more polar starting material.

Process & Troubleshooting Workflow

G start Start Synthesis: TsNH₂ + SOCl₂ reaction Reflux in Anhydrous Solvent (e.g., Benzene) under N₂ start->reaction workup Remove Solvent in Vacuo reaction->workup crude Analyze Crude Product (Melting Point, TLC, NMR) workup->crude success Pure Crystalline Product (TsN=S=O) crude->success Clean Product problem Low Yield / Oily or Sticky Solid crude->problem Impure Product cause1 Moisture Contamination (Hydrolysis) problem->cause1 Probable Cause cause2 Incomplete Reaction problem->cause2 Probable Cause cause3 Impure Reagents problem->cause3 Probable Cause sol1 Solution: - Oven-dry all glassware - Use anhydrous solvents - Dry starting material - Maintain inert atmosphere cause1->sol1 sol2 Solution: - Ensure efficient HCl removal (N₂ stream or vacuum) - Optimize reflux time/temp - Monitor via TLC cause2->sol2 sol3 Solution: - Use freshly distilled SOCl₂ cause3->sol3

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Why is thionyl chloride used in excess? Excess thionyl chloride serves two purposes. First, it acts as both a reagent and a solvent, ensuring the reaction mixture remains fluid. Second, using an excess helps drive the reaction equilibrium towards the product side. However, this excess must be thoroughly removed under vacuum after the reaction is complete, as it can interfere with crystallization.

FAQ 2: What are suitable solvents for recrystallizing this compound? The goal is to find a solvent (or solvent system) in which the product is soluble when hot but sparingly soluble when cold, while the primary impurity (p-toluenesulfonamide) remains insoluble or is easily separated.

  • Good choices: Petroleum ether, hexane, or a mixture of benzene and petroleum ether.

  • Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If impurities (like TsNH₂) remain undissolved, perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

FAQ 3: Can I use a base like pyridine or triethylamine to scavenge the HCl produced? While bases are commonly used in sulfonamide syntheses to neutralize HCl[2], it is generally not recommended for this specific reaction. The N-sulfinyl product is reactive, and adding a nucleophilic base like pyridine can lead to undesired side reactions and complicate purification. The preferred method is the physical removal of the gaseous HCl byproduct.

FAQ 4: How should I store the final product? Due to its high moisture sensitivity, this compound should be stored in a tightly sealed container, preferably in a desiccator under an inert atmosphere (e.g., inside a nitrogen-filled glovebox or a sealed ampoule). Storing it in a freezer can also help prolong its shelf life by slowing decomposition, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture.

Standard Experimental Protocol

Materials:

  • p-Toluenesulfonamide (TsNH₂), dried

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous benzene or toluene

  • All glassware must be oven-dried and assembled hot under a stream of dry N₂.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-toluenesulfonamide (1.0 eq).

  • Add anhydrous benzene (or toluene) to create a stirrable slurry.

  • Add thionyl chloride (2.0-3.0 eq) to the flask via a syringe.

  • Heat the mixture to a gentle reflux. A gentle stream of dry nitrogen can be passed through the reaction headspace to help carry away the evolved HCl gas.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting material spot is no longer visible (usually 3-5 hours).

  • Once complete, cool the reaction to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure (vacuum).

  • The resulting crude solid can be purified by recrystallization from hot petroleum ether or a similar nonpolar solvent to yield pure this compound as a crystalline solid.

References

  • Morales, S., et al. (n.d.). N-Sulfinyl Imines. Organic Syntheses Procedure. Available at: [Link]

  • Various Authors. (2025). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones. ResearchGate. Available at: [Link]

  • Tsuge, O., & Mataka, S. (n.d.). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Amanote Research. Available at: [Link]

  • de Boer, Th. J., & Backer, H. J. (n.d.). p-Toluenesulfonylmethylnitrosamide. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (n.d.). Method of synthesis of N-alkyl p-toluene sulfonamide.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: [Link]

  • Satcharoen, V., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Toluenesulfonamide. PubChem Compound Database. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of crude toluenesulfonamide.
  • Google Patents. (n.d.). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Available at: [Link]

Sources

how to improve the yield of N-Sulfinyl-p-toluenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Sulfinyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your reactions.

Introduction to this compound Synthesis

This compound is a valuable reagent in organic synthesis, often used in the preparation of N-sulfonyl imines. The most common synthetic route involves the reaction of p-toluenesulfonamide with thionyl chloride (SOCl₂), typically in the presence of a base like pyridine to neutralize the HCl byproduct. While seemingly straightforward, this reaction is prone to several issues that can lead to low yields and impure products. This guide will walk you through the intricacies of this reaction, providing expert insights to help you master this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of this compound?

A1: The most common culprit for low yields is the hydrolysis of thionyl chloride. Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride gas, rendering it inactive for the desired reaction.[1][2][3] It is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using dry solvents, glassware, and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction mixture turned dark brown/black. What does this indicate?

A2: A dark coloration often suggests decomposition or side reactions. Heating the reaction mixture too aggressively, especially in the presence of impurities, can lead to the formation of intractable tars.[4] Additionally, some methyl-substituted heteroaromatic compounds are known to undergo rapid methyl group chlorination when heated with thionyl chloride, which can lead to complex mixtures and discoloration.[4]

Q3: I see a white precipitate in my reaction flask. What is it?

A3: In reactions utilizing pyridine or another amine base, the white precipitate is most likely the hydrochloride salt of the base (e.g., pyridinium chloride). This is expected as the base neutralizes the HCl generated during the reaction.[5]

Q4: Can I use a different base instead of pyridine?

A4: Yes, other tertiary amines like triethylamine (TEA) can be used. However, the choice of base can influence the reaction rate and should be carefully considered. The base should be non-nucleophilic to avoid competing with the sulfonamide.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting material, p-toluenesulfonamide, should gradually be replaced by a new spot for the product, this compound. It is advisable to use a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Wet Reagents/Glassware Observe for any fuming when thionyl chloride is added (reaction with water).Ensure all glassware is oven-dried or flame-dried. Use freshly distilled or anhydrous solvents. Use a fresh, unopened bottle of thionyl chloride if possible.
Inactive Thionyl Chloride The thionyl chloride may have degraded due to improper storage.Purchase a new bottle of thionyl chloride. Store it under an inert atmosphere and away from moisture.
Insufficient Base Check the pH of the reaction mixture (if possible and safe). A highly acidic environment will protonate the sulfonamide, making it less nucleophilic.Ensure at least a stoichiometric amount of base (relative to the sulfonamide) is used. For sluggish reactions, a slight excess of the base can be beneficial.
Low Reaction Temperature The reaction may be too slow at room temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. Avoid excessive heat to prevent decomposition.[6]
Problem 2: Product is Impure (Multiple Spots on TLC)
Potential Cause Diagnostic Check Recommended Solution
Unreacted Starting Material A spot corresponding to p-toluenesulfonamide is visible on the TLC plate.Increase the reaction time or gently heat the mixture. Ensure the stoichiometry of thionyl chloride is correct (a slight excess may be necessary).
Formation of Symmetric Sulfonamide This can occur if the N-sulfinyl sulfonamide reacts with another molecule of p-toluenesulfonamide.Add the thionyl chloride slowly to the solution of p-toluenesulfonamide to maintain a low concentration of the activated intermediate.
Decomposition Products Streaking or multiple, poorly defined spots on the TLC plate.Avoid excessive heating. Purify the starting materials if their quality is questionable.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Product Hydrolysis During Workup The product is sensitive to water and can revert to the starting sulfonamide.Perform the aqueous workup quickly and with cold water or brine. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
Co-precipitation with Hydrochloride Salt The product may be difficult to separate from the precipitated hydrochloride salt of the base.After the reaction is complete, filter the reaction mixture to remove the salt before proceeding with the workup. Wash the filtered salt with a small amount of dry solvent to recover any trapped product.
Oily Product Instead of a Solid Impurities can prevent the product from crystallizing.Attempt to purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Alternatively, trituration with a non-polar solvent like hexanes can sometimes induce crystallization.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Reagents and Equipment:

  • p-Toluenesulfonamide

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add p-toluenesulfonamide (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the sulfonamide.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (1.1 eq) to the cooled solution.

  • In a dropping funnel, add thionyl chloride (1.2 eq) diluted with a small amount of anhydrous dichloromethane.

  • Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous dichloromethane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

Visualizing the Workflow and Logic

Reaction Mechanism

Reaction_Mechanism pTsNH2 p-Toluenesulfonamide Intermediate1 Initial Adduct pTsNH2->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride SOCl2->Intermediate1 Product This compound Intermediate1->Product - HCl HCl HCl Intermediate1->HCl Py Pyridine PyHCl Pyridinium Chloride Py->PyHCl + HCl HCl->PyHCl

Caption: Proposed reaction mechanism for the formation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Check_Conditions->Check_Reagents [Conditions OK] Solution1 Dry all glassware and solvents. Use inert atmosphere. Check_Conditions->Solution1 [Moisture Present] Check_Stoichiometry Confirm Stoichiometry Check_Reagents->Check_Stoichiometry [Reagents OK] Solution2 Use fresh, high-purity reagents. Check_Reagents->Solution2 [Degraded Reagents] Optimize_Temp Optimize Temperature Check_Stoichiometry->Optimize_Temp [Stoichiometry OK] Solution3 Ensure correct molar ratios. Consider slight excess of SOCl₂. Check_Stoichiometry->Solution3 [Incorrect Ratios] Analyze_Workup Review Workup Procedure Optimize_Temp->Analyze_Workup [Temp OK] Solution4 Gently heat if reaction is slow. Avoid excessive temperatures. Optimize_Temp->Solution4 [Suboptimal Temp] Solution5 Use cold aqueous solutions. Ensure thorough drying of organic layer. Analyze_Workup->Solution5 [Workup Issues] End Improved Yield and Purity Analyze_Workup->End [Workup OK] Solution1->Check_Reagents Solution2->Check_Stoichiometry Solution3->Optimize_Temp Solution4->Analyze_Workup Solution5->End

Caption: A systematic workflow for troubleshooting low yields and impurities.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[1][2][3][7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][7][8] In case of skin contact, wash immediately and thoroughly with water.[3]

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

References

  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for the N-Silylation of Sulfonamides.
  • National Center for Biotechnology Information. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PubMed Central.
  • ACS Publications. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters.
  • ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • ResearchGate. (n.d.). A Simple Method for the Preparation of N-Sulfonylimines by Direct Condensation of p-Toluenesulfonamide with Diaryl Ketones.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Organic Syntheses. (n.d.). DOI - Organic Syntheses Procedure.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR.
  • Lanxess. (n.d.). Thionyl chloride.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • Organic Syntheses. (n.d.). p. 943 - Organic Syntheses Procedure.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide.
  • Amanote Research. (n.d.). (PDF) The Reactions of this compound With.
  • Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • Google Patents. (n.d.). DE77435C - Process for the purification of crude toluenesulfonamide.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • TCI Chemicals. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound 4104-47-6.
  • Benchchem. (n.d.). troubleshooting low yield in sulfonamide synthesis.
  • International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in.
  • Benchchem. (n.d.). Confirming the Structure of N-Propyl-p-toluenesulfonamide with 2D NMR: A Comparative Guide.
  • Benchchem. (n.d.). optimizing reaction conditions for N-acylation of p-toluidine.
  • ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.
  • Thieme. (2021). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate.
  • ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction?
  • ChemicalBook. (n.d.). p-Toluenesulfonamide (70-55-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide - Optional[13C NMR] - Spectrum.

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Technical Support Center: Purification of Products from N-Sulfinyl-p-toluenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges associated with N-Sulfinyl-p-toluenesulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The following content is structured to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of products derived from reactions utilizing this compound, particularly focusing on the synthesis of N-sulfinyl imines.

Q1: My N-sulfinyl imine product seems pure by TLC after a simple filtration through silica. Is further purification necessary?

A1: In many cases, particularly with aromatic aldehydes, a simple filtration through a short pad of silica gel is sufficient to obtain N-sulfinyl imines in high purity.[1] The key is to use a non-polar solvent system (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) to quickly elute your product while retaining more polar impurities like unreacted p-toluenesulfonamide. However, "TLC pure" can sometimes be misleading. It is always best practice to confirm purity by other analytical methods such as NMR spectroscopy or LC-MS. If you observe any minor impurities, or if your downstream application is sensitive to trace contaminants, further purification is recommended.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The most common impurities include:

  • Unreacted p-toluenesulfonamide: This is often a starting material in related syntheses and can be carried through.[2]

  • p-Toluenesulfinic acid and p-toluenesulfonic acid: These can arise from the disproportionation or oxidation of sulfinic acid byproducts.

  • Hydrolysis products: N-sulfinyl imines can be sensitive to moisture, leading to hydrolysis back to the corresponding aldehyde/ketone and p-toluenesulfinamide.

  • Side products from the specific reaction: Depending on your reaction conditions and substrates, other side products may be present. For instance, in some cases, isomerization of sulfonylimines can lead to the formation of N-sulfonyl enaminones.[3]

Q3: Can I use a basic aqueous wash to remove acidic impurities like p-toluenesulfinic acid?

A3: Yes, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is a standard and effective method to remove acidic impurities. The base will deprotonate the acidic byproduct, forming a salt that is soluble in the aqueous phase and can be separated from your desired product in the organic layer. However, be mindful of the stability of your product to basic conditions.

Q4: My product, an N-sulfonyl imine, seems to be degrading on silica gel. What are my alternatives?

A4: N-sulfonyl imines can be less stable towards hydrolysis than N-sulfinyl imines, and the acidic nature of silica gel can promote this degradation.[1] If you observe degradation on silica, consider the following alternatives:

  • Filtration through Celite: A pad of Celite can be used to remove solid impurities without the risk of acidic decomposition.[1]

  • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography.

  • Alumina chromatography: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Reverse-phase chromatography: For more polar compounds, reverse-phase HPLC can be an effective purification method.[4]

II. Troubleshooting Guide: Common Purification Challenges

This section provides a more in-depth guide to troubleshooting specific problems you may encounter during the purification of products from this compound reactions.

Problem Potential Cause Troubleshooting & Optimization
Low Yield After Column Chromatography Product Degradation on Stationary Phase: The acidic nature of silica gel can lead to the hydrolysis of sensitive N-sulfinyl or N-sulfonyl groups.1. Deactivate Silica Gel: Co-load your crude product with a small amount of a neutral or basic organic solvent like triethylamine (typically 1-2% in your elution solvent) to neutralize the acidic sites on the silica. 2. Switch Stationary Phase: Use neutral alumina or consider reverse-phase chromatography. 3. Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
Product Streaking/Tailing on TLC and Column: The product may be interacting too strongly with the silica gel, or there might be trace acidic impurities.1. Modify Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol in a dichloromethane system) or a few drops of acetic acid (if your compound is stable to acid) to improve the elution profile.[2] 2. Pre-treat Crude Mixture: Perform an aqueous wash to remove highly polar impurities before chromatography.
Product Oiling Out During Recrystallization Inappropriate Solvent System: The solvent may be too good a solvent for your compound even at low temperatures, or the cooling process is too rapid.1. Solvent Screening: Systematically screen for a suitable solvent or solvent pair. A good solvent system will dissolve your compound when hot but not when cold. 2. Use a Co-solvent: If your compound is very soluble in a particular solvent, add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Presence of Impurities: Impurities can sometimes inhibit crystallization.1. Preliminary Purification: Perform a quick filtration through a small plug of silica or an aqueous wash to remove gross impurities before attempting recrystallization.
Persistent p-Toluenesulfonamide Impurity Similar Polarity to Product: The impurity and your product may have very similar polarities, making separation by chromatography difficult.1. Optimize Chromatography: Use a shallow solvent gradient in your column chromatography to improve resolution. 2. Recrystallization: If both your product and the impurity are crystalline, fractional recrystallization might be effective. 3. Chemical Scavenging: In some specific cases, a scavenger resin might be used to remove the sulfonamide impurity.
Product is Unstable During Workup Hydrolysis of the N-Sulfinyl Group: The N-sulfinyl group can be sensitive to both acidic and basic conditions, as well as prolonged exposure to water.1. Anhydrous Conditions: To the extent possible, use anhydrous solvents and perform reactions under an inert atmosphere. 2. Mild Aqueous Wash: If an aqueous wash is necessary, use a saturated solution of a mild base like sodium bicarbonate and minimize the contact time. Ensure the organic layer is thoroughly dried with a drying agent like sodium sulfate or magnesium sulfate afterward.

III. Experimental Protocols

Here are detailed protocols for common purification techniques discussed in this guide.

Protocol 1: Flash Column Chromatography for N-Sulfinyl Imines

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the "slurry method" in your chosen starting solvent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the elution solvent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a low polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Product
  • Solvent Selection:

    • In a small test tube, add a small amount of your crude solid.

    • Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

IV. Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of products from this compound reactions.

Purification_Workflow start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) tlc_analysis->aqueous_workup Acidic/polar impurities present filtration Filtration (Silica or Celite) tlc_analysis->filtration Relatively clean aqueous_workup->filtration chromatography Column Chromatography filtration->chromatography Impurities remain recrystallization Recrystallization filtration->recrystallization Product is solid & impure pure_product Pure Product (Characterize) filtration->pure_product Product is pure chromatography->pure_product troubleshoot Troubleshoot chromatography->troubleshoot Poor separation recrystallization->pure_product recrystallization->troubleshoot Oiling out/low yield troubleshoot->chromatography Try different conditions troubleshoot->recrystallization Try different solvents

Caption: Decision workflow for purification.

V. References

  • Morales, S., et al. (2015). Organic Syntheses Procedure. This article provides a method for the synthesis of N-sulfinyl imines with a simple filtration through silica as the purification step. It also mentions the use of Celite for less stable N-sulfonyl imines.

  • Tsuge, O., & Mataka, S. (1971). The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Nippon Kagaku Zasshi. This paper describes reactions involving this compound.

  • Wang, J., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules. This article discusses the synthesis of N-sulfonylimines and mentions the potential for isomerization to N-sulfonyl enaminones.

  • Science Forums. (2012). chromatography of sulfonamides - please help!. This forum discussion provides anecdotal evidence of challenges in chromatographing sulfonamides and suggests solvent systems like MeOH:DCM combinations. [Link]

  • SIELC Technologies. Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. This application note describes a reverse-phase HPLC method for the analysis of a toluenesulfonamide isomer, which can be adapted for related compounds. [Link]

Sources

stability and storage recommendations for N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Sulfinyl-p-toluenesulfonamide

Introduction: Understanding the Reactivity of this compound

This compound (CAS 4104-47-6), also known as N-Thionyl-p-toluenesulfonamide, is a valuable reagent in organic synthesis, often employed in the formation of N-sulfinyl imines.[1] Its utility is derived from the reactive N=S=O (N-sulfinyl) group. However, this same reactivity makes the compound inherently sensitive to environmental conditions, particularly moisture and heat.[2][3] Improper handling and storage are the primary causes of reagent degradation, leading to failed reactions, low yields, and inconsistent results.

This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven recommendations for storage, handling, and troubleshooting to ensure its optimal performance in your experiments.

Part 1: Core Stability and Degradation Pathway

The "Why": Inherent Chemical Instability

The central point of failure for this molecule is the sulfur atom in the N-sulfinyl group. It is highly electrophilic and readily attacked by nucleophiles. The most common nucleophile it will encounter is atmospheric water.

Primary Degradation Pathway: Hydrolysis

Moisture is the principal adversary of this compound. Upon exposure to water, the N-sulfinyl group rapidly hydrolyzes. This reaction cleaves the N=S bond, leading to the formation of p-toluenesulfonamide and sulfur dioxide, which can further react or off-gas.

Chemical Equation: C₇H₇NO₃S₂ + H₂O → C₇H₉NO₂S + SO₂ (this compound + Water → p-Toluenesulfonamide + Sulfur Dioxide)

This degradation is autocatalytic in the presence of acidic impurities and is accelerated by elevated temperatures. The resulting p-toluenesulfonamide is often unreactive in subsequent desired transformations, leading to apparent reaction failure.

Part 2: Recommended Storage and Handling Protocols

Adherence to a strict storage and handling protocol is a self-validating system that minimizes the risk of reagent degradation.

Quantitative Storage Recommendations

For maximum shelf-life and performance, the following conditions are mandatory. These are synthesized from leading supplier recommendations and best laboratory practices.

ParameterRecommendationRationale & Causality
Temperature Frozen (≤0°C) Slows the rate of thermal decomposition.[3] Given the compound's noted heat sensitivity, this is the most critical parameter.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture, directly preventing the primary hydrolysis degradation pathway.[3]
Container Tightly-sealed, amber glass bottle or manufacturer's original packaging.Prevents moisture ingress and protects from light, which can catalyze degradation of sulfur-containing compounds.[4][5][6]
Location Dedicated moisture-free environment (e.g., desiccator inside a freezer).Provides a secondary barrier against moisture, especially during temperature fluctuations when opening/closing the freezer.
Step-by-Step Experimental Workflow: Handling the Reagent
  • Receiving and Initial Inspection:

    • Upon receipt, immediately inspect the container seal for integrity.

    • Note the initial appearance of the solid. The color can range from white to yellow, orange, or even green.[3] This is your baseline. Take a picture for your records.

    • Transfer the sealed container to a designated frozen (≤0°C), inert-atmosphere storage location.

  • Aliquoting for Use (Mandatory Procedure):

    • NEVER introduce a room-temperature spatula into the stock bottle.

    • Allow the sealed container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric water from condensing onto the cold solid.

    • In a glove box or under a positive pressure stream of inert gas, quickly open the container.

    • Using a clean, dry spatula, weigh out the desired amount of reagent into a separate, tared vial.

    • Securely reseal the main stock bottle, purge the headspace with inert gas (e.g., argon), and immediately return it to frozen storage.

  • Use in Reaction:

    • The freshly weighed aliquot should be used immediately.

    • Ensure all solvents and other reagents in your reaction are rigorously dried, as residual water will consume the this compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: My this compound arrived as a pale yellow powder. Is it still good? A: Yes, this is likely fine. Suppliers note that the appearance can range from white to orange or even green powder or crystals.[3] The crucial step is to document this initial appearance. Degradation should be suspected if you observe a change in color or consistency from this baseline over time.

Q2: Why is storing under inert gas so critical if the bottle is tightly sealed? A: Because no seal is perfect, and every time the bottle is opened, the headspace is filled with ambient air containing moisture. An inert gas blanket displaces this moisture-laden air, protecting the reagent from the primary hydrolysis pathway.[3]

Q3: I stored the reagent in the freezer but didn't let it warm up before opening. What happens? A: When you open a cold bottle in a room-temperature lab, moisture from the air will immediately condense on the cold surfaces and the reagent itself. This introduces a significant amount of water, accelerating degradation. This is one of the most common handling errors.

Q4: What are the tell-tale signs of decomposition? A:

  • Visual: A noticeable change in color from your baseline, or the solid becoming clumpy, sticky, or "wet" looking.

  • Olfactory: A sharp, acidic smell of sulfur dioxide (SO₂) may be present in heavily degraded samples.

  • Performance: A sudden drop in reaction yield or complete reaction failure is the most definitive indicator that the reagent has lost its activity.

Part 4: Troubleshooting Guide for Failed Reactions

When a reaction involving this compound fails, systematically evaluate the integrity of the reagent.

Logical Troubleshooting Workflow

The following decision tree can help you diagnose the root cause of a failed experiment.

G start Problem: Inconsistent or Failed Reaction storage_check 1. Was reagent stored at ≤0°C under inert gas? start->storage_check handling_check 2. Was it warmed to RT in a dessicator before opening? storage_check->handling_check Yes remedy_storage Action: Correct storage immediately. Use a fresh, unopened vial. storage_check->remedy_storage No visual_check 3. Does reagent's appearance match the baseline upon receipt? handling_check->visual_check Yes remedy_handling Action: Adopt proper handling protocol. Consider the current vial compromised. handling_check->remedy_handling No solvent_check 4. Are all solvents and other reagents verified as anhydrous? visual_check->solvent_check Yes remedy_degraded Conclusion: Reagent has likely degraded. Procure a new batch. visual_check->remedy_degraded No (Color/texture changed) remedy_solvents Action: Rigorously dry all other materials and repeat. solvent_check->remedy_solvents No conclusion Conclusion: Reagent is the likely point of failure. Procure and qualify a new batch. solvent_check->conclusion Yes

Caption: Troubleshooting workflow for this compound.

References

  • Scientific Polymer Products, Inc., "N-Ethyl o,p-toluenesulfonamide Safety Data Sheet," [Link]

  • Loba Chemie, "p-TOLUENE SULPHONAMIDE FOR SYNTHESIS MSDS," [Link]

  • Organic Syntheses, "Pyrrolidine-Catalyzed Synthesis of N-Sulfinyl and N-Sulfonyl Imines," [Link]

  • Jiaxing Kingvolt Import & Export Co.,Ltd., "Material Safety Data Sheet for O/P-Toluene Sulfonamide," [Link]

  • LabSolutions, "this compound," [Link]

  • PubChem - NIH, "this compound," [Link]

  • Organic Chemistry Portal, "p-Toluenesulfonamides," [Link]

  • PubChem - NIH, "p-Toluenesulfonamide," [Link]

Sources

Technical Support Center: N-Sulfinyl Imine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-sulfinyl imine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile chiral auxiliaries. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles to empower you to overcome common experimental challenges.

Introduction to N-Sulfinyl Imine Synthesis

N-sulfinyl imines are invaluable intermediates in asymmetric synthesis, primarily due to the stereodirecting influence of the chiral sulfinyl group.[1][2] The most common and robust method for their preparation is the condensation of a chiral sulfinamide, typically tert-butanesulfinamide, with an aldehyde or a ketone.[3][4][5] This reaction is generally facilitated by a dehydrating agent or a Lewis acid catalyst. The resulting N-sulfinyl imine is activated towards nucleophilic attack, allowing for the stereoselective formation of a wide array of chiral amines after facile cleavage of the sulfinyl group.[1][2][6]

While the synthesis is often straightforward, challenges can arise depending on the specific substrates and reaction conditions. This guide will address these potential issues head-on, providing logical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Reaction Setup & Reagents

Question 1: My condensation reaction to form an N-sulfinyl aldimine is slow or incomplete. What are the likely causes and how can I improve the yield?

Answer: A slow or incomplete reaction is a common issue, often stemming from insufficient dehydration or inadequate activation of the carbonyl group. Here’s a systematic approach to troubleshoot this problem:

  • Choice of Dehydrating Agent/Lewis Acid: The reactivity of the aldehyde plays a crucial role. For most simple aldehydes, milder reagents are sufficient. However, for less reactive or sterically hindered aldehydes, a more potent Lewis acid is necessary.[4][5][7]

ReagentTypical SubstratesKey Considerations
MgSO₄ Unhindered, reactive aldehydesMild and inexpensive. Requires an excess of the aldehyde for optimal results.[4][5][7]
CuSO₄ Wide range of aldehydes, including some sterically demanding onesMore Lewis acidic than MgSO₄. Allows for near-stoichiometric amounts of the aldehyde.[4][5][7]
Ti(OEt)₄ Unreactive aldehydes (e.g., pivaldehyde) and ketonesHighly effective due to its strong Lewis acidity and ability to sequester water.[4][5][6][7]
Other Reagents Various aldehydesYb(OTf)₃, Cs₂CO₃, and KHSO₄ have also been reported for the synthesis of aldimines.[6]
  • Solvent and Temperature: The choice of solvent can impact reaction rates. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[6] For sluggish reactions, particularly with Ti(OEt)₄, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the conversion.[6]

  • Purity of Reagents: Ensure your aldehyde is free of acidic impurities and corresponding carboxylic acids, which can quench the reaction. The sulfinamide should be of high purity.

Below is a workflow to guide your optimization process:

G cluster_0 Troubleshooting Low Yield in Aldimine Synthesis start Low Yield or Incomplete Reaction check_reagent 1. Verify Reagent Purity (Aldehyde & Sulfinamide) start->check_reagent choose_lewis_acid 2. Select Appropriate Lewis Acid check_reagent->choose_lewis_acid mgso4 MgSO₄ choose_lewis_acid->mgso4 For reactive aldehydes cuso4 CuSO₄ choose_lewis_acid->cuso4 For most aldehydes ti_oet4 Ti(OEt)₄ choose_lewis_acid->ti_oet4 For unreactive aldehydes optimize_conditions 3. Optimize Reaction Conditions mgso4->optimize_conditions cuso4->optimize_conditions ti_oet4->optimize_conditions increase_temp Increase Temperature (40-60 °C) optimize_conditions->increase_temp increase_time Increase Reaction Time optimize_conditions->increase_time final_product High Yield of N-Sulfinyl Aldimine increase_temp->final_product increase_time->final_product

Caption: Troubleshooting workflow for low-yield N-sulfinyl aldimine synthesis.

Question 2: I am struggling to synthesize an N-sulfinyl ketimine. The reaction is not proceeding, even with conditions that work for aldehydes. What should I do?

Answer: Ketones are generally less electrophilic than aldehydes, making the condensation reaction more challenging. Here's how to address this:

  • Strong Lewis Acid is Key: For the synthesis of N-sulfinyl ketimines, Ti(OEt)₄ is often the reagent of choice due to its high Lewis acidity.[4][5][6][7] Milder reagents like MgSO₄ and CuSO₄ are typically ineffective for ketones.

  • Elevated Temperature and Reaction Time: The condensation with ketones usually requires more forcing conditions. Heating the reaction mixture in THF to 60 °C is a common starting point.[6] Microwave irradiation has also been successfully employed to shorten reaction times, especially for ketimines, to around 1 hour.[7]

  • Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using Ti(OEt)₄ can be a highly efficient method for preparing N-sulfinyl ketimines, often leading to excellent yields and purities.[7]

Question 3: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?

Answer: Side product formation can arise from several sources. Identifying the likely culprits is the first step to mitigation.

  • Self-Condensation of Carbonyl Compound: Enolizable aldehydes and ketones can undergo self-condensation (e.g., aldol reaction) under basic or even some Lewis acidic conditions. To minimize this, ensure slow addition of the carbonyl compound to the reaction mixture containing the sulfinamide and Lewis acid. Using milder conditions when possible can also help.

  • Epimerization of the Chiral Center: While the sulfinyl group is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to some degree of epimerization at the sulfur atom. It is advisable to follow the reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.

  • Hydrolysis of the Product: N-sulfinyl imines are susceptible to hydrolysis, especially during workup. Ensure all workup steps are performed under anhydrous conditions until the final purification. A non-aqueous workup is often preferred.

Purification and Stability

Question 4: My N-sulfinyl imine appears to be degrading during column chromatography on silica gel. What is the best way to purify my product?

Answer: N-sulfinyl imines can be sensitive to the acidic nature of standard silica gel, leading to decomposition.

  • Neutralized Silica Gel: A common practice is to use silica gel that has been neutralized with a base, such as triethylamine. This is done by preparing a slurry of silica gel in the desired eluent and adding a small amount of triethylamine (e.g., 1-2% v/v), followed by packing the column.

  • Alternative Purification Methods: If decomposition is still an issue, consider alternative purification techniques:

    • Crystallization: Many N-sulfinyl imines are crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

    • Short Plug Filtration: If the impurities are significantly different in polarity, a quick filtration through a short plug of neutral alumina or deactivated silica gel can be effective.

  • Storage and Handling: N-sulfinyl imines should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to prevent degradation over time. They are sensitive to moisture and air.[1]

Reaction Scope and Limitations

Question 5: Are there any functional groups that are incompatible with N-sulfinyl imine synthesis?

Answer: The condensation reaction is generally tolerant of a wide range of functional groups. However, certain functionalities can interfere:

  • Acidic Protons: Functional groups with acidic protons, such as carboxylic acids or phenols, can be deprotonated by some reagents or interfere with Lewis acids. Protection of these groups may be necessary.

  • Highly Nucleophilic Groups: Free amines or thiols in the substrate can compete with the sulfinamide in reacting with the carbonyl group. These should also be protected prior to the condensation reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfinyl Aldimine Synthesis using CuSO₄
  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), tert-butanesulfinamide (1.1 mmol), and anhydrous dichloromethane (5 mL).

  • Add anhydrous CuSO₄ (2.0 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.

  • Wash the Celite pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl aldimine.

  • Purify the crude product by column chromatography on silica gel (neutralized with 1% triethylamine in the eluent) or by crystallization.

Protocol 2: Synthesis of N-Sulfinyl Ketimines using Ti(OEt)₄
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 mmol), tert-butanesulfinamide (1.2 mmol), and anhydrous THF (5 mL).

  • Add Ti(OEt)₄ (2.0 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of brine.

  • Filter the resulting suspension through Celite, washing with ethyl acetate.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

Mechanistic Insights

The condensation reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes dehydration to form the N-sulfinyl imine. The Lewis acid catalyst plays a dual role: it activates the carbonyl group towards nucleophilic attack by the sulfinamide and facilitates the elimination of water.

G cluster_0 Mechanism of Lewis Acid-Catalyzed N-Sulfinyl Imine Formation RCHO Aldehyde (R-CHO) ActivatedCarbonyl Activated Carbonyl [R-CHO-LA] RCHO->ActivatedCarbonyl + LA Sulfinamide Sulfinamide (R'-S(O)NH₂) Hemiaminal Hemiaminal Intermediate Sulfinamide->Hemiaminal LewisAcid Lewis Acid (LA) ActivatedCarbonyl->Hemiaminal + R'-S(O)NH₂ Product N-Sulfinyl Imine (R-CH=NS(O)R') Hemiaminal->Product - H₂O Water H₂O-LA

Caption: Simplified mechanism of N-sulfinyl imine formation.

References

  • García Ruano, J. L., & Cid, M. B. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 8, 1836–1935. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfinyl imines. Retrieved from [Link]

  • Davis, F. A., & Zhang, Y. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128. [Link]

  • Zhang, G., Xing, Y., Xu, S., Ring, C., & Shan, S. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. RSC Advances, 7(11), 6523-6529. [Link]

  • Wikipedia. (2023). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]

  • Davis, F. A., Yang, B., Deng, J., & Zhang, J. (2006). Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ARKIVOC, 2006(vii), 120-128. [Link]

  • Cid, M. B., & Ruano, J. L. G. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1336–1425. [Link]

  • Zhou, P., Chen, B.-C., & Davis, F. A. (2004). Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). Tetrahedron, 60(37), 8003–8030. [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Liu, G., Cogan, D. A., Owens, T. D., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284. [Link]

  • García Ruano, J. L., & Cid, M. B. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1336–1425. [Link]

  • Davis, F. A. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements, 181(3-4), 629-637. [Link]

  • Pflum, D. A., Krishnamurthy, D., Han, Z., Wald, S. A., & Senanayake, C. H. (2003). Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. Organic Letters, 5(11), 1843–1846. [Link]

  • Pflum, D. A., Krishnamurthy, D., Han, Z., Wald, S. A., & Senanayake, C. H. (2003). Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. Organic Letters, 5(11), 1843-1846. [Link]

  • Almansa, R., Guijarro, D., & Yus, M. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 96, 232-244. [Link]

  • Pitre, S. P., & Scaiano, J. C. (2017). Asymmetric radical alkylation of N-sulfinimines under visible light photocatalytic conditions. Chemical Communications, 53(51), 6840-6843. [Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278–1284. [Link]

  • Zhang, Y., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(6), 2488–2491. [Link]

Sources

Technical Support Center: Selectivity in Sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide in-depth, field-tested insights and actionable protocols to address a common and critical challenge in the synthesis of sulfonamide derivatives: preventing undesired N,N-dialkylation. As Senior Application Scientists, we understand that achieving high selectivity is paramount for efficient drug development and research. This resource consolidates mechanistic principles, troubleshooting strategies, and validated protocols to help you navigate this synthetic hurdle.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses the most common initial queries regarding N,N-dialkylation and establishes the fundamental principles for controlling selectivity.

Q1: What is N,N-dialkylation and why does it occur in my sulfonamide reaction?

A: N,N-dialkylation is a common side reaction where a primary sulfonamide (R-SO₂NHR') undergoes a second alkylation to form a tertiary, dialkylated product (R-SO₂NR'₂). This occurs because after the first successful N-alkylation, the resulting secondary sulfonamide still possesses a proton on the nitrogen atom. This proton is acidic and can be removed by a base to form a sulfonamide anion. This anion is a potent nucleophile that can react with a second molecule of your alkylating agent.[1]

Q2: My reaction is giving a mixture of mono- and di-alkylated products. What is the first parameter I should investigate?

A: The choice of base is the most critical factor influencing the ratio of mono- to di-alkylation. A strong base (e.g., NaH, KOtBu, LDA) will readily deprotonate the mono-alkylated sulfonamide product, creating a high concentration of the reactive anion and promoting the undesired second alkylation.[1][2] Conversely, weaker organic bases like pyridine or triethylamine are primarily present to neutralize the acid byproduct (e.g., HCl) of the initial reaction and are less likely to deprotonate the product sulfonamide.[3]

Q3: Can I control the reaction simply by adjusting the stoichiometry of my alkylating agent?

A: While carefully controlling stoichiometry (using 1.0 to 1.1 equivalents of the alkylating agent) is a necessary first step, it is often insufficient on its own to prevent dialkylation.[1] Localized areas of high concentration can still lead to the side reaction. Slow, controlled addition of the alkylating agent is a superior strategy as it keeps the instantaneous concentration low, favoring reaction with the more nucleophilic starting amine over the sulfonamide product.[1]

Q4: Are there alternative synthetic strategies that avoid this problem altogether?

A: Yes. Instead of alkylating a pre-formed sulfonamide, you can employ strategies that build the molecule differently. One of the most robust methods is the Fukuyama-Mitsunobu reaction .[4][5][6] This approach involves activating a primary amine with a 2-nitrobenzenesulfonyl (nosyl) group. The resulting nosylamide is acidic enough to be alkylated under mild Mitsunobu conditions. The nosyl group can then be cleanly removed with a thiol reagent to yield the desired mono-alkylated product.[7] Another approach is the "Borrowing Hydrogen" methodology, which uses catalysts (e.g., Manganese or Iridium-based) to alkylate sulfonamides with alcohols, often showing excellent selectivity for mono-alkylation.[8][9][10]

Part 2: Troubleshooting Guide & Mechanistic Insights

This section provides a deeper dive into specific experimental problems and explains the underlying chemical principles to guide your troubleshooting efforts.

Issue 1: Significant N,N-dialkylation observed despite using a weak base.
  • Underlying Cause: Even with a weak base, if the reaction temperature is too high or the concentration of reactants is excessive, the equilibrium can be pushed towards deprotonation of the mono-alkylated product. Furthermore, a sterically unhindered alkylating agent (like methyl iodide) and sulfonamide will be more prone to a second reaction.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for dialkylation.

  • Solutions & Rationale:

    • Leverage Steric Hindrance: If possible, choose a bulkier alkylating agent. For example, benzyl bromide is less likely to cause dialkylation than methyl iodide.[1] Similarly, sulfonamides with bulky groups are less reactive towards a second alkylation.[11]

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the undesired second alkylation more significantly than the initial, desired reaction, thus improving selectivity.[1]

    • Optimize Reagent Addition: Implement syringe pump addition of the alkylating agent over several hours to maintain a very low concentration, starving the reaction of the excess reagent needed for the second step.

Issue 2: My starting amine is precious, and I cannot use it in excess. How do I ensure complete conversion without dialkylation?
  • Underlying Cause: Achieving high conversion of a precious starting material without side reactions requires a highly selective and efficient reaction. Standard alkylation conditions are often a trade-off between conversion and selectivity.

  • The Protected Amine Strategy: The most reliable solution is to use a protecting group strategy. The Fukuyama-Mitsunobu reaction is exceptionally well-suited for this scenario.[6][12]

    Caption: Fukuyama-Mitsunobu reaction workflow.

  • Rationale: The electron-withdrawing nitro group on the nosyl protector makes the N-H proton significantly more acidic.[7] This allows for smooth alkylation under mild Mitsunobu conditions. The critical advantage is the deprotection step: the nosyl group is selectively cleaved using a thiol (like thiophenol) and a mild base, which does not affect other functional groups and cleanly liberates the desired secondary amine.[7] This method avoids the use of harsh alkylating agents and strong bases entirely.

Data-Driven Decisions: The Impact of Reaction Parameters

The following table summarizes typical outcomes based on reaction parameter choices to guide your experimental design.

ParameterConditionExpected Outcome for Mono-selectivityRationale
Base Strong (NaH, KOtBu)PoorFully deprotonates product, creating a high concentration of the reactive anion.[2]
Weak (Pyridine, Et₃N)GoodPrimarily acts as an acid scavenger, minimizing product deprotonation.[3]
Hindered (DIPEA)Good to ExcellentSteric bulk disfavors interaction with the already substituted sulfonamide nitrogen.
Alkylating Agent Small (e.g., MeI)Poor to ModerateLow steric barrier for the second alkylation.[1]
Bulky (e.g., Benzyl-Br)Good to ExcellentHigh steric barrier significantly slows the second alkylation.[1][11]
Addition Mode All at onceModerateCreates localized high concentrations of the alkylating agent.
Slow / Syringe PumpExcellentMaintains a low concentration of the alkylating agent, favoring the initial reaction.[1]
Temperature HighPoorProvides sufficient energy to overcome the activation barrier for the second alkylation.
LowGoodCan improve selectivity if the activation energy for the second step is higher.[1]

Part 3: Validated Protocols

Here we provide step-by-step protocols for two key strategies discussed.

Protocol 1: Selective Mono-Alkylation via Controlled Addition

This protocol is suitable for reactions where some optimization is acceptable and a protecting group-free strategy is desired.

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide with minimal N,N-dibenzyl byproduct.

Materials:

  • p-Toluenesulfonamide (1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Benzyl bromide (1.05 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonamide and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension.

  • Heat the reaction mixture to 40-50 °C with vigorous stirring.

  • In a separate flask, prepare a dilute solution of benzyl bromide in acetonitrile.

  • Using a syringe pump, add the benzyl bromide solution to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the mono-alkylated product.

Protocol 2: Fukuyama-Mitsunobu Synthesis of a Secondary Amine

This protocol is ideal for precious amines or when maximum selectivity is required.[7]

Objective: To synthesize a secondary amine via a nosyl-protected intermediate.

Step A: Nosylation of the Primary Amine

  • Dissolve the primary amine (1 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting amine.

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude nosylamide, which is often pure enough for the next step.

Step B: Mitsunobu Alkylation

  • Dissolve the nosylamide (1 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the N,N-disubstituted nosylamide.

Step C: Nosyl Deprotection [7]

  • Dissolve the N,N-disubstituted nosylamide (1 equiv) in acetonitrile or DMF.

  • Add potassium carbonate (3 equiv) and thiophenol (2.5 equiv).

  • Heat the mixture to 50 °C for 40 minutes to 2 hours, monitoring by TLC.[7]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM).[7]

  • Wash the combined organic layers with aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by brine.

  • Dry the organic layer, concentrate, and purify as needed to yield the final, clean mono-alkylated amine product.

References

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. ACS Publications. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Pharmaceutical Fronts. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. The Royal Society of Chemistry. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Wiley Online Library. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. Available at: [Link]

  • Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. PubMed. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. ResearchGate. Available at: [Link]

  • Discovery, Scope, and Limitations of an N ‐Dealkylation/ N ‐Arylation of Secondary Sulfonamides under Chan−Lam Conditions. Semantic Scholar. Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PubMed Central. Available at: [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. Available at: [Link]

  • Fukuyama Amine Synthesis. Chem-Station. Available at: [Link]

  • One-step mild N-alkylation of chiral sulfinamides. ResearchGate. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central. Available at: [Link]

  • Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. PubMed. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed Central. Available at: [Link]

Sources

effect of solvent and temperature on N-Sulfinyl-p-toluenesulfonamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Sulfinyl-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of solvent and temperature on the reactivity of this compound, particularly in key applications like Ene and Diels-Alder reactions.

Introduction to this compound

This compound (TsN=S=O) is a powerful dienophile and enophile used in a variety of organic transformations. Its reactivity is largely governed by the electron-deficient N=S=O moiety, making it susceptible to attack by electron-rich dienes and alkenes. However, harnessing its full synthetic potential requires a careful consideration of reaction parameters, most notably solvent and temperature. This guide will provide in-depth insights into how these factors can be modulated to optimize reaction outcomes, troubleshoot common issues, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound.

Q1: My [4+2] cycloaddition reaction with this compound is sluggish and giving low yields. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity in Diels-Alder reactions involving this compound can often be attributed to suboptimal solvent choice or insufficient thermal energy.

  • Solvent Effects: The polarity of the solvent plays a crucial role. While this compound is a solid, its solubility and the stability of the transition state are highly solvent-dependent.[1] For Diels-Alder reactions, which are typically concerted and involve a less polar transition state than the reactants, non-polar or weakly polar solvents are often preferred. Solvents like toluene, dichloromethane (DCM), or diethyl ether can be effective. Highly polar solvents may solvate the dienophile, potentially increasing the activation energy of the reaction.

  • Temperature: Diels-Alder reactions are often reversible, and the position of the equilibrium is temperature-dependent. For many systems, higher temperatures are required to overcome the activation energy barrier. However, excessively high temperatures can lead to the retro-Diels-Alder reaction or decomposition of the starting material or product. It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or NMR.

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the reaction rate and improve endo/exo selectivity.[2][3] Lewis acids, such as ZnCl₂, AlCl₃, or BF₃·OEt₂, coordinate to the oxygen atom of the sulfinyl group, further increasing the dienophile's electrophilicity.

Troubleshooting Workflow for Low Yield in [4+2] Cycloaddition:

Caption: Troubleshooting decision tree for low-yielding Diels-Alder reactions.

Q2: I am observing a mixture of regioisomers in the Diels-Alder reaction of this compound with an unsymmetrical diene. How can I control the regioselectivity?

A2: Controlling regioselectivity in Diels-Alder reactions is a common challenge and is influenced by electronic and steric factors, which can be modulated by solvent and the use of catalysts.[4]

  • Solvent Polarity: While the effect can be substrate-dependent, solvent polarity can influence the electronic distribution in the transition state, thereby affecting regioselectivity. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) can help identify the optimal medium for directing the addition to the desired position.

  • Lewis Acid Catalysis: The use of Lewis acids is a powerful method for controlling regioselectivity. By coordinating to the dienophile, the Lewis acid can enhance the disparity in the coefficients of the frontier molecular orbitals, leading to a more pronounced preference for one regioisomer over the other.[2][3]

  • Temperature: In some cases, the formation of different regioisomers may have different activation energies. Running the reaction at lower temperatures can favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

Q3: My ene reaction with this compound is not proceeding. What solvent and temperature conditions should I explore?

A3: Ene reactions, like Diels-Alder reactions, are sensitive to solvent and temperature.

  • Solvent Choice: For ene reactions involving this compound, non-polar solvents are generally a good starting point to facilitate the concerted pericyclic transition state. Chlorinated solvents like dichloromethane or 1,2-dichloroethane are often effective.

  • Thermal Conditions: Ene reactions typically require thermal activation. If the reaction is not proceeding at room temperature, gradually increasing the temperature is recommended. Refluxing in a suitable solvent is a common strategy. However, be mindful of potential side reactions at elevated temperatures, such as decomposition or isomerization of the starting alkene.

  • Lewis Acid Catalysis: Similar to Diels-Alder reactions, Lewis acids can catalyze ene reactions by activating the enophile. This can allow the reaction to proceed at lower temperatures and with improved selectivity.

Q4: I am concerned about the stability of this compound in my reaction solvent at elevated temperatures. What are the stability considerations?

A4: this compound is sensitive to moisture and can be thermally labile.

  • Moisture Sensitivity: It is crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the N-sulfinyl group to p-toluenesulfonamide.

  • Thermal Stability: While moderate heating is often necessary, prolonged exposure to high temperatures can lead to decomposition. It is advisable to monitor the reaction closely and avoid unnecessarily long reaction times at elevated temperatures. The stability of related sulfonamides has been studied in various organic solvents, and generally, they exhibit good stability under anhydrous conditions.[5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting protocols for specific experimental issues.

Issue 1: Low Diastereoselectivity in Ene Reactions

Symptoms: Formation of a nearly 1:1 mixture of diastereomeric products in the ene reaction with a chiral alkene.

Possible Causes:

  • High Reaction Temperature: At elevated temperatures, the energy difference between the diastereomeric transition states may be insufficient to provide high selectivity.

  • Inappropriate Solvent: The solvent may not effectively differentiate between the diastereomeric transition states.

  • Absence of a Catalyst: Uncatalyzed reactions often exhibit lower selectivity.

Solutions:

  • Temperature Optimization:

    • Protocol: Run the reaction at a series of decreasing temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Monitor the diastereomeric ratio at each temperature using NMR or chiral HPLC.

    • Rationale: Lowering the temperature increases the influence of small energy differences between transition states, often leading to improved diastereoselectivity.

  • Solvent Screening:

    • Protocol: Screen a range of solvents with varying polarities and coordinating abilities.

    • Rationale: The solvent can influence the conformation of the transition state through solvation effects. A systematic screening can identify a solvent that maximizes the energy difference between the diastereomeric transition states.

SolventPolarity (Dielectric Constant)Expected Outcome
Toluene2.4Good starting point for non-polar conditions.
Dichloromethane (DCM)9.1Commonly used, weakly coordinating.
Diethyl Ether4.3Can coordinate to Lewis acidic centers.
Acetonitrile37.5Polar aprotic, may influence transition state polarity.
  • Lewis Acid Catalysis:

    • Protocol: Introduce a chiral Lewis acid catalyst to promote an asymmetric ene reaction.

    • Rationale: A chiral Lewis acid can create a chiral environment around the enophile, leading to a highly diastereoselective or enantioselective transformation.

Experimental Protocol: Lewis Acid Catalyzed Ene Reaction

  • To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid (e.g., a titanium-TADDOL complex, 10 mol%).

  • Add the anhydrous solvent (e.g., DCM) and cool the solution to the desired temperature (e.g., -78 °C).

  • Add this compound (1.0 equiv) and stir for 15 minutes.

  • Add the alkene (1.2 equiv) dropwise.

  • Stir the reaction at the same temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product, dry the organic layer, and purify by chromatography.

Issue 2: Formation of Side Products in Cycloaddition Reactions

Symptoms: Presence of unexpected byproducts in the crude reaction mixture, leading to purification challenges and reduced yield of the desired cycloadduct.

Possible Causes:

  • Reaction with Solvent: Some solvents may not be inert under the reaction conditions.

  • Dimerization or Polymerization: The diene or dienophile may undergo self-reaction, especially at higher concentrations or temperatures.

  • Isomerization: The product may be unstable under the reaction conditions and isomerize to a more stable, but undesired, compound.

Solutions:

  • Solvent Selection: Ensure the chosen solvent is inert to the reactants and any catalysts used. For Lewis acid-catalyzed reactions, avoid strongly coordinating solvents that can deactivate the catalyst.

  • Concentration Control:

    • Protocol: Run the reaction at a lower concentration to disfavor bimolecular side reactions like dimerization.

    • Rationale: The rate of the desired intramolecular or intermolecular reaction may be less sensitive to concentration changes than bimolecular side reactions.

  • Temperature and Reaction Time Management:

    • Protocol: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or isomerization.

    • Rationale: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of thermodynamic byproducts.

Workflow for Minimizing Side Products:

G cluster_0 [4+2] Cycloaddition cluster_1 Ene Reaction A Diene + TsN=S=O B [Transition State] A->B Δ or Lewis Acid C Cycloadduct B->C D Alkene (with allylic H) + TsN=S=O E [Transition State] D->E Δ or Lewis Acid F Ene Adduct E->F

Caption: General mechanisms for [4+2] cycloaddition and ene reactions of this compound.

References

  • Influence of the Sulfinyl Group on the Chemoselectivity and pi-Facial Selectivity of Diels-Alder Reactions of (S)-2-(p-Tolylsulfinyl)-1,4-benzoquinone. Journal of Organic Chemistry. [Link]

  • Effects of Lewis acid and solvent. ResearchGate. [Link]

  • Cycloadditions of N -Sulfonyl Nitrones Generated by Lewis Acid Catalyzed Rearrangement of Oxaziridines. ResearchGate. [Link]

  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journal of Organic Chemistry. [Link]

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of North Texas. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ResearchGate. [Link]

  • The Reactions of this compound With Styrene Oxide and 1-(P-Tolylsulfonyl) Aziridine. Amanote Research. [Link]

  • Thermal decomposition of allylic sulfinic acids: confirmation of a retro-ene mechanism. Semantic Scholar. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. ResearchGate. [Link]

  • Asymmetric aldol reaction organocatalyzed by bifunctional N-prolyl sulfinamides under solvent-free conditions. RSC Publishing. [Link]

  • This compound. PubChem. [Link]

  • Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry. [Link]

  • Chiral N-triflylphosphoramide-catalyzed asymmetric hydroamination of unactivated alkenes: a hetero-ene reaction mechanism. Organic Chemistry Frontiers. [Link]

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]

  • What is the mechanism of Para-Toluenesulfonamide?. Patsnap Synapse. [Link]

  • Diels-alder in aqueous molecular hosts: unusual regioselectivity and efficient catalysis. PubMed. [Link]

  • Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. National Center for Biotechnology Information. [Link]

  • p-Toluenesulfonamide. PubChem. [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI. [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. ResearchGate. [Link]

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. [Link]

  • Behavior of PNIPAM Microgels in Different Organic Solvents. MDPI. [Link]

  • Thermodynamic Stability Analysis of Tolbutamide Polymorphs and Solubility in Organic Solvents. PubMed. [Link]

  • Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent at Ab Initio QM/MM Level. MDPI. [Link]

Sources

Technical Support Center: Work-up Procedures for N-Sulfinyl-p-toluenesulfonamide Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Sulfinyl-p-toluenesulfonamide (TsNSO) mediated reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our focus is to provide practical, field-proven insights into post-reaction work-up and purification, moving beyond simple procedural steps to explain the underlying chemical principles that ensure success.

The primary challenge in reactions involving TsNSO is the management of the principal byproduct, p-toluenesulfonamide (TsNH₂). Its physical properties can lead to purification difficulties, such as co-elution with the desired product in chromatography or precipitation issues. This guide offers robust troubleshooting strategies and detailed protocols to address these common challenges effectively.

Troubleshooting Guide

This section addresses specific issues encountered during the work-up and purification of products from TsNSO-mediated reactions in a direct question-and-answer format.

Question 1: My primary byproduct, p-toluenesulfonamide (TsNH₂), is co-eluting with my product during column chromatography. How can I remove it before purification?

Answer: This is the most common issue encountered. The most effective method to remove p-toluenesulfonamide is to exploit its acidic nature through a basic aqueous wash. The N-H bond in a sulfonamide is weakly acidic. By washing the organic reaction mixture with an aqueous base, the sulfonamide is deprotonated to form its corresponding salt, which is highly polar and partitions into the aqueous layer.[1][2]

Causality & Rationale:

  • Acidity: p-Toluenesulfonamide has a pKa of approximately 10.1. Treatment with a base stronger than its conjugate base, such as sodium hydroxide (NaOH), will quantitatively convert it to the sodium p-toluenesulfonamidate salt.

  • Solubility Shift: While TsNH₂ has moderate solubility in many organic solvents, its sodium salt is an ionic species with extremely high solubility in water and negligible solubility in nonpolar organic solvents like ethyl acetate, dichloromethane (DCM), or ether.

Recommended Protocol: A detailed, step-by-step protocol for this liquid-liquid extraction is provided in the "Experimental Protocols" section below. The key is to ensure the pH of the aqueous wash is sufficiently high (pH > 12) to drive the deprotonation equilibrium to completion.

Question 2: I am observing a persistent emulsion during the basic aqueous work-up. What is causing this and how can I resolve it?

Answer: Emulsions are common in biphasic mixtures, especially when fine solids are present or when the densities of the organic and aqueous layers are similar. The sodium salt of p-toluenesulfonamide can sometimes act as a surfactant, stabilizing the emulsion.

Troubleshooting Steps:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by destabilizing the interface.

  • Filter through Celite®: If a fine precipitate is observed, this is often the cause. Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove the solid particulates. The layers should then separate cleanly in the separatory funnel.

  • Reduce Solvent Volume (with caution): If you are using a large volume of a water-miscible co-solvent like THF, it is advisable to first remove it under reduced pressure before initiating the aqueous work-up.[3]

  • Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or rolling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Question 3: My desired product is base-sensitive (e.g., contains a hydrolyzable ester). How can I remove the p-toluenesulfonamide byproduct without a strong base wash?

Answer: This is a critical consideration where the standard NaOH wash is not viable. Milder, alternative strategies are required.

Alternative Strategies:

  • Mild Bicarbonate Wash: A saturated solution of sodium bicarbonate (NaHCO₃) is a weaker base (pH ≈ 8.3) and may be sufficient to extract the TsNH₂ without damaging sensitive functional groups.[1][2] Multiple washes may be necessary. Monitor the removal of the byproduct by Thin Layer Chromatography (TLC).

  • Recrystallization: This is a highly effective method if your product is a solid. p-Toluenesulfonamide is highly crystalline, but its solubility profile can be exploited. For instance, it has lower solubility in toluene or hexanes compared to more polar solvents. A carefully chosen solvent system can allow for the selective crystallization of your desired product, leaving the TsNH₂ in the mother liquor, or vice-versa.

  • Scavenger Resins: For a non-extractive method, consider using a solid-phase scavenger. An isocyanate or sulfonic acid-based scavenger resin can react with the N-H group of the p-toluenesulfonamide. The resulting polymer-bound byproduct is then simply removed by filtration.

Question 4: After the basic wash, my product yield is low. I suspect it has partitioned into the basic aqueous layer. How can I recover it?

Answer: If your product has an acidic proton (e.g., a phenol, carboxylic acid, or even a weakly acidic N-H group), it too will be deprotonated by a strong base and become water-soluble.

Recovery Protocol:

  • Isolate the Aqueous Layer: Retain the basic aqueous layer from all your washes.

  • Acidify: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 1M or 2M HCl, until the pH is acidic (pH ≈ 2), as confirmed with pH paper.

  • Observe for Precipitation: If your product is a solid with low aqueous solubility in its neutral form, it should precipitate out of the solution upon acidification. This solid can be collected by vacuum filtration.

  • Back-Extraction: If the product is an oil or remains dissolved, perform a back-extraction. Extract the now-acidified aqueous layer several times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine and Dry: Combine these organic extracts with your main organic phase, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of p-toluenesulfonamide relevant to work-up? A1: Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueImplication for Work-up
Molecular Weight 171.22 g/mol -
Melting Point 136-139 °CHigh melting point suggests it is a stable, crystalline solid at room temperature.[4]
Appearance White crystalline powderEasy to visualize as a solid.[4]
Acidity (pKa) ~10.1 in waterReadily deprotonated by common aqueous bases (e.g., NaOH, K₂CO₃) for extractive removal.
Solubility Soluble in acetone, ethanol; slightly soluble in hot water and ethyl acetate; sparingly soluble in ether, benzene.Its differential solubility is key for purification by recrystallization.

Q2: How can I monitor the removal of p-toluenesulfonamide during the work-up? A2: Thin Layer Chromatography (TLC) is the most effective tool. p-Toluenesulfonamide is UV-active. Spot a sample of your organic layer on a TLC plate before and after each aqueous wash. A successful extraction will show a significant decrease or complete disappearance of the TsNH₂ spot. A standard of pure p-toluenesulfonamide should be run alongside for comparison.

Q3: What safety precautions should I take when working with this compound and its byproducts? A3: Standard laboratory safety protocols should be followed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Incompatibilities: this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible. It can react with strong oxidizing agents and strong bases.[5]

  • Byproducts: p-Toluenesulfonamide is generally considered to be of low toxicity but can cause irritation upon contact with skin or eyes.[8] Avoid inhaling dust.[6]

Visualized Workflows and Mechanisms

General Work-up and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Reaction Complete (TsNSO + Substrate) Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Reaction->Quench Decision Product Base-Stable? Quench->Decision BaseWash Basic Aqueous Wash (1M NaOH or NaHCO₃) Decision->BaseWash Yes AltWash Alternative Method (e.g., Recrystallization) Decision->AltWash No Separate Separate Layers BaseWash->Separate Concentrate Concentrate in vacuo AltWash->Concentrate Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Separate->Dry Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Deprotonation of TsNH₂ into its water-soluble salt via a basic wash.

Detailed Experimental Protocols

Protocol 1: Standard Basic Aqueous Work-up

This protocol is designed for the efficient removal of p-toluenesulfonamide from a reaction mixture containing a base-stable product.

  • Initial Quench: Once the reaction is complete (as determined by TLC or other analysis), cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, concentrate it under reduced pressure to remove the bulk of the solvent.

  • Dilution: Re-dissolve the crude residue in an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per mmol of limiting reagent).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of 1M aqueous NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Basic Wash: Repeat the wash with another portion of 1M NaOH.

  • Neutralization & Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous NaCl (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now substantially free of p-toluenesulfonamide.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the final purification of the desired product after the bulk of the sulfonamide byproduct has been removed.

  • Sample Preparation: Dissolve the crude product obtained from the work-up in a minimal amount of the chromatography eluent or DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). A typical starting point is a solvent system that gives your product an Rf of 0.2-0.3 on a TLC plate.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure. Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the final, purified product. For separating sulfonamides, various chromatographic conditions, including supercritical fluid chromatography, have been explored. [9][10][11][12]

References
  • BenchChem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 176–182. Retrieved from [Link]

  • Flegeau, E. F., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5945–5957. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Flegeau, E. F., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. PMC - NIH. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Jiaxing Kingvolt Import & Export Co.,Ltd. (n.d.). Material Safety Data Sheet for O/P-Toluene Sulfonamide.
  • Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9283–9288. Retrieved from [Link]

  • Flegeau, E. F., et al. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Perkins, J. R., Games, D. E., Startin, J. R., & Gilbert, J. (1991). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography, 540(1-2), 239-256. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

comparing N-Sulfinyl-p-toluenesulfonamide with other chiral auxiliaries

Cleavage: A key advantage of this methodology is the ease of product conversion. The resulting α-substituted amide can be hydrolyzed under acidic or basic conditions to yield enantiomerically enriched carboxylic acids or reduced to provide chiral alcohols or aldehydes. [2]

Quantitative Performance Comparison

The selection of a chiral auxiliary often depends on the specific transformation, desired product, and scalability. The table below summarizes the key performance characteristics of the discussed auxiliaries.

FeatureN-Sulfinyl AmidesEvans' OxazolidinonesOppolzer's SultamsMyers' Pseudoephedrine
Primary Application Asymmetric synthesis of chiral aminesAsymmetric alkylations, aldol, Diels-Alder reactionsAsymmetric alkylations, aldol, Diels-Alder reactionsAsymmetric α-alkylation of carboxylic acid derivatives
Typical Stereoselectivity >95:5 dr>99:1 dr>95:5 dr>95:5 dr
Substrate Scope Broad (aldehydes, ketones)Broad (acyl halides, various electrophiles)BroadBroad (various alkyl halides, including less reactive ones) [2]
Key Advantages Direct route to chiral amines, mild cleavage, UV-active tag [12]High reliability, predictable stereochemistry, well-establishedHigh crystallinity of products, thermally stableInexpensive, readily available auxiliary, broad substrate scope [11]
Cleavage Conditions Mild acid (e.g., HCl/MeOH) [5]LiOH/H₂O₂; LiAlH₄; LiBH₄LiOH/H₂O₂; LiAlH₄; Red-Al®Acid/base hydrolysis; reduction
Limitations Primarily for C-N bond formationStoichiometric use of boron reagents for aldolAuxiliary can be expensiveRequires strong base (LDA)

Experimental Protocols: A Practical Workflow

To provide a tangible comparison, detailed protocols for the application of N-p-toluenesulfinamide and an Evans' oxazolidinone are presented.

Protocol 1: Asymmetric Synthesis of a Chiral Amine via Grignard Addition to an N-p-Toluenesulfinyl Imine

This protocol describes the diastereoselective addition of a Grignard reagent to an N-sulfinyl imine, a common application for this auxiliary. [13] Workflow Diagram:

Gcluster_1Protocol 1: Chiral Amine SynthesisStartAldehyde + (R)-p-ToluenesulfinamideImineForm N-Sulfinyl Imine(e.g., Ti(OEt)₄, THF)Start->ImineAdditionCool to -48 °CAdd Grignard ReagentImine->AdditionQuenchQuench with sat. NH₄ClAddition->QuenchWorkupAqueous Workup& PurificationQuench->WorkupSulfinamideDiastereomerically Pure SulfinamideWorkup->SulfinamideCleavageCleavage(HCl in MeOH)Sulfinamide->CleavageProductEnantiomerically Pure Amine HCl SaltCleavage->Product

Caption: Workflow for the synthesis of a chiral amine using a sulfinamide auxiliary.

Step-by-Step Methodology:

  • Imine Formation: To a solution of (R)-N-sulfinyl-p-toluenesulfonamide (1.0 equiv) and the desired aldehyde (1.1 equiv) in anhydrous THF (0.5 M), add titanium(IV) ethoxide (2.0 equiv). Stir the mixture at room temperature for 3-5 hours until TLC analysis indicates complete formation of the N-sulfinyl imine.

  • Nucleophilic Addition: Cool the reaction mixture to -48 °C (acetonitrile/dry ice bath). Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -45 °C.

  • Reaction Monitoring & Quench: Stir the reaction at -48 °C for 3-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the diastereomerically pure sulfinamide.

  • Auxiliary Cleavage: Dissolve the purified sulfinamide in methanol (0.2 M) and add HCl (4.0 equiv, e.g., as a 4M solution in dioxane). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the crude amine hydrochloride salt.

Protocol 2: Asymmetric Alkylation of an Evans' Oxazolidinone

This protocol details the diastereoselective alkylation of an N-acyl oxazolidinone, a hallmark application of this auxiliary class. [4] Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool the solution to -78 °C (acetone/dry ice bath). Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, 1.0 M in THF) dropwise. Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Reaction Monitoring & Quench: Monitor the progress of the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the pure, alkylated product.

  • Auxiliary Cleavage (to Carboxylic Acid): Dissolve the purified product in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv). Stir vigorously at 0 °C for 4 hours. Quench the excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion: Selecting the Optimal Chiral Auxiliary

The choice between this compound, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine is highly dependent on the synthetic target.

  • For the direct and efficient synthesis of chiral amines , N-sulfinyl amides are unparalleled, offering high stereoselectivity and exceptionally mild cleavage conditions.

  • For creating chiral quaternary centers or in complex natural product synthesis requiring predictable aldol or alkylation reactions , Evans' oxazolidinones remain a highly reliable and well-documented choice.

  • When dealing with products that are difficult to purify, the crystalline nature of derivatives from Oppolzer's sultams can be a decisive advantage.

  • For a cost-effective, scalable asymmetric α-alkylation to produce chiral carboxylic acids and their derivatives , Myers' pseudoephedrine auxiliary offers a practical and powerful solution.

Ultimately, a deep understanding of the mechanism, scope, and practical handling of each auxiliary empowers the modern synthetic chemist to construct complex chiral molecules with precision and efficiency.

References

  • Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]

  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Myers, A. G., Yang, B. H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]

  • Chemistry For Everyone. (2024). What Are Chiral Auxiliaries? YouTube. [Link]

  • SynArchive. Myers Asymmetric Alkylation. [Link]

  • Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • El-Malah, A. A., et al. (2022). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]

  • Wojaczynska, E., & Wojaczynski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Ramakrishna, V., & Sureshbabu, R. B. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Link]

  • Wojaczynska, E., & Wojaczynski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]

  • Snyder, H. R., & Heckert, R. E. (1952). A Method for the Rapid Cleavage of Sulfonamides. Journal of the American Chemical Society. [Link]

  • Morales, S., et al. (2017). N-BENZYLIDENE-p-TOLUENESULFINAMIDE. Organic Syntheses. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Davis, F. A., & Deng, J. (2005). Asymmetric Total Synthesis of (–)- Agelastatin A Using Sulfinimine (N- Sulfinyl Imine) Derived Methodologies. Wipf Group, University of Pittsburgh. [Link]

  • Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. [Link]

  • Reddy, P. V., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry. [Link]

A Senior Application Scientist's Guide to Enantiomeric Excess Determination in N-Sulfinyl-p-toluenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, N-sulfinyl-p-toluenesulfonamide and its derivatives have emerged as powerful chiral auxiliaries, enabling the stereoselective formation of a wide array of nitrogen-containing compounds.[1][2] The efficacy of these reactions is critically dependent on the ability to accurately determine the enantiomeric excess (ee) of the chiral products. This guide provides an in-depth, comparative analysis of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). As a Senior Application Scientist, my aim is to not only present the methodologies but to delve into the causality behind experimental choices, ensuring a robust and reliable determination of enantiopurity.

The Critical Role of this compound in Asymmetric Synthesis

This compound is a versatile chiral reagent employed in the synthesis of enantiomerically enriched amines and their derivatives. The sulfinyl group acts as a potent stereodirecting group, facilitating the nucleophilic addition to the imine carbon with a high degree of facial selectivity.[1][2] Following the desired transformation, the sulfinyl group can be readily cleaved under mild acidic conditions, yielding the free amine. The ability to recycle the chiral auxiliary further enhances the utility of this methodology in both academic and industrial settings. Given that the biological activity of chiral molecules is often enantiomer-dependent, the precise quantification of the enantiomeric excess is not merely a matter of academic interest but a crucial aspect of drug development and quality control.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for determining enantiomeric excess is a pivotal decision that hinges on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and the instrumentation available.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.Differential interaction of volatile enantiomers with a chiral stationary phase.
Sample Volatility Not required.Not required.Required. Derivatization may be necessary.
Limit of Detection (LOD) Low (typically µg/mL to ng/mL).[3]Higher (typically mg/mL).[4]Very low (typically ng/mL to pg/mL).
Limit of Quantitation (LOQ) Low (typically µg/mL to ng/mL).[3]Higher (typically mg/mL).[4]Very low (typically ng/mL to pg/mL).
Accuracy High, with proper method validation.[5]Generally good, can be influenced by signal overlap and integration accuracy.High, dependent on complete derivatization and baseline resolution.
Precision High, with %RSD < 2% being achievable.Good, but can be lower than chromatographic methods.High, with excellent reproducibility.
Analysis Time 10 - 30 minutes per sample.[6]5 - 15 minutes per sample.[7]5 - 20 minutes per sample.[6]
Sample Requirement Microgram to milligram quantities.Milligram quantities.Nanogram to microgram quantities.
Instrumentation Cost Moderate to high.High.Moderate.
Destructive/Non-destructive Destructive.Non-destructive.Destructive.
Key Advantage "Gold standard" with broad applicability and high resolution.[8]Rapid analysis and structural information.High sensitivity and resolution for volatile compounds.[9]
Key Disadvantage Method development can be time-consuming.[10]Lower sensitivity and potential for signal overlap.Limited to volatile and thermally stable compounds; may require derivatization.[11]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely employed and trusted method for the separation and quantification of enantiomers due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[4][8] The separation is predicated on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For this compound derivatives, which often possess aromatic rings and polar functional groups, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are an excellent starting point.[12] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition of such analytes.

  • Mobile Phase Composition: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is often preferred for polysaccharide-based CSPs. The polar modifier plays a critical role in modulating the retention and selectivity by competing with the analyte for interaction sites on the CSP. The concentration of the polar modifier is a key parameter to optimize for achieving baseline resolution.

  • Temperature Control: Temperature influences the thermodynamics of the chiral recognition process. Lower temperatures often lead to stronger interactions and, consequently, better resolution, although this may increase analysis time.[13]

Experimental Protocol: Chiral HPLC Analysis of a Chiral Amine from an this compound Reaction

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction product (the chiral amine).

    • Dissolve the sample in 1 mL of the mobile phase or a compatible solvent (e.g., isopropanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

    • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The ratio should be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Start: ee Determination Required csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phase Compositions (e.g., Hexane/IPA ratios) csp_selection->mobile_phase_screening optimization Optimize Separation (Flow Rate, Temperature) mobile_phase_screening->optimization Resolution < 1.5 optimization->mobile_phase_screening No Improvement validation Method Validation (Accuracy, Precision, Linearity) optimization->validation Resolution ≥ 1.5 analysis Routine Analysis validation->analysis

Caption: Workflow for Chiral HPLC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary, either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is required to induce diastereomeric differentiation, resulting in distinct signals for each enantiomer.[14]

Causality of Experimental Choices:

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the analyte. The choice of CSA depends on the functional groups present in the analyte. For chiral amines derived from this compound, chiral acids like Pirkle's alcohol ((S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) or BINOL-derived phosphoric acids are effective due to their ability to form hydrogen bonds and engage in π-π stacking interactions with the analyte.[15][16]

  • Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form stable diastereomers. For chiral amines, Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is a classic example. The resulting diastereomeric amides exhibit well-resolved signals in both ¹H and ¹⁹F NMR spectra. The reaction must proceed to completion without any kinetic resolution for the diastereomeric ratio to accurately reflect the enantiomeric ratio of the starting amine.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent (Pirkle's Alcohol)

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add an equimolar amount of the chiral solvating agent (e.g., Pirkle's alcohol) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Experiment: Standard ¹H NMR experiment.

    • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the integration values.

Logical Relationship in NMR with a Chiral Auxiliary

NMR_Logic cluster_0 In NMR Tube cluster_1 NMR Spectrum Analyte Chiral Analyte (Enantiomeric Mixture) Complex Diastereomeric Complexes (Transient or Covalent) Analyte->Complex Auxiliary Chiral Auxiliary (CSA or CDA) Auxiliary->Complex Signals Distinct NMR Signals for each Diastereomer Complex->Signals Induces Anisochrony

Caption: Formation of diastereomeric complexes in NMR.

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds. For the chiral amines typically produced from this compound reactions, which may have limited volatility, derivatization is often a necessary step to enhance their volatility and improve chromatographic performance.[11][17][18]

Causality of Experimental Choices:

  • Derivatization: The primary goal of derivatization is to convert the polar amine group into a less polar, more volatile functional group. This can be achieved through acylation (e.g., with trifluoroacetic anhydride) or silylation. Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral GC column.[19]

  • Chiral Stationary Phase: If direct analysis of the derivatized or underivatized amine is desired, a chiral stationary phase is required. Cyclodextrin-based columns are commonly used for the separation of chiral amines.[9]

Experimental Protocol: Chiral GC Analysis with Derivatization

  • Derivatization (Acylation):

    • In a small vial, dissolve approximately 1 mg of the chiral amine in 100 µL of an aprotic solvent (e.g., dichloromethane).

    • Add 50 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column (e.g., Beta DEX™).

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min to achieve optimal separation.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess as described for HPLC.

Workflow for Chiral GC Analysis

GC_Workflow start Start: Chiral Amine Sample derivatization Derivatization (e.g., Acylation) start->derivatization injection Injection into GC derivatization->injection separation Separation on Chiral Column injection->separation detection Detection (FID or MS) separation->detection analysis Data Analysis and ee Calculation detection->analysis

Caption: Workflow for Chiral GC Analysis with Derivatization.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution (HPLC/GC) - Inappropriate chiral stationary phase.- Suboptimal mobile phase/temperature program.- Column degradation.- Screen different CSPs.- Optimize mobile phase composition or temperature gradient.- Flush or replace the column.[13]
Peak Tailing (HPLC/GC) - Secondary interactions with the stationary phase.- Column contamination.- Add a mobile phase modifier (e.g., a small amount of acid or base).- Wash the column with a strong solvent.
No Signal Splitting (NMR) - Unsuitable chiral solvating agent.- Insufficient concentration of CSA or analyte.- Try a different CSA.- Increase the concentration of the CSA and/or analyte.
Inaccurate ee Values - Incomplete derivatization (GC/NMR with CDA).- Poor peak integration.- Kinetic resolution during derivatization.- Ensure derivatization reaction goes to completion.- Manually re-integrate peaks.- Use a large excess of the derivatizing agent.

Conclusion

The accurate determination of enantiomeric excess in reactions involving this compound is paramount for the successful application of this powerful chiral auxiliary. Chiral HPLC remains the gold standard, offering a balance of versatility, resolution, and reliability. NMR spectroscopy provides a rapid and non-destructive alternative, particularly useful for high-throughput screening, while chiral GC excels in sensitivity for volatile analytes, often necessitating a derivatization step.

The selection of the most appropriate method should be guided by the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy and sensitivity, and the available resources. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can confidently and accurately assess the stereochemical outcome of their synthetic endeavors.

References

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Journal of Organic Chemistry. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of p-Toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety

In the landscape of drug development, the sulfonamide functional group is a privileged scaffold, a testament to its versatile chemical properties and profound pharmacological impact. From their initial discovery as antibacterial agents to their current applications as diuretics, anticonvulsants, and hypoglycemic agents, sulfonamides are a cornerstone of modern medicinal chemistry. The p-toluenesulfonyl group (tosyl), in particular, is frequently employed not only for its therapeutic properties but also as a robust protecting group in organic synthesis.

For researchers and drug development professionals, the unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into molecular structure with atomic-level resolution.[1] This guide provides an in-depth comparison and analysis of p-toluenesulfonamide derivatives using ¹H and ¹³C NMR spectroscopy. We will move beyond simple data reporting to explore the underlying principles that govern the spectral features of these compounds, offering a framework for confident and accurate structural elucidation. The application of NMR is crucial in various stages of drug discovery, from hit identification and lead optimization to the final structural confirmation of active pharmaceutical ingredients.[2][3]

Foundational Analysis: The NMR Signature of p-Toluenesulfonamide

To understand the spectra of the derivatives, we must first establish a baseline with the parent compound, p-toluenesulfonamide. The structure, with standardized atom labeling for our discussion, is presented below.

Caption: Structure of p-toluenesulfonamide with key atoms labeled.

¹H NMR Spectrum of p-Toluenesulfonamide

The ¹H NMR spectrum of a p-disubstituted benzene ring like that in p-toluenesulfonamide is highly characteristic. Because the two substituents (-SO₂NH₂ and -CH₃) are electronically different, the aromatic protons are not equivalent and give rise to a distinctive AA'BB' system, which often simplifies to appear as two distinct doublets.

  • Aromatic Protons (δ 7.2 - 7.9 ppm):

    • H-ortho (δ ~7.77 ppm): The two protons ortho to the strongly electron-withdrawing sulfonyl group (-SO₂) are significantly deshielded and appear downfield. They appear as a doublet due to coupling with the meta protons.

    • H-meta (δ ~7.35 ppm): The two protons meta to the sulfonyl group (and ortho to the weakly electron-donating methyl group) are more shielded and appear upfield relative to the ortho protons. They also appear as a doublet from coupling to the ortho protons. The characteristic para-disubstituted pattern of two doublets is a key identifier.[4]

  • Sulfonamide Protons (-SO₂N H₂, δ ~7.26 ppm in CDCl₃, variable): The two protons on the nitrogen atom typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, this signal is often more distinct.

  • Methyl Protons (-C H₃, δ ~2.40 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet in the upfield region.

¹³C NMR Spectrum of p-Toluenesulfonamide

The ¹³C NMR spectrum provides complementary information, particularly about the carbon skeleton. Due to the symmetry of the p-substituted ring, only four signals are expected for the aromatic carbons, plus one for the methyl carbon.

  • Aromatic Carbons (δ 125 - 145 ppm):

    • C1 (ipso-C, attached to -SO₂): This quaternary carbon is typically found around δ ~140 ppm .[5] Its exact shift is influenced by the sulfonamide group.

    • C4 (ipso-C, attached to -CH₃): This quaternary carbon is deshielded by the substituent and appears further downfield, often around δ ~143 ppm .[5]

    • C-ortho (C2, C6): These carbons, ortho to the sulfonyl group, are found at approximately δ ~128 ppm .[5]

    • C-meta (C3, C5): These carbons, meta to the sulfonyl group, are typically the most upfield of the aromatic signals, appearing around δ ~126 ppm .[5]

  • Methyl Carbon (-C H₃, δ ~21 ppm): The methyl carbon signal is found in the far upfield aliphatic region of the spectrum.[5]

Comparative Analysis: The Effect of N-Substitution on NMR Spectra

The true utility of NMR shines when comparing a series of related compounds. By substituting the hydrogens on the sulfonamide nitrogen, we can observe predictable changes in the NMR spectra, providing crucial data for confirming the success of a chemical reaction or for structure-activity relationship (SAR) studies.

Below is a comparative table summarizing typical ¹H and ¹³C NMR chemical shifts for several N-substituted p-toluenesulfonamide derivatives.

DerivativeKey Protons (δ, ppm)Key Carbons (δ, ppm)
p-Toluenesulfonamide -NH₂: ~7.2 (broad s) Ar-H (ortho): ~7.77 (d) Ar-H (meta): ~7.35 (d) -CH₃: ~2.40 (s)C-SO₂: ~140 C-CH₃: ~143 Ar-C (ortho): ~128 Ar-C (meta): ~126 -CH₃: ~21
N-Methyl-p-toluenesulfonamide [6]-NH: ~4.7 (q, ¹H-¹H coupling) Ar-H (ortho): ~7.75 (d) Ar-H (meta): ~7.32 (d) N-CH₃: ~2.62 (d) Ar-CH₃: ~2.43 (s)C-SO₂: ~137 C-CH₃: ~143 Ar-C (ortho): ~129 Ar-C (meta): ~127 N-CH₃: ~29 Ar-CH₃: ~21
N,N-Diethyl-p-toluenesulfonamide Ar-H (ortho): ~7.70 (d) Ar-H (meta): ~7.30 (d) -N-CH₂-: ~3.25 (q) Ar-CH₃: ~2.42 (s) -N-CH₂-CH₃: ~1.15 (t)C-SO₂: ~135 C-CH₃: ~143 Ar-C (ortho): ~129 Ar-C (meta): ~127 -N-CH₂-: ~42 -N-CH₂-CH₃: ~14 Ar-CH₃: ~21
N-Phenyl-p-toluenesulfonamide -NH: ~10.2 (s, in DMSO) Ar-H (tosyl, ortho): ~7.65 (d) Ar-H (tosyl, meta): ~7.30 (d) Ar-H (N-phenyl): ~7.1-7.2 (m) Ar-CH₃: ~2.35 (s)C-SO₂: ~138 C-CH₃: ~143 Ar-C (tosyl, ortho): ~129 Ar-C (tosyl, meta): ~127 Ar-C (N-phenyl): 120-139 Ar-CH₃: ~21

Causality Behind the Shifts:

  • Disappearance of -NH₂ Signal: The most obvious change upon N-alkylation or N-arylation is the disappearance of the primary amide (-NH₂) signal, replaced by a secondary amide (-NH) signal (which itself disappears upon di-substitution).

  • Shifts in N-Alkyl Groups: Protons and carbons directly attached to the nitrogen are deshielded by the adjacent electron-withdrawing sulfonyl group. For example, the N-CH₂ protons in the diethyl derivative appear around 3.25 ppm, significantly downfield from a typical ethyl group.

  • Minimal Impact on the Tosyl Ring: N-substitution has a relatively minor electronic effect on the distant p-toluenesulfonyl aromatic ring. The chemical shifts of the tosyl protons and carbons remain largely consistent across the series, demonstrating the insulating effect of the SO₂ group. This consistency is a powerful diagnostic tool, as the characteristic tosyl pattern often remains recognizable even in complex molecules.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[7] A flawed sample cannot be rectified by instrumental parameters. The following protocol outlines a self-validating system for preparing high-quality samples of p-toluenesulfonamide derivatives for analysis.

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh the appropriate amount of the p-toluenesulfonamide derivative. For routine ¹H NMR, 5-25 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[8]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7] For sulfonamides, which can have lower solubility and contain an exchangeable NH proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add 0.6-0.7 mL of the chosen solvent to a small vial containing the weighed sample. This volume is optimal for standard 5 mm NMR tubes.[7]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp, well-resolved spectral lines.[9]

  • Filtration and Transfer:

    • Causality: Solid particulates in an NMR sample severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming. Therefore, filtration is a non-negotiable step.

    • Place a small, tight plug of glass wool or a specialized NMR filter into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube.[10] Ensure the tube is free of scratches or defects.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum. Standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay) are usually sufficient.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans will be required (e.g., 1024 or more), and the experiment will take longer (20-60 minutes).[8]

  • Data Processing:

    • Process the raw data (Free Induction Decay) using a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm. For DMSO-d₆, it is at 2.50 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used.

    • Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.

Advanced Analysis: A Logic for Spectral Interpretation

For novel derivatives, a systematic approach to interpretation is essential. The following decision-making framework can guide the analysis of an unknown or newly synthesized p-toluenesulfonamide derivative.

interpretation_logic start Analyze ¹H NMR Spectrum aromatic_region Examine Aromatic Region (δ 7.0-8.0 ppm) start->aromatic_region is_aa_bb Two Doublets? (AA'BB' System) aromatic_region->is_aa_bb aliphatic_region Examine Upfield Region (δ 0.5-5.0 ppm) is_aa_bb->aliphatic_region Yes conclusion_no_para Conclusion: Ring substitution is not para or structure is incorrect is_aa_bb->conclusion_no_para No has_tosyl_me Singlet at ~2.4 ppm? aliphatic_region->has_tosyl_me nh_region Examine Broad/Exchangeable Proton Region has_tosyl_me->nh_region Yes conclusion_para Conclusion: Para-substituted Tosyl Group Present has_tosyl_me->conclusion_para conclusion_no_tosyl Conclusion: Tosyl group absent or modified has_tosyl_me->conclusion_no_tosyl No has_nh Broad Singlet or Coupling NH? nh_region->has_nh conclusion_n_sub Conclusion: N-Substitution Confirmed (Analyze coupling/shifts for identity) has_nh->conclusion_n_sub Yes conclusion_no_n_sub Conclusion: Primary Sulfonamide (-NH₂) Likely has_nh->conclusion_no_n_sub No

Caption: A decision-tree for interpreting the ¹H NMR of p-toluenesulfonamide derivatives.

Conclusion

NMR spectroscopy is an indispensable tool in the arsenal of chemists and pharmaceutical scientists working with p-toluenesulfonamide derivatives.[1][11] A thorough understanding of the foundational spectra of the tosyl group, combined with a principled knowledge of how N-substitution influences chemical shifts, allows for rapid and confident structural verification. The characteristic AA'BB' pattern of the aromatic ring and the stable chemical shift of the tosyl methyl group serve as reliable anchors for spectral assignment. By adhering to rigorous and validated experimental protocols for sample preparation, researchers can ensure the acquisition of high-fidelity data, forming a solid foundation for drug discovery and development efforts.

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The Practitioner's Guide to Chiral Sulfinamide Auxiliaries: A Comparative Analysis of tert-Butanesulfinamide and N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the reliable and predictable construction of chiral amines remains a cornerstone of modern drug discovery and development. Chiral sulfinamide auxiliaries have emerged as powerful tools to this end, offering a robust strategy for the stereoselective synthesis of a vast array of primary amines.[1] Among these, tert-butanesulfinamide (often referred to as Ellman's auxiliary) has become a dominant force, lauded for its high stereoselectivity and broad applicability.[2] However, its predecessor, N-Sulfinyl-p-toluenesulfonamide, also finds utility in specific contexts. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental data and mechanistic insights to inform your selection in future synthetic endeavors.

Structural and Mechanistic Foundations: The Basis of Stereocontrol

Both auxiliaries operate through a common mechanistic pathway: condensation with a prochiral aldehyde or ketone to form an N-sulfinyl imine, followed by diastereoselective nucleophilic addition to the C=N bond. The stereochemical outcome of this addition is dictated by the chiral sulfur center of the auxiliary. The accepted model for stereochemical induction involves a six-membered, chair-like transition state, wherein the sulfinyl group coordinates to the incoming organometallic reagent (e.g., a Grignard or organolithium reagent).

The key structural difference lies in the substituent on the sulfinyl group: the sterically demanding tert-butyl group in Ellman's auxiliary versus the electronically distinct p-toluenesulfonyl (tosyl) group. The sheer bulk of the tert-butyl group provides a powerful steric shield, effectively blocking one face of the imine and leading to high diastereoselectivity in nucleophilic additions.[3] The tosyl group in this compound is less sterically imposing, which can sometimes result in lower diastereoselectivity compared to its tert-butyl counterpart.[4]

Mechanism_of_Stereoinduction Carbonyl R1(R2)C=O Imine (R)-R-S(O)N=CR1R2 Carbonyl->Imine Condensation   (-H2O)    Auxiliary (R)-R-S(O)NH2 Auxiliary->Imine Imine_copy (R)-R-S(O)N=CR1R2 TransitionState Six-membered Chair-like Transition State Product R-S(O)NH-C(Nu)(R1)R2 TransitionState->Product High dr Imine_copy->TransitionState Nucleophile Nu-M Nucleophile->TransitionState FinalAmine H2N-C(Nu)(R1)R2 (Chiral Amine) Product_copy R*-S(O)NH-C(Nu)(R1)R2 Product_copy->FinalAmine Acidic Cleavage caption General workflow for asymmetric amine synthesis. Experimental_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Auxiliary Cleavage start Start: Aldehyde, (R)-t-BuS(O)NH2, CuSO4, CH2Cl2 react1 Stir at rt (12-24 h) start->react1 workup1 Filter through Celite, Concentrate react1->workup1 product1 N-Sulfinyl Imine workup1->product1 start2 Dissolve Imine in THF, cool to -48°C product1->start2 react2 Add Grignard Reagent (e.g., EtMgBr) dropwise start2->react2 workup2 Quench with sat. NH4Cl solution react2->workup2 product2 Crude Sulfinamide Adduct workup2->product2 start3 Dissolve Adduct in MeOH product2->start3 react3 Add HCl in Dioxane, Stir at rt start3->react3 workup3 Concentrate, Triturate with Et2O react3->workup3 product3 Chiral Amine HCl Salt workup3->product3 caption Experimental workflow for chiral amine synthesis.

Caption: Experimental workflow for chiral amine synthesis.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), and anhydrous copper(II) sulfate (2.0 equiv).

  • Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the crude N-tert-butanesulfinyl imine from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 equiv) dropwise via syringe, maintaining the internal temperature below -40 °C.

  • Stir the reaction at -48 °C for 3-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude sulfinamide adduct in methanol (MeOH).

  • Add a solution of hydrogen chloride in dioxane (e.g., 4 M HCl, 2.0-3.0 equiv) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether (Et₂O) to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with Et₂O, and dry under vacuum to afford the desired chiral primary amine hydrochloride salt. The enantiomeric excess can be determined by chiral HPLC analysis.

Conclusion and Recommendations

For the majority of applications requiring the asymmetric synthesis of chiral primary amines, tert-butanesulfinamide (Ellman's auxiliary) is the superior choice . Its broad substrate scope, generally higher diastereoselectivity, mild reaction conditions for both imine formation and auxiliary cleavage, and the potential for recycling make it a more versatile and practical reagent. [4][5]The extensive body of literature supporting its use provides a high degree of predictability and reliability. [6][7] This compound , while historically significant, is now more of a niche reagent. It may be considered in cases where its unique electronic properties are advantageous or in specific, well-established procedures where it has been shown to provide excellent results, such as in certain enolate addition reactions. [8][9]However, for general purposes and new synthetic route development, the robustness and proven track record of tert-butanesulfinamide make it the recommended starting point for any researcher in the field.

References

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  • Kochi, T., & Ellman, J. A. (2004). Asymmetric Synthesis of α-Branched Amines by the Addition of Grignard Reagents to N-tert-Butanesulfinyl Ketimines. Journal of the American Chemical Society, 126(46), 15186–15194. [Link]

  • Stein, A. J., & Ellman, J. A. (2013). Carbamoyl Anion Addition to N-Sulfinyl Imines: Highly Diastereoselective Synthesis of α-Amino Amides. Journal of the American Chemical Society, 135(17), 6429–6432. [Link]

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  • Brannock, J. H., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2886–2889. [Link]

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  • Mikołajczyk, M., & Drabowicz, J. (2015). Acid Catalyzed Alcoholysis of Sulfinamides: Unusual Stereochemistry, Kinetics and a Question of Mechanism Involving Sulfurane Intermediates and Their Pseudorotation. Molecules, 20(2), 2949-2972. [Link]

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A Comparative Guide to the Validation of Analytical Methods for N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for N-Sulfinyl-p-toluenesulfonamide

This compound (C₇H₇NO₃S₂) is a key intermediate and reagent in organic synthesis.[1][2] Its purity and stability are critical for the quality of downstream products. Therefore, validated analytical methods are essential to ensure its identity, strength, quality, and purity. This guide will compare and contrast the primary analytical techniques suitable for the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Given that specific validated methods for this compound are not extensively published, this guide will extrapolate from established methods for related sulfonamide compounds and ground the validation protocols in fundamental scientific principles and regulatory standards. The inherent sensitivity of this compound to moisture and heat underscores the necessity for meticulous method development and validation.[5]

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is contingent on the specific analytical objective, such as routine purity testing, quantification of impurities, or stability assessment.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Spectroscopic Methods (UV-Vis, FT-IR)
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption or transmission.
Primary Use Case Purity assessment, quantification of non-volatile impurities, stability-indicating assays.Identification and quantification of volatile impurities, confirmation of identity.Preliminary identification, functional group analysis.
Specificity High, can be enhanced with diode-array detection (DAD) to ensure peak purity.Very high, provides structural information for unequivocal identification.Low, often used for identity confirmation in conjunction with other methods.
Sensitivity Good to excellent, dependent on the detector (UV, DAD, MS).Excellent, capable of detecting trace-level impurities.Moderate, generally less sensitive than chromatographic methods.
Sample Throughput High, suitable for routine quality control.Moderate, sample preparation (e.g., derivatization) can be time-consuming.[6][7]High, rapid analysis.
Limitations May require derivatization for compounds lacking a UV chromophore.Limited to thermally stable and volatile compounds. This compound's thermal stability would need careful evaluation.Prone to interference from other components in a mixture.

In-Depth Method Validation: A Causality-Driven Approach

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[8] The following sections detail the validation parameters and provide exemplary protocols for an HPLC-based purity and impurity determination method for this compound.

Specificity and Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of other components. For this compound, this includes starting materials, by-products, and degradation products. A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.

To establish specificity, forced degradation studies are indispensable.[9][10][11] These studies intentionally degrade the sample to ensure that the analytical method can separate the intact analyte from any potential degradants.

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_DAD HPLC-DAD Analysis Acid->HPLC_DAD Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC_DAD Analyze Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->HPLC_DAD Analyze Thermal Thermal Stress (e.g., 80°C, 48h) Thermal->HPLC_DAD Analyze Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC_DAD Analyze Peak_Purity Peak Purity Assessment HPLC_DAD->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_DAD->Mass_Balance N_Sulfinyl N-Sulfinyl-p- toluenesulfonamide Sample N_Sulfinyl->Acid Expose to N_Sulfinyl->Base Expose to N_Sulfinyl->Oxidation Expose to N_Sulfinyl->Thermal Expose to N_Sulfinyl->Photolytic Expose to

Caption: Workflow for a forced degradation study to establish method specificity.

Linearity

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

  • Create a series of at least five dilutions of the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each dilution in triplicate into the HPLC system.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.[12][13]

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix without the analyte) solution , if applicable.

  • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte. Acceptance criteria are typically between 98.0% and 102.0% recovery.[12][13]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Workflow: Precision Assessment

Precision_Workflow cluster_repeatability Repeatability (Intra-assay) cluster_intermediate Intermediate Precision cluster_reproducibility Reproducibility (Inter-laboratory) Analyst1_Day1_Inst1 Analyst 1 Day 1 Instrument 1 RSD1 RSD1 Analyst1_Day1_Inst1->RSD1 Calculate %RSD Analyst2_Day2_Inst2 Analyst 2 Day 2 Instrument 2 RSD2 RSD2 Analyst2_Day2_Inst2->RSD2 Calculate %RSD Lab2 Different Laboratory RSD3 RSD3 Lab2->RSD3 Calculate %RSD Sample Homogeneous Sample (n=6) Sample->Analyst1_Day1_Inst1 Sample->Analyst2_Day2_Inst2 Sample->Lab2

Caption: Workflow illustrating the different levels of precision validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

  • Based on the signal-to-noise ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the standard deviation of the response and the slope:

    • LOD = 3.3 * (standard deviation of the response) / slope of the calibration curve

    • LOQ = 10 * (standard deviation of the response) / slope of the calibration curve

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate variations to these parameters.

  • Analyze the system suitability samples under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Exemplary Validated HPLC Method for this compound

The following table outlines a hypothetical, yet scientifically grounded, HPLC method for the purity and impurity determination of this compound, based on common practices for sulfonamide analysis.[3][8][12][13][14][15]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile

Conclusion

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]

  • Stankov, S., Igov, R., & Nedyalkova, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]

  • IntechOpen. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Grupo Biomaster. (n.d.). Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2110. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2023). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. [Link]

  • PubMed. (1994). Degradation and disposal of some enzyme inhibitors. Scientific note. [Link]

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DFT investigation of N-sulfonyl ketimine reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating N-Sulfonyl Ketimine Reaction Mechanisms: A DFT-Centric Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes, predicting outcomes, and designing novel chemical entities. N-sulfonyl ketimines are highly versatile electrophiles used in a variety of carbon-carbon bond-forming reactions to synthesize chiral amines and their derivatives, which are crucial building blocks in medicinal chemistry.[1] Elucidating the intricate pathways of these reactions is a complex task where theoretical and experimental approaches must converge.

This guide provides a senior application scientist's perspective on leveraging Density Functional Theory (DFT) for the investigation of N-sulfonyl ketimine reaction mechanisms. We will move beyond a simple recitation of protocols to explain the causality behind computational choices. This guide will compare DFT's performance and insights against alternative computational and experimental methods, offering a holistic view of modern mechanistic investigation.

The Central Role of DFT in Mechanistic Chemistry

While experimental techniques provide invaluable data on reaction kinetics and product distributions, they often yield an incomplete picture of the fleeting transition states and short-lived intermediates that govern a reaction's course. Computational chemistry, particularly DFT, fills this gap by modeling reactions at the molecular level.[2] DFT strikes an effective balance between computational cost and accuracy, making it the workhorse for mechanistic studies in both academic and industrial research.[3] It allows us to visualize reaction coordinates, calculate activation energy barriers, and predict selectivities, thereby guiding experimental design and interpreting empirical results.

A Representative Case Study: The Organocatalytic Aza-Henry Reaction

To illustrate the power and process of a DFT investigation, we will focus on the asymmetric aza-Henry (or nitro-Mannich) reaction of an isatin-derived N-sulfonyl ketimine with nitromethane. This reaction is a powerful method for constructing molecules with vicinal nitro and amino groups, which are precursors to valuable diamines.[4] The low reactivity of ketimines often necessitates catalysis, and understanding the catalyst's role is key to optimizing enantioselectivity.[4]

Plausible Mechanistic Pathways

A typical organocatalyzed aza-Henry reaction involves several key steps. A chiral catalyst, such as a guanidine-amide, first deprotonates the nitroalkane (nitromethane).[4] The resulting nitronate anion then attacks the electrophilic carbon of the ketimine. The catalyst plays a dual role: activating the nucleophile and controlling the stereochemical outcome of the C-C bond formation through non-covalent interactions (e.g., hydrogen bonding) in the transition state. DFT is uniquely suited to dissect these interactions and quantify their impact on the energy barrier for each possible stereoisomeric pathway (si-face vs. re-face attack).

A DFT study can rigorously evaluate competing mechanisms. For instance, it can determine whether the reaction proceeds through a stepwise or a concerted mechanism and can pinpoint the rate-determining and stereo-determining steps by comparing the Gibbs free energy barriers of all elementary steps in the catalytic cycle.[4]

A Standard DFT Workflow for Mechanistic Investigation

The following protocol outlines a best-practice approach for investigating the aza-Henry reaction. The causality behind each choice of functional, basis set, and calculation type is explained to ensure a robust and reliable computational model.

Experimental Protocol 1: DFT Calculation Workflow
  • Geometry Optimization of Reactants, Products, and Catalyst :

    • Step 1a : Construct the 3D structures of the N-sulfonyl ketimine, nitromethane, the catalyst, and the final product.

    • Step 1b : Perform an initial geometry optimization using a computationally inexpensive method. A functional like B3LYP with a smaller basis set (e.g., 6-31G(d)) is suitable for this pre-optimization.

    • Rationale : This step provides a reasonable starting geometry for more accurate calculations, saving computational time.

  • Locating Transition States (TS) :

    • Step 2a : From the optimized reactant structures, propose an initial guess for the transition state geometry of the C-C bond-forming step. This is often the most challenging part and may require methods like Berny optimization (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods available in software like Gaussian.

    • Step 2b : Optimize the TS structure using a functional known to perform well for reaction barriers, such as M06-2X, which is effective for non-covalent interactions crucial in catalysis.[4] Use a more robust basis set like 6-311+G(d,p).

    • Rationale : The choice of functional is critical. M06-2X is a meta-hybrid GGA functional that often provides more accurate barrier heights than B3LYP for organocatalyzed reactions.[4]

  • Verification of Stationary Points :

    • Step 3a : Perform a frequency calculation at the same level of theory used for optimization for all optimized structures (reactants, products, and transition states).

    • Step 3b : Verify that reactants and products have zero imaginary frequencies.

    • Step 3c : Confirm that each transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-C bond formation).

    • Rationale : This is a non-negotiable step to confirm that the located structures are true minima or first-order saddle points on the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Calculation :

    • Step 4a : Starting from the verified transition state, perform an IRC calculation in both the forward and reverse directions.

    • Step 4b : Confirm that the IRC path connects the transition state to the correct reactants and products (or intermediates).

    • Rationale : IRC calculations validate that the located transition state indeed connects the intended reactants and products, preventing misinterpretation of the reaction pathway.

  • Single-Point Energy Refinement :

    • Step 5a : Using the optimized geometries, perform single-point energy calculations with a larger, more flexible basis set (e.g., def2-TZVPP).[5]

    • Step 5b : Incorporate a solvent model, such as the SMD model, to account for the influence of the solvent used in the actual experiment (e.g., toluene).[4]

    • Rationale : This multi-level approach, using a high-level theory for energy on a geometry optimized with a more modest level, provides a better estimate of the electronic energy (the "gold standard" is often DLPNO-CCSD(T) for benchmarking).[3] Solvation can significantly alter reaction barriers.

  • Calculating Thermodynamic Properties :

    • Step 6a : Use the output from the frequency calculations to obtain the Gibbs free energies (G) at the experimental temperature.

    • Step 6b : Calculate the relative free energies of all species and the activation free energy (ΔG‡) for each step.

    • Rationale : Reactions are governed by Gibbs free energy, not just electronic energy. This step is essential for comparing computational results with experimental kinetics.

Performance Comparison: DFT vs. Alternative Methods

DFT is a powerful tool, but it is not infallible. Its accuracy is dependent on the choice of the exchange-correlation functional, and results should always be benchmarked or validated where possible.[3]

Alternative Computational Methods

While DFT is the most common method, other computational approaches offer a trade-off between speed and accuracy.

MethodRelative CostTypical AccuracyPrimary Application
Semi-Empirical (e.g., PM7) Very LowLowHigh-throughput screening of catalysts or reaction conditions.
DFT (e.g., M06-2X) MediumMedium-HighWorkhorse for detailed mechanistic investigation of complex reactions.[3]
Wavefunction Theory (MP2) HighHighOften used for systems where DFT struggles (e.g., dispersion-dominated interactions).
Wavefunction Theory (DLPNO-CCSD(T)) Very HighVery High ("Gold Standard")Benchmarking DFT results; high-accuracy energy calculations for small systems.[3]

Table 1: Comparison of common computational chemistry methods for reaction mechanism studies.

Experimental Validation and Investigation

Computational predictions are most powerful when coupled with experimental validation. Below are key experimental techniques that complement DFT studies.

Experimental ObservableDFT PredictionSynergy and Purpose
Reaction Rate Constant Activation Free Energy (ΔG‡) via TSTDFT calculates the energy barrier, which can be used in Transition State Theory (TST) to estimate the rate.[6] Experimental kinetics validate the calculated barrier height of the rate-determining step.
Enantiomeric Excess (e.e.) ΔΔG‡ (TSR - TSS)DFT can predict stereoselectivity by calculating the energy difference between the diastereomeric transition states leading to different enantiomers. An energy difference of ~1.8 kcal/mol corresponds to an e.e. of >95% at room temperature.[7]
Kinetic Isotope Effect (KIE) Changes in Vibrational FrequenciesKIE experiments, where an atom is replaced by its isotope (e.g., H by D), are highly sensitive to the transition state structure.[8] DFT can accurately predict KIEs, providing strong evidence for a proposed TS geometry.
Intermediate Identification Structure and Energy of IntermediatesIf DFT predicts a stable intermediate, experimental techniques like low-temperature NMR or in-situ IR spectroscopy can be used to detect it.[9]

Table 2: Comparison and synergy between DFT predictions and experimental observables.

Experimental Protocol 2: Kinetic Isotope Effect (KIE) Measurement

A KIE experiment can provide powerful validation for a DFT-calculated transition state involving proton transfer.

  • Synthesis of Isotopically Labeled Reagent : Synthesize the deuterated nitroalkane (CD₃NO₂).

  • Parallel Kinetic Runs : Set up two parallel reactions under identical conditions: one with CH₃NO₂ and one with CD₃NO₂.

  • Reaction Monitoring : Monitor the reaction progress for both setups over time. This can be done by taking aliquots at regular intervals, quenching the reaction, and analyzing the product concentration using HPLC or ¹H NMR spectroscopy.[10]

  • Rate Constant Determination : Plot the concentration of the product versus time and fit the data to the appropriate rate law to determine the rate constants kH and kD.

  • KIE Calculation : The KIE is the ratio kH/kD. A primary KIE value significantly greater than 1 suggests that the C-H bond is being broken in the rate-determining step of the reaction, which can be directly compared to the value predicted from DFT frequency calculations.[8]

Visualizing Complex Systems

Diagrams are essential for conveying complex mechanistic information and workflows clearly.

Reaction Mechanism and Computational Workflow Diagrams

Aza_Henry_Catalytic_Cycle cluster_0 Catalytic Cycle Cat Catalyst (Guanidine) CatH Protonated Catalyst Cat:e->CatH:w + Nitromethane Nitronate Nitronate Anion CatH->Nitronate Deprotonation Intermediate Adduct Intermediate CatH->Intermediate React1 Nitromethane React2 N-Sulfonyl Ketimine TS Stereo-determining Transition State Nitronate->TS + Ketimine TS->Intermediate C-C Bond Formation Product β-Nitroamine Product Intermediate->Product Proton Transfer Product->Cat Catalyst Regeneration

Caption: Catalytic cycle for the aza-Henry reaction of N-sulfonyl ketimine.

DFT_Workflow start System Setup (Reactants, Catalyst) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt ts_search Transition State Search (e.g., M06-2X/6-311+G(d,p)) geom_opt->ts_search freq_calc Frequency Calculation & Verification ts_search->freq_calc freq_calc->ts_search Incorrect Freqs irc_calc IRC Calculation freq_calc->irc_calc 1 Imaginary Freq sp_energy Single-Point Energy + Solvent Model (e.g., def2-TZVPP/SMD) irc_calc->sp_energy TS Verified thermo Thermodynamic Analysis (Gibbs Free Energy) sp_energy->thermo end Mechanistic Insight (Energy Profile, Selectivity) thermo->end

Caption: A typical workflow for a DFT-based reaction mechanism investigation.

Integrated_Approach Exp_Obs Experimental Observation (e.g., High e.e.) Hypothesis Formulate Mechanistic Hypotheses Exp_Obs->Hypothesis DFT_Model DFT Modeling (Energy Profiles, TS Structures) Hypothesis->DFT_Model Prediction Generate Predictions (KIE, Intermediates, etc.) DFT_Model->Prediction Validation Validate/Refine Model DFT_Model->Validation New_Exp Design New Experiments (KIE, Spectroscopy) Prediction->New_Exp New_Exp->Validation Insight Validated Mechanistic Understanding Validation->Insight

Caption: The synergistic cycle of an integrated experimental and computational approach.

Conclusion

The investigation of N-sulfonyl ketimine reaction mechanisms is a multifaceted challenge that benefits immensely from a combined computational and experimental strategy. DFT provides an unparalleled window into the transient events that dictate reaction outcomes, offering insights that are often inaccessible through experiments alone. However, its predictive power is maximized when its results are rigorously validated against experimental data, such as kinetic measurements and KIE studies. By understanding the strengths and limitations of each method and employing them in a synergistic manner, researchers can build a comprehensive and reliable model of the reaction mechanism, accelerating the discovery and development of new, efficient, and selective chemical transformations.

References

  • Chen, P., Jiang, X.-Y., & Chen, K. (2023).
  • MDPI. (n.d.). DFT Insights into NHC-Catalyzed Switchable [3+4] and [3+2] Annulations of Isatin-Derived Enals and N-Sulfonyl Ketimines: Mechanism, Regio- and Stereoselectivity. MDPI.
  • Chen, P., Jiang, X.-Y., & Chen, K. (2023).
  • Chen, P., Jiang, X.-Y., & Chen, K. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation.
  • Various Authors. (2019). What can be an alternative to the Density Functional Theory? Quora.
  • Ermanis, K., Colgan, A. C., Proctor, R. S. J., Hadrys, B. W., Phipps, R. J., & Goodman, J. M. (2020). A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective Minisci Reaction.
  • ResearchGate. (n.d.). Model reaction investigated in this work.
  • MDPI. (2021).
  • Organic & Biomolecular Chemistry. (n.d.). An asymmetric Mannich reaction of α-diazocarbonyl compounds and N-sulfonyl cyclic ketimines catalyzed by complexes generated from chiral and achiral phosphines with gold(i). Royal Society of Chemistry.
  • Grimme, S., et al. (n.d.).
  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • Mei, Y.-Y., et al. (2024).
  • White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. White Rose eTheses Online.
  • Wasit Journal for Pure sciences. (n.d.). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences.
  • Matter Modeling Stack Exchange. (2022). Can DFT simulate chemical reactions?
  • ResearchGate. (2024). Enantioselective Mannich Reaction between Cyclic N-Sulfonyl Ketimines and Isatin-Derived Ketimines.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Enantioselective Reaction of N-Unprotected Activated Ketimines with Phosphine Oxides Catalyzed by Chiral Imidazoline-Phosphoric Acids.
  • ResearchGate. (n.d.). Kinetic study of imine formation by reaction between n‐butylamine and...

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A-Level Guide to Sulfonamide Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial drugs to treatments for cancer and inflammatory diseases.[1][2][3][4] Its prevalence underscores the critical need for efficient and versatile synthetic methods. This guide provides a comparative analysis of prominent methods for sulfonamide synthesis, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific applications.

The Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base is the most traditional and widely used method for constructing the sulfonamide bond.[5][6]

Underlying Principles and Mechanism

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion, and a base is typically used to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride[7]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.[5]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Advantages and Limitations

Advantages:

  • Broad Scope: This method is applicable to a wide range of primary and secondary amines.

  • High Yields: Generally provides good to excellent yields.[6]

  • Well-Established: The procedure is robust and has been extensively documented.

Limitations:

  • Availability and Stability of Sulfonyl Chlorides: The synthesis often requires the preparation of sulfonyl chlorides, which can be a challenging process involving hazardous reagents.[1][5][8] Sulfonyl chlorides are also sensitive to moisture.[9]

  • Harsh Conditions: The preparation of sulfonyl chlorides can require harsh conditions, limiting the functional group tolerance of the overall process.[8]

Modern Approaches: Expanding the Synthetic Toolbox

To overcome the limitations of the classical method, several modern approaches have been developed, offering milder conditions and broader substrate scopes.

Synthesis from Sulfonyl Fluorides

Sulfonyl fluorides have emerged as valuable alternatives to sulfonyl chlorides due to their increased stability.[10] However, this stability comes with reduced reactivity.[10][11] Recent advancements have focused on activating sulfonyl fluorides for reaction with amines.

2.1.1. Lewis Acid Catalysis

A method utilizing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid has been developed to activate sulfonyl fluorides for nucleophilic addition with amines.[10][11] This approach is effective for a wide array of sterically and electronically diverse sulfonyl fluorides and amines, affording sulfonamides in good yields.[10][11]

Experimental Protocol: Calcium Triflimide-Mediated Sulfonamide Synthesis[10]

A representative procedure is described below.

  • To a vial is added the sulfonyl fluoride (1.0 equiv), amine (1.2 equiv), and Ca(NTf₂)₂ (10 mol %).

  • tert-Amyl alcohol is added as the solvent.

  • The vial is sealed and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time.

  • After cooling to room temperature, the reaction mixture is concentrated and purified by chromatography to yield the sulfonamide.

Transition-Metal Catalyzed Methods

Transition-metal catalysis has opened new avenues for sulfonamide synthesis, enabling the use of readily available starting materials and offering novel bond disconnections.

2.2.1. Palladium-Catalyzed Synthesis from Arylboronic Acids

A palladium-catalyzed method allows for the preparation of sulfonamides from arylboronic acids.[8] This process demonstrates significant functional group tolerance and proceeds under mild conditions.[8]

2.2.2. Copper-Catalyzed Three-Component Reactions

Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source.[12] This one-step process works well with a variety of electron-rich and electron-deficient amines.[12] Another copper-catalyzed approach involves the reaction of arylboronic acids, a sulfur dioxide surrogate like DABSO, and various amines at elevated temperatures.[12]

2.2.3. Iron- and Copper-Catalyzed C-H Amidation

A one-pot synthesis of diaryl sulfonamides has been developed using iron and copper catalysis for the C-H amidation of activated aromatic compounds with primary sulfonamides.[2] This method utilizes earth-abundant transition metals.[2]

Reductive Amination Approaches

Reductive amination offers a distinct strategy for sulfonamide synthesis. A zirconium-catalyzed reductive sulfonamidation of amides has been reported, which is particularly useful for the monoalkylation of sulfonamides.[13] This method operates at room temperature and shows excellent selectivity.[13] Nickel-catalyzed asymmetric reductive amination of ketones with sulfonamides has also been developed, providing access to chiral sulfonamides in high enantiomeric excess.[14][15]

Comparative Analysis

MethodStarting MaterialsKey Reagents/CatalystsAdvantagesLimitations
Classical Method Sulfonyl Chlorides, AminesBase (e.g., Pyridine, Triethylamine)Broad scope, high yields, well-established.[5][6]Requires synthesis of often unstable sulfonyl chlorides, can involve harsh conditions.[1][5][8][9]
From Sulfonyl Fluorides Sulfonyl Fluorides, AminesLewis Acid (e.g., Ca(NTf₂)₂)Utilizes more stable sulfonyl precursors, good functional group tolerance.[10][11]Reduced reactivity of sulfonyl fluorides requires activation.[10][11]
Pd-Catalyzed Arylboronic Acids, SO₂Cl₂, AminesPalladium CatalystMild conditions, high functional group tolerance.[8]Requires a transition metal catalyst.
Cu-Catalyzed Aryl Halides/Boronic Acids, Amines, SO₂ sourceCopper Catalyst, often with a photosensitizerOne-pot procedures, broad amine scope.[12]Can require elevated temperatures or photochemical setups.
Reductive Amination Amides/Ketones, SulfonamidesZirconium or Nickel Catalyst, Hydrosilane or Formic AcidSite-selective N-alkylation, access to chiral sulfonamides.[13][14][15]Substrate scope can be specific to the catalyst system.

Visualizing the Synthetic Pathways

Workflow for Classical Sulfonamide Synthesis

G Amine Amine ReactionVessel Reaction in Anhydrous Solvent (e.g., DCM) Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Sulfonamide Pure Sulfonamide Purification->Sulfonamide

Caption: Classical synthesis of sulfonamides from amines and sulfonyl chlorides.

Mechanism of Lewis Acid-Catalyzed Synthesis from Sulfonyl Fluorides

G SF Sulfonyl Fluoride (R-SO₂F) ActivatedComplex Activated Complex [R-SO₂F---LA] SF->ActivatedComplex LA Lewis Acid (e.g., Ca(NTf₂)₂) LA->ActivatedComplex Amine Amine (R'-NH₂) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack ActivatedComplex->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Product Sulfonamide (R-SO₂NHR') Intermediate->Product Loss of F⁻ and LA

Caption: Activation of sulfonyl fluoride by a Lewis acid for sulfonamide synthesis.

Conclusion

The synthesis of sulfonamides has evolved significantly from the classical reliance on sulfonyl chlorides. Modern methods involving sulfonyl fluorides, transition-metal catalysis, and reductive amination provide chemists with a powerful and versatile toolkit. The choice of method will depend on factors such as the availability of starting materials, desired functional group tolerance, and the specific structural complexity of the target sulfonamide. By understanding the principles and practicalities of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • ACS Catalysis. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]

  • ACS Publications. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Semantic Scholar. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Semantic Scholar. [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • MDPI. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. MDPI. [Link]

  • ResearchGate. (n.d.). Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of N-arylsulfonamide by reacting the carboxylic acid with.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of other sulfonamides (3 a–3 p) and.... ResearchGate. [Link]

  • ACS Publications. (2025). Transition-Metal-Free Photocatalytic Synthesis of Acylsulfonamides. ACS Publications. [Link]

  • ResearchGate. (2025). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

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kinetic and mechanistic studies of sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Kinetic and Mechanistic Aspects of Sulfonyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that serve as critical precursors for a vast array of organic compounds, most notably the sulfonamides, a class of drugs with broad therapeutic applications.[1][2] Their utility also extends to the formation of sulfonates and as versatile intermediates in cross-coupling reactions.[3][4] The reactivity of the sulfonyl chloride functional group is dictated by the strong electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[2] Given their importance, the development of efficient, safe, and scalable synthetic methods is of paramount importance. This guide will explore and compare the prevailing synthetic strategies, with a focus on their underlying kinetics and reaction mechanisms.

Comparative Analysis of Synthetic Methodologies

The synthesis of sulfonyl chlorides can be broadly categorized into several key approaches. Each method presents a unique set of advantages and challenges, and the optimal choice is often dictated by the nature of the starting material, desired scale, and functional group tolerance.

Oxidative Chlorination of Thiols and Disulfides

This is one of the most common and versatile methods for preparing sulfonyl chlorides. The general transformation involves the oxidation of a sulfur-containing starting material (thiol or disulfide) in the presence of a chlorine source.

Common Reagents and Systems:

  • N-Chloroamides: N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (DCH), and trichloroisocyanuric acid (TCCA) are frequently employed as they are solid, easy to handle reagents that serve as both the oxidant and the chloride source.[1]

  • Hypochlorite Systems: Aqueous sodium hypochlorite (bleach) or its solid pentahydrate form (NaOCl·5H₂O) offer a cost-effective and atom-efficient alternative.[1]

  • Gas-Phase Chlorine (Cl₂): While atom-efficient, the use of highly hazardous chlorine gas requires specialized handling procedures.[1]

  • Other Oxidative Systems: Combinations such as hydrogen peroxide (H₂O₂) with a chlorine source (e.g., SOCl₂, TMSCl) or a metal-free system utilizing nitric acid, hydrochloric acid, and oxygen have also been developed.[5][6]

Mechanistic Insights:

The reaction is believed to proceed through several intermediates. For example, in the reaction of disulfides with an N-chloroamide, the formation of an S-phenyl benzenesulfonothioate intermediate has been identified.[5] This intermediate is subsequently cleaved by HCl to yield the sulfonyl chloride and a thiol, which can then be further oxidized.

Kinetic Profile: A Case Study in Continuous Flow

A continuous flow investigation into the synthesis of sulfonyl chlorides from disulfides using DCH revealed unusual sigmoidal kinetic behavior for product formation.[1][7] This suggests a complex reaction mechanism, possibly involving an autocatalytic step where a product or intermediate accelerates the reaction rate. The use of continuous flow reactors also provides excellent control over reaction parameters and enhances the safety of these often highly exothermic reactions.[7]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Chloride using DCH in Continuous Flow

This protocol is adapted from a published procedure and illustrates the principles of continuous flow synthesis for this transformation.[1]

  • Reagent Preparation:

    • Solution A: Dissolve the disulfide (e.g., dibenzyl disulfide) in an appropriate solvent such as acetonitrile.

    • Solution B: Dissolve 1,3-dichloro-5,5-dimethylhydantoin (DCH) in the same solvent.

  • System Setup:

    • Utilize a microreactor system consisting of two syringe pumps, a T-mixer, and a heated capillary reactor.

    • The output of the reactor should be directed to a back-pressure regulator to maintain a single-phase flow.

  • Reaction Execution:

    • Pump solutions A and B at defined flow rates into the T-mixer.

    • The mixed stream then enters the heated capillary reactor, where the reaction occurs at a specific residence time determined by the reactor volume and total flow rate.

    • Collect the product stream at the outlet.

  • Work-up and Analysis:

    • The collected reaction mixture is typically subjected to a liquid-liquid extraction to remove byproducts.

    • The final product purity and yield are determined by analytical techniques such as NMR, GC-MS, or HPLC.[8]

Workflow for Continuous Flow Synthesis of Sulfonyl Chloride

G cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_analysis Product Isolation & Analysis A Disulfide in Acetonitrile (Solution A) PumpA Syringe Pump A A->PumpA B DCH in Acetonitrile (Solution B) PumpB Syringe Pump B B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Capillary Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Workup Liquid-Liquid Extraction BPR->Workup Analysis NMR / GC-MS / HPLC Workup->Analysis Product Pure Sulfonyl Chloride Analysis->Product

Caption: Workflow for continuous flow synthesis.

Chlorosulfonation of Aromatic Compounds

This method involves the direct introduction of the -SO₂Cl group onto an aromatic ring via electrophilic aromatic substitution. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).[9][10]

Mechanism:

The reaction proceeds via a classic electrophilic aromatic substitution pathway. The electrophile is believed to be the chlorosulfonium ion (+SO₂Cl), which is generated from the autoionization of chlorosulfonic acid.[10] The aromatic ring attacks this electrophile, forming a sigma complex (arenium ion), which then loses a proton to restore aromaticity and yield the aryl sulfonyl chloride.

Kinetic Considerations:

The rate of reaction is highly dependent on the electronic nature of the aromatic substrate. Electron-donating groups on the aromatic ring activate it towards electrophilic attack, increasing the reaction rate. Conversely, electron-withdrawing groups deactivate the ring and slow down or even inhibit the reaction.[11] Kinetic studies often involve monitoring the disappearance of the starting material or the appearance of the product and sulfonic acid impurity over time using HPLC.[9]

Proposed Mechanism of Chlorosulfonation

G cluster_reagents Reagents cluster_mechanism Reaction Mechanism Arene Ar-H (Arene) Sigma Sigma Complex Formation (Arenium Ion) Arene->Sigma CSA ClSO3H (Chlorosulfonic Acid) Electrophile Generation of Electrophile (+SO2Cl) CSA->Electrophile Electrophile->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product Ar-SO2Cl (Aryl Sulfonyl Chloride) Deprotonation->Product

Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Sandmeyer-Type Chlorosulfonylation

This approach provides a route to aryl sulfonyl chlorides from anilines. The aniline is first converted to an aryldiazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst.[12][13]

Mechanistic Pathway:

The reaction is believed to proceed via a radical mechanism initiated by the single-electron reduction of the diazonium salt by the copper catalyst. This generates an aryl radical, which then adds to sulfur dioxide. The resulting arylsulfonyl radical is then trapped by a chloride ligand from the copper complex to afford the final product.

Innovations in Sandmeyer-Type Reactions:

Recent advancements include the development of photocatalytic, metal-free versions of this reaction.[13] These methods utilize a heterogeneous photocatalyst, such as potassium poly(heptazine imide), to mediate the transformation under mild conditions (visible light, room temperature), offering a more sustainable alternative to the traditional copper-catalyzed process.[13]

Nucleophilic Substitution at Sulfonyl Sulfur

The mechanism of nucleophilic substitution at the tetracoordinate sulfur of a sulfonyl chloride has been a subject of considerable study. Two primary pathways are generally considered:

  • Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur center, and the leaving group (chloride) departs in a single, concerted step, proceeding through a trigonal bipyramidal transition state.[14][15]

  • Stepwise Addition-Elimination Mechanism: This mechanism involves the initial addition of the nucleophile to the sulfur atom to form a pentacoordinate intermediate (a sulfurane), which then eliminates the leaving group in a subsequent step.[15][16]

Kinetic Evidence and Substituent Effects:

Kinetic studies, such as the chloride-chloride exchange reaction in arenesulfonyl chlorides, provide valuable insights. The reaction rates for a series of para- and meta-substituted arenesulfonyl chlorides were found to follow the Hammett equation with a positive ρ-value, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[15]

Interestingly, ortho-alkyl substituents have been shown to counterintuitively accelerate the rate of nucleophilic substitution.[15][16] This has been attributed to steric compression in the ground state of the sulfonyl chloride, which is relieved upon moving to the more open trigonal bipyramidal transition state.[16]

Comparative Kinetic Data for Chloride Exchange in Arenesulfonyl Chlorides

SubstituentRelative Rate (k/k₀)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
4-OCH₃0.1818.3-15.2
H1.0017.1-15.8
4-Cl2.5716.2-16.5
2-CH₃1.2216.8-16.1
2,4,6-(CH₃)₃4.9815.6-17.2

Data synthesized from literature reports.[15]

Analytical Techniques for Kinetic and Mechanistic Studies

A robust analytical toolkit is essential for elucidating reaction mechanisms and determining kinetic parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of starting materials, intermediates, and products. Quantitative NMR (qNMR) can be used to determine reaction yields and monitor reaction progress in real-time.[8]

  • Infrared (IR) Spectroscopy: Provides rapid identification of the sulfonyl chloride functional group through its characteristic strong absorption bands for the asymmetric (1375-1410 cm⁻¹) and symmetric (1185-1204 cm⁻¹) S=O stretches.[8]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of reaction components. When coupled with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS), it becomes a powerful tool for identifying and quantifying components in complex reaction mixtures.[8]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for monitoring reaction kinetics by separating and quantifying the concentrations of reactants, intermediates, and products over time.[9][17]

  • Titrimetry: Classical titrimetric methods can be employed for the quantitative analysis of sulfonyl chlorides, often involving reaction with a nucleophile and subsequent titration.

Analytical Workflow for Reaction Monitoring

G cluster_analysis Instrumental Analysis Start Reaction Mixture at Time (t) Quench Quench Reaction Start->Quench SamplePrep Sample Preparation (Dilution, Derivatization) Quench->SamplePrep HPLC HPLC / GC-MS SamplePrep->HPLC NMR NMR SamplePrep->NMR Data Concentration vs. Time Data HPLC->Data NMR->Data Kinetics Kinetic Modeling (Rate Constants, Order) Data->Kinetics

Caption: General workflow for kinetic analysis of a reaction.

Conclusion

The synthesis of sulfonyl chlorides is a well-established field, yet it continues to evolve with the development of safer, more efficient, and sustainable methodologies. A thorough understanding of the underlying kinetics and mechanisms is not merely an academic exercise; it is a prerequisite for rational process development, optimization, and scale-up in industrial and research settings. By comparing the various synthetic routes—from the workhorse oxidative chlorination of thiols to the nuanced Sandmeyer-type reactions and direct chlorosulfonations—researchers can make informed decisions tailored to their specific synthetic challenges. The application of modern analytical techniques and the adoption of technologies like continuous flow processing will undoubtedly continue to push the boundaries of what is possible in the synthesis of these vital chemical intermediates.

References

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. CHEMSUSCHEM.
  • Various Authors. (2011-2024).
  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Li, Y., et al. (2020).
  • Moody, C. J., & Rees, C. W. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Iskra, J., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Organic Chemistry Key Term.
  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules.
  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • Mikołajczyk, M., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Grogan, K. C., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules.
  • Various Authors. (2023). A New, Mild Preparation of Sulfonyl Chlorides.
  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Yufeng, C. (n.d.). Sulfonyl Chlorides/Fluorides. Yufeng.
  • Cornella, J., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Evaristo, D. (2019). Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange.
  • Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Sharma, D. K., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • Various Authors. (2006-2011).
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.
  • Hosseinian, A., et al. (2019). Recent trends in direct mono-, di-, and tri-fluoromethyl(thiol)ation of S-H bonds. Journal of Sulfur Chemistry.
  • Various Authors. (2008).

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A Senior Application Scientist's Guide to Assessing and Controlling Stereoselectivity in N-Sulfinyl Imine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in the synthesis of complex nitrogen-containing molecules, particularly in pharmaceutical and agrochemical research, the ability to precisely control stereochemistry is not merely an academic exercise—it is a fundamental requirement. Among the arsenal of tools available for asymmetric amine synthesis, reactions of chiral N-sulfinyl imines stand out for their reliability, versatility, and high fidelity in stereochemical control.[1][2]

This guide provides an in-depth analysis of the factors governing the stereoselectivity of these reactions. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, compare alternative approaches with supporting data, and provide robust experimental protocols for both synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this powerful methodology.

The Cornerstone of Stereocontrol: The N-Sulfinyl Group

The remarkable utility of N-sulfinyl imines (or sulfinimines) stems from the chiral sulfinyl group attached to the imine nitrogen. This group serves three critical functions:

  • Activation : As an electron-withdrawing group, it lowers the LUMO of the imine, activating the C=N bond for nucleophilic attack.[3]

  • Stereodirection : The chiral center at the sulfur atom provides a powerful directing effect, guiding the incoming nucleophile to one of the two diastereotopic faces of the imine.[1]

  • Protection and Purification : The resulting N-sulfinyl amine (sulfinamide) is stable, preventing racemization of the newly formed stereocenter. The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the free primary amine.[1][4]

The most widely employed chiral auxiliary is the tert-butanesulfinyl group, developed by Ellman's group, due to the high levels of stereoselectivity it imparts.[5][6] The steric bulk of the tert-butyl group effectively shields one face of the imine, leading to excellent diastereoselectivity in nucleophilic additions. Both enantiomers of the parent tert-butanesulfinamide are commercially available, providing access to either enantiomer of the desired amine product.[4][7]

G cluster_0 General Reaction R2_R1_C R¹-C-R² N_S_tBu_O N-S(O)tBu R2_R1_C->N_S_tBu_O Nu_M Nu-M Arrow1 Product R¹-C(R²)(Nu)-N(H)-S(O)tBu Arrow2 H_plus H⁺ Final_Product R¹-C(R²)(Nu)-NH₂ G cluster_TS Chelation-Controlled Transition State M MgX O O M->O S S O->S tBu tBu S->tBu N N S->N C C N->C C->M R1 C->R1 R2 C->R2 Nu Nu Nu->C Attack from less hindered face

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Sulfinyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and environmental stewardship. N-Sulfinyl-p-toluenesulfonamide is a valuable reagent in organic synthesis, but its reactivity necessitates a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin these essential safety protocols.

Core Principles: Hazard Identification and Risk Mitigation

Before any disposal procedure is initiated, a thorough understanding of the compound's reactivity and hazard profile is paramount. This compound is not a benign substance; its handling and disposal demand careful consideration of its intrinsic properties.

Key Hazards:

  • Moisture Sensitivity: This is a critical characteristic. The N-sulfinyl group is susceptible to hydrolysis. Contact with water or moisture will decompose the compound, likely yielding p-toluenesulfonamide and sulfur dioxide (SO₂), a toxic and corrosive gas. This reactivity expressly forbids disposal via the sanitary sewer system.[1]

  • Thermal Sensitivity: The compound is also heat-sensitive.[1] Elevated temperatures can accelerate decomposition, potentially leading to the release of hazardous gases in an uncontrolled manner.

  • Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous and potentially hazardous reactions.[2][3]

  • Hazardous Decomposition Products: When heated to decomposition, this compound emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[2][4]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard PPE includes chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Spill Management: In the event of a spill, do not use water. Cautiously sweep up the solid material, avoiding dust formation, and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[2][5] All materials used for cleanup must also be treated as hazardous waste.[6]

Waste Characterization: The Foundation of Safe Disposal

Regulatory compliance and safety hinge on the correct characterization of chemical waste. All chemical waste must be managed from "cradle to grave," and the generator is responsible for its proper identification.[6]

  • Hazardous Waste Determination: Treat all this compound and materials contaminated with it as hazardous waste. This is the most prudent approach due to its reactivity and the hazardous nature of its decomposition products. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless their compatibility is certain. Specifically, keep it segregated from aqueous waste, strong acids, strong bases, and strong oxidizing agents.[3][7]

Property Summary: this compound
Molecular Formula C₇H₇NO₃S₂[8][9]
CAS Number 4104-47-6[8][9]
Appearance White to orange/green powder or crystal[10]
Key Hazards Moisture and heat sensitive[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2][3]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides (SOx)[2][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound from a laboratory setting. The guiding principle is containment and transfer to a licensed environmental services provider.

Step 1: Container Selection and Labeling

  • Select a clean, dry, and chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • The container must be in good condition, free from leaks or residues.

  • As soon as the first quantity of waste is added, label the container with a "Hazardous Waste" tag.[11] The label must include the full chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Reactive," "Moisture Sensitive").[11]

Step 2: Waste Accumulation

  • Carefully transfer waste this compound (e.g., surplus reagent, reaction byproducts) into the designated hazardous waste container.

  • Also, collect any contaminated materials, such as weighing paper, gloves, or absorbent pads used during handling or spill cleanup, in the same container.

  • Keep the waste container securely closed at all times, except when adding waste.[6][11] This is crucial to prevent the ingress of atmospheric moisture, which could initiate decomposition and gas evolution.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from heat sources and incompatible chemicals. Secondary containment is highly recommended.[6]

Step 3: Arranging for Disposal

  • Do not attempt to neutralize or treat the waste in the laboratory. The risk of generating toxic sulfur dioxide gas is significant.

  • Once the container is full or you have finished the project requiring the reagent, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11][12]

  • Follow all institutional procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

G start Unwanted this compound (Pure solid or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a clean, dry, compatible Hazardous Waste Container ppe->container label Affix 'Hazardous Waste' Label - List full chemical name - Note 'Moisture Sensitive' hazard - Add accumulation start date container->label transfer Carefully transfer waste into container in a fume hood. Avoid creating dust. label->transfer close Keep container securely closed at all times, except when adding waste. transfer->close store Store in designated Satellite Accumulation Area (SAA) - Use secondary containment - Segregate from incompatibles close->store pickup Arrange for pickup via Institutional EHS or Licensed Waste Contractor store->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research operations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.